molecular formula C6H6N2O2 B155877 2-Methyl-5-nitropyridine CAS No. 21203-68-9

2-Methyl-5-nitropyridine

Cat. No.: B155877
CAS No.: 21203-68-9
M. Wt: 138.12 g/mol
InChI Key: USZINSZJSVMICC-UHFFFAOYSA-N
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Description

2-Methyl-5-nitropyridine is a key chemical building block prized in organic synthesis for its versatile reactivity, primarily serving as a critical intermediate in the development of active pharmaceutical ingredients (APIs) and agrochemicals . Its value stems from the strategic placement of methyl and nitro functional groups on the pyridine ring, which enables participation in diverse synthetic pathways, including nitration and methylation reactions, for the construction of complex molecules . In pharmaceutical research, this compound is a versatile precursor for synthesizing various drugs, including antihypertensive, antiviral, and anti-inflammatory agents . Recent investigations have explored its use in creating hydrazide and hydrazone derivatives, which have been subjected to biological activity testing, showing promise as antibacterial and antifungal agents . The nitro group, in particular, acts as a versatile handle for further functionalization, enabling the creation of novel drug candidates with potential for improved efficacy and selectivity . Beyond pharmaceuticals, this compound finds significant application as a precursor in the agrochemical industry for the synthesis of pesticides and herbicides . Its structure serves as a core scaffold that can be modified to develop products aimed at protecting crops from damage caused by insects and pathogens . The demand for this intermediate is reinforced by its role in these growing sectors, with the global market for the compound projected to continue expanding . Ongoing research continues to explore its potential in new fields, such as material science and catalysis, underscoring its enduring value in scientific innovation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-5-2-3-6(4-7-5)8(9)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZINSZJSVMICC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383213
Record name 2-Methyl-5-nitropyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21203-68-9
Record name 2-Methyl-5-nitropyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-5-nitro-pyridine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methyl-5-nitropyridine from 2-Picoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-methyl-5-nitropyridine, a key intermediate in the pharmaceutical and agrochemical industries.[1] This document details two primary synthetic routes from 2-picoline (2-methylpyridine), including direct nitration and an alternative high-yield method. It encompasses detailed experimental protocols, a discussion of the underlying reaction mechanisms, and a summary of quantitative data.

Introduction

This compound, also known as 5-nitro-2-picoline, is a valuable building block in organic synthesis.[1] Its structure, featuring a pyridine (B92270) ring functionalized with a methyl and a nitro group, allows for a variety of subsequent chemical transformations, making it an important precursor for active pharmaceutical ingredients (APIs) and other specialty chemicals. The compound is typically a pale yellow to light brown crystalline solid with a melting point of 112°C.

Synthetic Routes

There are two main approaches for the synthesis of this compound, starting from 2-picoline. The most common method is the direct nitration of 2-picoline using a mixture of concentrated nitric and sulfuric acids. An alternative route involves the hydrolysis and decarboxylation of 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester.

Direct Nitration of 2-Picoline

The direct nitration of 2-picoline is a widely used method that involves the electrophilic aromatic substitution of a nitro group onto the pyridine ring.[1]

The nitration of 2-picoline proceeds via an electrophilic aromatic substitution mechanism. In the presence of a strong acid like sulfuric acid, the lone pair of electrons on the nitrogen atom of the pyridine ring is protonated. This protonation deactivates the ring towards electrophilic attack, making the reaction conditions more forcing than the nitration of benzene.

The regioselectivity of the reaction, which favors the substitution at the 5-position, is governed by the electronic effects of the protonated nitrogen and the methyl group. The positively charged nitrogen atom strongly deactivates the ortho (2 and 6) and para (4) positions through an inductive effect. The methyl group at the 2-position is an activating group and directs electrophilic substitution to the ortho and para positions relative to it (i.e., the 3 and 5-positions of the pyridine ring). The combination of these effects leads to the preferential attack of the nitronium ion (NO₂⁺) at the 5-position, which is the least deactivated position susceptible to electrophilic attack.

G cluster_0 Generation of Nitronium Ion cluster_1 Nitration of 2-Picoline HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium ion) HNO3->NO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H3O+ H₃O⁺ 2-Picoline 2-Picoline Protonated_Picoline Protonated 2-Picoline 2-Picoline->Protonated_Picoline + H⁺ Intermediate Sigma Complex Intermediate Protonated_Picoline->Intermediate + NO₂⁺ Product This compound Intermediate->Product - H⁺

Diagram 1: Reaction pathway for the direct nitration of 2-picoline.
Alternative Synthesis from Diethyl (5-nitropyridin-2-yl)malonate

An alternative, high-yield synthesis of this compound starts from diethyl (5-nitropyridin-2-yl)malonate. This method avoids the direct nitration of 2-picoline and has a reported yield of 83%.[2]

This reaction proceeds through a hydrolysis and decarboxylation mechanism. The diethyl (5-nitropyridin-2-yl)malonate is first hydrolyzed in the presence of sulfuric acid to the corresponding dicarboxylic acid. This intermediate is unstable and readily undergoes decarboxylation upon heating to yield this compound.

G Start Diethyl (5-nitropyridin-2-yl)malonate Intermediate Dicarboxylic Acid Intermediate Start->Intermediate H₂SO₄, H₂O, 100°C (Hydrolysis) Product This compound Intermediate->Product Heat (Decarboxylation) CO2 2CO₂ Intermediate->CO2

Diagram 2: Reaction pathway for the alternative synthesis.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Protocol 1: Direct Nitration of 2-Picoline (Analogous Procedure)

This protocol is adapted from a similar nitration of a substituted pyridine and can be applied to the synthesis of this compound.

Apparatus:

  • A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

Procedure:

  • To the flask, add concentrated sulfuric acid (5-10 molar equivalents relative to 2-picoline).

  • Cool the acid to 0-5 °C in an ice-salt bath.

  • Slowly add 2-picoline (1.0 eq.) to the stirred sulfuric acid, maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1-1.2 eq.) to concentrated sulfuric acid (2-3 eq.) in a separate flask, pre-cooled to 0 °C.

  • Add the nitrating mixture dropwise to the solution of 2-picoline over 1-2 hours, ensuring the internal temperature does not exceed 15 °C.[3]

  • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the resulting solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or ammonium (B1175870) hydroxide (B78521) until a pH of 7-8 is reached.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • Recrystallization from ethanol (B145695) or an ethanol/water mixture can be performed for further purification if necessary.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_picoline Dissolve 2-picoline in cold H₂SO₄ (0-5°C) addition Add nitrating mixture dropwise to 2-picoline solution (<15°C) prep_picoline->addition prep_nitrating Prepare nitrating mixture (HNO₃ in H₂SO₄) at 0°C prep_nitrating->addition stir Stir at room temperature for 4-6 hours addition->stir quench Pour reaction mixture onto crushed ice stir->quench neutralize Neutralize with base to pH 7-8 quench->neutralize filter Filter the precipitated solid neutralize->filter wash Wash solid with cold water filter->wash dry Dry the product under vacuum wash->dry recrystallize Recrystallize from ethanol/water (optional) dry->recrystallize

Diagram 3: Experimental workflow for the direct nitration of 2-picoline.
Protocol 2: Alternative Synthesis

This protocol is based on the hydrolysis and decarboxylation of diethyl (5-nitropyridin-2-yl)malonate.[2]

Procedure:

  • To 12.0 g (42.5 mmol) of diethyl (5-nitropyridin-2-yl)malonate, add 120 mL of cold aqueous 20% sulfuric acid.

  • Heat the mixture to 100 °C for 2 hours.

  • Cool the reaction mixture and add it to a cold, dilute sodium hydroxide solution.

  • Adjust the pH to 10.

  • Extract the organics with dichloromethane (B109758) (4 times).

  • Combine the organic phases and dry over sodium sulfate.

  • Concentrate the filtrate to afford this compound as a brown solid.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of this compound.

Synthesis RouteStarting MaterialKey ReagentsTemperature (°C)Reaction TimeYield (%)Purity
Direct Nitration 2-PicolineConc. HNO₃, Conc. H₂SO₄0 - 30[1]4 - 6 hours85 - 95 (analogous)High after recrystallization
Alternative Synthesis Diethyl (5-nitropyridin-2-yl)malonate20% aq. H₂SO₄1002 hours83[2]Not specified

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes. The direct nitration of 2-picoline is a straightforward method, although it requires careful temperature control and handling of strong acids. The alternative synthesis from diethyl (5-nitropyridin-2-yl)malonate offers a high-yield option. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and safety considerations. This guide provides the necessary technical details to assist researchers and professionals in the successful synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to 2-Methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 21203-68-9

This technical guide provides a comprehensive overview of 2-Methyl-5-nitropyridine, a pivotal chemical intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, applications, and safety considerations.

Chemical and Physical Properties

This compound is a yellow to light brown crystalline solid at room temperature.[1] It is an aromatic heterocyclic organic compound, characterized by a pyridine (B92270) ring substituted with both a methyl and a nitro group.[1] This unique structure makes it a valuable precursor in the synthesis of more complex molecules.[2][3]

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 21203-68-9
Molecular Formula C₆H₆N₂O₂[1][2][4]
Molecular Weight 138.12 g/mol [4][5]
Appearance Yellow to light brown crystalline solid[1][3]
Melting Point 112 °C[3]
Boiling Point 237.1 °C at 760 mmHg[1]
Density 1.247 g/cm³[1]
Flash Point 97.2 °C[1]
Solubility Sparingly soluble in water[1][6]
LogP 0.99[1]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the nitration of 2-methylpyridine (B31789) (also known as 2-picoline).[1] Another documented method involves the hydrolysis and decarboxylation of 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester.[4][6]

Experimental Protocol 1: Nitration of 2-Methylpyridine

A common laboratory-scale synthesis involves the controlled nitration of 2-methylpyridine using a mixture of concentrated nitric and sulfuric acids.[1] The reaction temperature is carefully managed to favor substitution at the 5-position of the pyridine ring.[1]

G General Workflow for Nitration of 2-Methylpyridine reagents 2-Methylpyridine (Starting Material) reaction_vessel Reaction Vessel (Controlled Temperature) reagents->reaction_vessel quenching Quenching (e.g., with ice water) reaction_vessel->quenching nitrating_mixture Nitrating Mixture (Conc. HNO₃ + Conc. H₂SO₄) nitrating_mixture->reaction_vessel neutralization Neutralization (e.g., with a base) quenching->neutralization extraction Extraction (with an organic solvent) neutralization->extraction purification Purification (e.g., Recrystallization or Chromatography) extraction->purification product This compound (Final Product) purification->product

Caption: General workflow for the nitration of 2-methylpyridine.

Experimental Protocol 2: Synthesis from Diethyl (5-nitropyridin-2-yl)malonate

This method provides an alternative route to this compound.

Procedure:

  • To 12.0 g (42.5 mmol) of 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester, add 120 mL of cold 20% aqueous sulfuric acid.[4][6]

  • Heat the mixture to 100 °C for 2 hours.[4][6]

  • Cool the reaction mixture and add it to a cold, dilute sodium hydroxide (B78521) solution to adjust the pH to 10.[4][6]

  • Extract the product with dichloromethane (B109758) (four times).[4][6]

  • Combine the organic phases and dry them over sodium sulfate.[4][6]

  • Concentrate the filtrate to yield this compound as a brown solid (yield: 83%).[4][6]

Applications in Research and Drug Development

This compound is a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[7] Its utility stems from the reactivity of its functional groups, which allows for the construction of complex molecular architectures.[3]

The pyridine ring is a common scaffold in many approved drugs, and the nitro group can be readily reduced to an amine, a versatile functional group in drug molecules.[2] This makes this compound a valuable building block for a wide range of biologically active compounds, including anti-infectives and anticancer drugs.[7]

G Role of this compound in API Synthesis start This compound reduction Reduction of Nitro Group start->reduction amine_intermediate 5-Amino-2-methylpyridine reduction->amine_intermediate coupling Coupling Reactions (e.g., Amide bond formation) amine_intermediate->coupling api Active Pharmaceutical Ingredient (API) (e.g., Kinase Inhibitor) coupling->api pathway Interaction with Signaling Pathways api->pathway

Caption: Role of this compound in API synthesis.

Analytical Methods

For applications in pharmaceutical synthesis, high purity of this compound (typically ≥99.0% by HPLC) is essential.[2][3] The quantitative analysis of this compound can be achieved using standard chromatographic techniques.

Table 2: Recommended Analytical Techniques

TechniqueDetectorTypical Use
High-Performance Liquid Chromatography (HPLC) UV-VisPurity assessment and quantification[2][3]
Gas Chromatography (GC) Flame Ionization Detector (FID) or Mass Spectrometry (MS)Analysis of volatile to semi-volatile compounds[8]

A general workflow for analytical method validation would include assessing specificity, linearity, range, accuracy, and precision.[8]

Safety and Handling

Table 3: General Safety and Hazard Information (based on related compounds)

Hazard CategoryPrecautionary Statements
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[9]
Skin Corrosion/Irritation Causes skin irritation.[9][10][11]
Eye Damage/Irritation Causes serious eye irritation.[9][10][11]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[9][10][12]

Handling Recommendations:

  • Use only in a well-ventilated area.[9][13]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection if necessary.[9][13]

  • Avoid breathing dust, fumes, or vapors.[13]

  • Wash hands thoroughly after handling.[9]

  • Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids and oxidizing agents.[13]

References

Physical and chemical properties of 2-Methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-nitropyridine, also known as 5-nitro-2-picoline, is an aromatic heterocyclic organic compound with the chemical formula C₆H₆N₂O₂.[1] At room temperature, it exists as a pale yellow to light brown crystalline solid.[1] This compound serves as a crucial intermediate in the pharmaceutical and agrochemical industries.[1][2] Its functionalized pyridine (B92270) structure makes it a valuable building block for the synthesis of a wide array of biologically active molecules, including antihypertensive agents and kinase inhibitors.[1][3] The presence of both a methyl group and a nitro group on the pyridine ring imparts unique reactivity, allowing for diverse chemical transformations.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueReference(s)
Molecular Formula C₆H₆N₂O₂[1]
Molecular Weight 138.12 g/mol [4]
CAS Number 21203-68-9[1]
Appearance Pale yellow to light brown crystalline solid[1]
Odor Faint, distinctive odor[1]
Melting Point 106-112 °C
Boiling Point 237.1 °C at 760 mmHg[1]
Density 1.247 g/cm³[1]
Solubility Sparingly soluble in water[1]
pKa (of conjugate acid) 1.92 ± 0.10 (Predicted)[1]
Flash Point 97.2 °C[1]

Spectral Data

While specific spectra are not provided here, the following are the expected spectral characteristics for this compound based on its structure and data for related compounds.

Spectroscopy Expected Characteristics
¹H NMR Signals corresponding to the methyl protons and the three aromatic protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing nitro group.
¹³C NMR Resonances for the six carbon atoms in the molecule, including the methyl carbon and the five carbons of the pyridine ring. The carbons attached to or near the nitro group and nitrogen atom will be shifted downfield.
FT-IR Characteristic absorption bands for the C-H stretching of the methyl and aromatic groups, C=C and C=N stretching of the pyridine ring, and strong symmetric and asymmetric stretching vibrations of the nitro group (typically around 1555 and 1339 cm⁻¹).
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and potentially the methyl group (CH₃).

Synthesis of this compound

A common method for the synthesis of this compound is the nitration of 2-methylpyridine (B31789) (2-picoline).[1] An alternative laboratory-scale synthesis involves the hydrolysis and decarboxylation of 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester.[5]

Experimental Protocol: Synthesis from 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester[5]
  • Reaction Setup: To a round-bottom flask, add 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester (12.0 g, 42.5 mmol).

  • Hydrolysis and Decarboxylation: Add cold aqueous 20% sulfuric acid (120 mL) to the flask. Heat the mixture to 100 °C for 2 hours.

  • Work-up: Cool the reaction mixture and add it to a cold, dilute sodium hydroxide (B78521) solution to adjust the pH to 10.

  • Extraction: Extract the aqueous solution with dichloromethane (B109758) (4 x 100 mL).

  • Drying and Concentration: Combine the organic phases and dry over anhydrous sodium sulfate. Filter and concentrate the filtrate under reduced pressure to yield this compound as a brown solid (5.0 g, 83% yield).

G cluster_reaction Reaction cluster_workup Work-up start 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester reagents 20% H₂SO₄ (aq) start->reagents conditions 100 °C, 2h reagents->conditions neutralization Cool and neutralize with NaOH (aq) to pH 10 conditions->neutralization extraction Extract with Dichloromethane neutralization->extraction drying Dry organic phase with Na₂SO₄ extraction->drying concentration Concentrate under reduced pressure drying->concentration product This compound concentration->product

Synthesis workflow for this compound.

Chemical Reactivity and Key Reactions

The chemical reactivity of this compound is largely dictated by the pyridine ring and the activating nitro group. It is a versatile substrate for various transformations, including the reduction of the nitro group and nucleophilic aromatic substitution.[3][6]

Reduction of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group, forming 5-amino-2-methylpyridine. This transformation is a critical step in the synthesis of many pharmaceutical compounds.[3] This reduction can be achieved using various reagents, including catalytic hydrogenation (e.g., H₂/Pd-C) or metal-mediated reductions (e.g., Fe/HCl, SnCl₂).[7]

Experimental Protocol: General Nitro Group Reduction via Catalytic Hydrogenation[8]
  • Reaction Setup: In a suitable pressure vessel, dissolve this compound in a solvent such as ethanol (B145695) or ethyl acetate. Add a catalytic amount of palladium on carbon (Pd/C).

  • Hydrogenation: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon), followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude amine. The product can be further purified by crystallization or column chromatography if necessary.

G cluster_reaction Reaction cluster_workup Work-up & Purification start This compound reagents H₂ gas, Pd/C (catalyst) start->reagents solvent Ethanol or Ethyl Acetate reagents->solvent conditions Room Temperature, 50 psi solvent->conditions filtration Filter through Celite conditions->filtration concentration Concentrate under reduced pressure filtration->concentration purification Purify (Crystallization or Chromatography) concentration->purification product 5-Amino-2-methylpyridine purification->product

General workflow for the reduction of the nitro group.

Nucleophilic Aromatic Substitution

The electron-withdrawing nitro group in this compound activates the pyridine ring towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of a suitable leaving group on the ring by a nucleophile. While this compound itself does not have a leaving group other than the nitro group in some cases, related nitropyridines with halogens are common substrates for SNAr reactions.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain that directly links this compound to a particular biological signaling pathway. Its primary role in the life sciences is as a synthetic intermediate for the creation of more complex, biologically active molecules.[2][3] For instance, it is used in the development of anti-inflammatory and antimicrobial agents.[2] The final pharmaceutical products derived from this intermediate may interact with various signaling pathways, but the activity is not inherent to this compound itself.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation.[1] It exhibits moderate to high toxicity upon exposure, with acute effects including irritation of the eyes, skin, and respiratory tract.[1] Prolonged or repeated exposure may lead to more severe health issues.[1]

GHS Hazard Statements: [1]

  • H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Handle in a well-ventilated fume hood.[1]

  • Wear suitable personal protective equipment, including gloves, safety glasses, and a lab coat.[1]

  • Store in a tightly sealed, light-resistant container in a cool, dry place away from incompatible materials such as strong oxidizing agents and reducing agents.[1]

  • Dispose of in accordance with local regulations.[1]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its well-defined physical and chemical properties, coupled with its reactivity, make it an essential building block for the synthesis of a wide range of complex molecules. While its direct biological activity is not extensively documented, its role as a precursor to potent therapeutic agents is firmly established. Proper safety precautions are essential when handling this compound due to its potential toxicity. Further research into the derivatives of this compound may unveil novel therapeutic applications.

References

An In-depth Technical Guide on the Solubility of 2-Methyl-5-nitropyridine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Methyl-5-nitropyridine is a pivotal intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1][2] Its solubility characteristics in organic solvents are a critical parameter for optimizing reaction conditions, purification processes such as recrystallization, and formulation development. This technical guide provides a comprehensive overview of the available solubility information for this compound, outlines a detailed experimental protocol for its quantitative determination, and presents a visual workflow to aid in experimental design. While quantitative data in the public domain is scarce, this guide equips researchers with the necessary information to determine solubility for their specific applications.

Solubility Profile of this compound

This compound presents as a pale yellow to light brown crystalline solid at room temperature.[1] While it is noted to be slightly soluble in water[1][3], its solubility is generally greater in organic solvents. A review of available literature and chemical databases indicates a significant lack of specific quantitative solubility data for this compound in common organic solvents. For critical applications in chemical synthesis and formulation, experimental determination of solubility is highly recommended.

The table below summarizes the qualitative solubility and related information gathered from various sources.

SolventQuantitative SolubilityQualitative Observations & NotesSource
WaterSlightly soluble-[1][3]
Dichloromethane (B109758)Data not availableUsed for extraction during synthesis, suggesting good solubility.[3][4]
EthanolData not availableMentioned as a recrystallization solvent, indicating moderate solubility at elevated temperatures and lower solubility at room temperature.[5]
Ethyl AcetateData not availableUsed in a mixed solvent system for recrystallization of a related compound, suggesting some degree of solubility.[6]
Normal HexaneData not availableUsed as an anti-solvent in a mixed solvent system for recrystallization of a related compound, suggesting low solubility.[6]

Experimental Protocol for Solubility Determination: Isothermal Equilibrium Method

The most reliable and commonly used method for determining the equilibrium solubility of a crystalline compound is the isothermal equilibrium (shake-flask) method. This protocol provides a robust framework for obtaining accurate solubility data.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials and Apparatus:

  • This compound (high purity, ≥99.0%)[2]

  • Selected organic solvent(s) (analytical grade)

  • Analytical balance (±0.1 mg)

  • Constant temperature shaker bath or incubator

  • Glass vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of solid this compound to a pre-weighed glass vial. The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

    • Add a known volume or mass of the desired organic solvent to the vial.

    • Tightly seal the vial to prevent any solvent evaporation during the experiment.

  • Equilibration:

    • Place the sealed vial in the constant temperature shaker bath set to the desired experimental temperature.

    • Agitate the slurry for a sufficient period to allow the system to reach thermodynamic equilibrium. A typical duration is 24 to 72 hours. It is advisable to perform preliminary experiments to determine the minimum time required to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vial to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove all undissolved solid particles.

    • Dilute the filtered sample to a known volume with the same solvent. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.

  • Concentration Analysis:

    • Determine the concentration of this compound in the diluted sample using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry.

    • HPLC Method Example:

      • Column: Standard C18 reverse-phase column.

      • Mobile Phase: A suitable mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water.

      • Detection: UV detection at an appropriate wavelength (e.g., ~254 nm).

      • Quantification: Calculate the concentration based on a pre-prepared calibration curve of this compound standards of known concentrations.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • The solubility can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal equilibrium method for determining the solubility of this compound.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Filtration cluster_analysis 4. Analysis cluster_result 5. Result A Add excess this compound to a vial B Add known volume of solvent A->B C Seal vial tightly B->C D Place in constant temperature shaker bath C->D Start Equilibration E Agitate for 24-72 hours D->E F Settle excess solid E->F Equilibrium Reached G Withdraw supernatant F->G H Filter through 0.22 µm filter G->H I Dilute sample to known volume H->I Prepare for Analysis J Analyze concentration (e.g., HPLC) I->J K Calculate Solubility J->K Quantify

Workflow for Isothermal Equilibrium Solubility Determination.

Conclusion

References

Spectroscopic Profile of 2-Methyl-5-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methyl-5-nitropyridine (CAS No. 21203-68-9), a substituted pyridine (B92270) derivative of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this document presents a combination of predicted data based on established spectroscopic principles and comparative data from structurally related analogs.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Synonyms: 5-Nitro-2-picoline

  • Molecular Formula: C₆H₆N₂O₂[1][2][3]

  • Molecular Weight: 138.12 g/mol [1][3]

  • Appearance: Pale yellow to light brown crystalline solid[2]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its constituent functional groups (a pyridine ring, a methyl group, and a nitro group) and comparison with data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~9.3d~2.5H-6 (proton ortho to the nitro group and meta to the methyl group)
~8.3dd~8.5, 2.5H-4 (proton meta to both the nitro and methyl groups)
~7.3d~8.5H-3 (proton ortho to the methyl group)
~2.6s--CH₃ (methyl group protons)

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~160C-2 (carbon bearing the methyl group)
~150C-6 (carbon adjacent to the nitrogen)
~145C-5 (carbon bearing the nitro group)
~135C-4 (carbon meta to both substituents)
~124C-3 (carbon ortho to the methyl group)
~25-CH₃ (methyl carbon)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
2980-2850MediumAliphatic C-H stretch (methyl group)
~1600, ~1470MediumC=C and C=N stretching in the pyridine ring
~1530StrongAsymmetric NO₂ stretch
~1350StrongSymmetric NO₂ stretch
~830StrongC-H out-of-plane bending for a substituted pyridine
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative IntensityAssignment
138High[M]⁺ (Molecular ion)
121Moderate[M - OH]⁺ (from nitro group rearrangement)
108Moderate[M - NO]⁺
92Moderate[M - NO₂]⁺
78High[C₅H₄N]⁺ (pyridyl cation)
65ModerateFragmentation of the pyridine ring

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean vial.

  • Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Homogenization: Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Acquisition: Insert the NMR tube into the spectrometer. Lock and shim the magnetic field using the deuterium (B1214612) signal of the solvent. Acquire the spectrum using standard pulse programs. For ¹H NMR, 8-16 scans are typically sufficient, while ¹³C NMR may require a larger number of scans.

Infrared (IR) Spectroscopy

A common method for solid samples is the thin solid film method.[4]

  • Sample Preparation: Dissolve a small amount (a few milligrams) of this compound in a volatile solvent like methylene (B1212753) chloride or acetone.[4]

  • Film Deposition: Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).[4]

  • Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[4]

  • Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum. If the signal is too weak, add another drop of the solution and repeat the process. If it is too strong, dilute the original solution.[4]

Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, which requires placing a small amount of the solid directly onto the ATR crystal.

Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for volatile, thermally stable compounds.

  • Sample Introduction: The sample can be introduced into the ion source via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph (GC).

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺).

  • Fragmentation: The excess energy from ionization often causes the molecular ion to fragment into smaller, characteristic ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Compound This compound (Pure Sample) NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies (Functional Groups) IR->IR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data Structure Verified Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

General workflow for spectroscopic analysis.

References

The Elusive Crystal Structure of 2-Methyl-5-nitropyridine: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the structural characteristics of 2-Methyl-5-nitropyridine, contextualized with data from analogous compounds due to the absence of its specific crystal structure in publicly available literature.

Introduction

This technical guide aims to provide a comprehensive overview of this compound, including its synthesis and physical properties. In the absence of its specific crystallographic data, this paper will present and analyze the crystal structures of closely related nitropyridine derivatives. This comparative approach offers valuable insights into the expected molecular geometry, packing arrangements, and intermolecular interactions that are likely to govern the solid-state structure of this compound.

Synthesis and Physicochemical Properties

This compound is typically synthesized via the nitration of 2-methylpyridine (B31789) (also known as 2-picoline).[1] This electrophilic aromatic substitution is commonly carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.[1] An alternative synthetic route involves the reaction of 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester with sulfuric acid.[2][3]

A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Molecular FormulaC6H6N2O2[1][4][5]
Molecular Weight138.12 g/mol [5]
AppearancePale yellow to light brown crystalline solid[1]
Melting Point112 °C
Boiling Point237.1 °C at 760 mmHg[1]
Density1.247 g/cm³[1]
SolubilitySparingly soluble in water[1]

Table 1: Physicochemical Properties of this compound

Crystallographic Analysis of Related Compounds

To infer the likely crystal structure of this compound, we can examine the crystallographic data of analogous substituted nitropyridines. The substitution pattern and the nature of the functional groups play a crucial role in determining the crystal packing and intermolecular interactions.

Case Study 1: 2-Amino-4-methyl-5-nitropyridine

The crystal structure of 2-Amino-4-methyl-5-nitropyridine has been determined and is available in the Cambridge Structural Database (CSD).[6] While the presence of an amino group instead of a methyl group at position 2 and a methyl group at position 4 introduces different hydrogen bonding capabilities, the overall pyridine-nitro framework provides a useful comparison.

Case Study 2: 2-Chloro-5-methyl-3-nitropyridine

The crystal structure of 2-Chloro-5-methyl-3-nitropyridine reveals an orthorhombic crystal system with the space group Pna2₁[7]. The presence of intermolecular C-H···O hydrogen bonds is a key feature stabilizing the crystal structure.[7] This suggests that similar weak hydrogen bonding interactions could be present in the crystal lattice of this compound.

A summary of the crystallographic data for this related compound is provided in Table 2.

Parameter2-Chloro-5-methyl-3-nitropyridine
Molecular FormulaC6H5ClN2O2
Molecular Weight172.57
Crystal SystemOrthorhombic
Space GroupPna2₁
a (Å)21.435 (6)
b (Å)8.151 (2)
c (Å)8.494 (2)
V (ų)1484.0 (7)
Z8
Temperature (K)298
RadiationMo Kα

Table 2: Crystallographic Data for 2-Chloro-5-methyl-3-nitropyridine.[7]

Experimental Protocols for Crystal Structure Determination

Should crystals of this compound become available, a standard experimental workflow for single-crystal X-ray diffraction analysis would be employed. The following provides a detailed, generalized methodology.

Crystallization

Obtaining single crystals of sufficient quality is the first and most critical step. Slow evaporation of a saturated solution is a common technique.

  • Solvent Selection: A suitable solvent or solvent mixture in which this compound has moderate solubility would be chosen. Ethanol, methanol, or mixtures with less polar solvents like hexane (B92381) could be explored.

  • Procedure: A saturated solution of the compound would be prepared at a slightly elevated temperature and then allowed to cool slowly to room temperature. The container would be loosely covered to allow for slow evaporation of the solvent over several days or weeks.

X-ray Diffraction Data Collection
  • Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS) would be used.

  • Data Collection: A suitable crystal would be mounted on a goniometer head and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A series of diffraction images would be collected as the crystal is rotated in the X-ray beam.

Structure Solution and Refinement
  • Data Processing: The collected diffraction images would be processed to determine the unit cell parameters and to integrate the intensities of the diffraction spots.

  • Structure Solution: The crystal structure would be solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Structure Refinement: The atomic coordinates and displacement parameters would be refined against the experimental data using full-matrix least-squares methods. Hydrogen atoms would typically be located from the difference Fourier map or placed in calculated positions.

The logical workflow for crystal structure determination is illustrated in the following diagram.

experimental_workflow Experimental Workflow for Crystal Structure Determination cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction cluster_structure Structure Determination synthesis Synthesis of this compound purification Purification (e.g., Recrystallization) synthesis->purification solvent Solvent Screening purification->solvent evaporation Slow Evaporation solvent->evaporation data_collection Data Collection evaporation->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation structure_refinement->validation

Figure 1: A generalized workflow for the determination of a small molecule crystal structure.

Conclusion and Future Outlook

While the definitive crystal structure of this compound remains to be elucidated, this technical guide provides a foundational understanding of its synthesis, properties, and the likely characteristics of its solid-state structure based on analogous compounds. The experimental protocols outlined provide a clear path for future research to determine its precise crystal structure. Such a determination would be of significant interest to the scientific community, particularly for those in drug development and materials science, as it would allow for a more profound understanding of its intermolecular interactions and inform the design of novel molecules with tailored properties. The pursuit of single crystals of this compound for X-ray diffraction analysis is therefore a worthwhile endeavor.

References

An In-depth Technical Guide to the Synthesis of 2-Methyl-5-nitropyridine: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical development of synthetic routes for 2-Methyl-5-nitropyridine, a key intermediate in the pharmaceutical and agrochemical industries. This document details the core synthetic methodologies, providing in-depth experimental protocols and quantitative data to allow for a comparative analysis of the available routes. Visual diagrams of the synthetic pathways are included to facilitate a clear understanding of the chemical transformations.

Introduction

This compound, also known as 5-nitro-2-picoline, is a pivotal building block in organic synthesis. Its functionalized pyridine (B92270) ring makes it a valuable precursor for the synthesis of a wide range of more complex molecules, particularly active pharmaceutical ingredients (APIs). The presence of the nitro group at the 5-position and the methyl group at the 2-position allows for a variety of chemical modifications, including reduction of the nitro group to an amine and reactions involving the methyl group.

The first synthesis of this compound is reported to have occurred in the mid-20th century, emerging from the broader exploration of functionalized pyridine derivatives.[1] While a specific individual is not widely credited with its initial discovery, its importance has grown steadily with the advancement of medicinal and agricultural chemistry. This guide will explore the primary synthetic routes that have been developed and refined over time.

Core Synthetic Methodologies

Two principal synthetic strategies have emerged for the preparation of this compound:

  • Direct Nitration of 2-Methylpyridine (B31789) (2-Picoline): This is the most common and direct approach.

  • Multi-step Synthesis from Diethyl (5-nitropyridin-2-yl)malonate: An alternative route that involves the construction and subsequent modification of a malonate derivative.

A third potential route, involving the nitration of 2-picoline-N-oxide, is also considered, drawing parallels from general pyridine N-oxide chemistry.

Direct Nitration of 2-Methylpyridine (2-Picoline)

The direct nitration of 2-methylpyridine (2-picoline) is the most established method for the synthesis of this compound. This electrophilic aromatic substitution reaction typically employs a mixture of concentrated nitric acid and sulfuric acid. The strong acidic conditions protonate the pyridine nitrogen, deactivating the ring towards electrophilic attack. However, the methyl group provides some activation, and the reaction proceeds, albeit under controlled conditions, to favor substitution at the 5-position due to electronic and steric directing effects.[1]

G 2-Methylpyridine 2-Methylpyridine This compound This compound 2-Methylpyridine->this compound Nitration Mixed Acid (HNO3/H2SO4) Mixed Acid (HNO3/H2SO4) Mixed Acid (HNO3/H2SO4)->this compound

Direct Nitration of 2-Methylpyridine.
Synthesis from Diethyl (5-nitropyridin-2-yl)malonate

An alternative, multi-step synthesis begins with diethyl (5-nitropyridin-2-yl)malonate. This method involves the hydrolysis and decarboxylation of the malonate ester to yield the final product. This route can offer advantages in terms of regioselectivity and may be suitable for specific applications where the starting malonate is readily available.

G Diethyl (5-nitropyridin-2-yl)malonate Diethyl (5-nitropyridin-2-yl)malonate Intermediate 2-(5-nitro-pyridin-2-yl)-malonic acid Diethyl (5-nitropyridin-2-yl)malonate->Intermediate Hydrolysis Sulfuric Acid / Water Sulfuric Acid / Water Sulfuric Acid / Water->Intermediate This compound This compound Intermediate->this compound Decarboxylation Heat Heat Heat->this compound

Synthesis from Diethyl (5-nitropyridin-2-yl)malonate.

Quantitative Data Presentation

The following table summarizes the quantitative data for the key synthetic routes to this compound, allowing for a direct comparison of their efficiencies and reaction conditions.

ParameterDirect Nitration of 2-PicolineSynthesis from Diethyl (5-nitropyridin-2-yl)malonate
Starting Material 2-Methylpyridine (2-Picoline)Diethyl (5-nitropyridin-2-yl)malonate
Reagents Conc. Nitric Acid, Conc. Sulfuric Acid20% aq. Sulfuric Acid, Sodium Hydroxide (B78521)
Reaction Temperature 0 - 30 °C[1]100 °C[2]
Reaction Time Not specified in detail2 hours[2]
Reported Yield Not specified in detail83%[2]
Purity High purity achievable via recrystallization or chromatography[1]Not specified, product is a brown solid[2]

Detailed Experimental Protocols

General Safety Precautions

All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Concentrated acids are highly corrosive and should be handled with extreme care.

Protocol 1: Synthesis of this compound from Diethyl (5-nitropyridin-2-yl)malonate[2]

This procedure details the hydrolysis and decarboxylation of diethyl (5-nitropyridin-2-yl)malonate.

Materials:

  • Diethyl (5-nitro-pyridin-2-yl)malonate (12.0 g, 42.5 mmol)

  • 20% aqueous Sulfuric Acid (120 mL)

  • Dilute Sodium Hydroxide solution

  • Dichloromethane (B109758)

  • Sodium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beakers

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add diethyl (5-nitro-pyridin-2-yl)malonate (12.0 g, 42.5 mmol) and cold 20% aqueous sulfuric acid (120 mL).

  • Heat the mixture to 100 °C and maintain this temperature for 2 hours under reflux.

  • Cool the reaction mixture to room temperature.

  • Carefully add the cooled reaction mixture to a cold, dilute sodium hydroxide solution, adjusting the pH to approximately 10.

  • Transfer the mixture to a separatory funnel and extract the organic components with dichloromethane (4 x volumes).

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter the solution to remove the sodium sulfate.

  • Concentrate the filtrate using a rotary evaporator to yield this compound as a brown solid (5.0 g, 83% yield).

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Isolation Add Malonate and Sulfuric Acid Add Malonate and Sulfuric Acid Heat to 100°C for 2h Heat to 100°C for 2h Add Malonate and Sulfuric Acid->Heat to 100°C for 2h Cooling Cooling Heat to 100°C for 2h->Cooling Neutralization (NaOH) Neutralization (NaOH) Cooling->Neutralization (NaOH) Extraction (DCM) Extraction (DCM) Neutralization (NaOH)->Extraction (DCM) Drying (Na2SO4) Drying (Na2SO4) Extraction (DCM)->Drying (Na2SO4) Filtration Filtration Drying (Na2SO4)->Filtration Concentration Concentration Filtration->Concentration Final Product Final Product Concentration->Final Product

Experimental Workflow for Synthesis from Diethyl (5-nitropyridin-2-yl)malonate.

Conclusion

The synthesis of this compound is a well-established process with multiple viable routes. The direct nitration of 2-picoline remains a common and straightforward approach, though it requires careful control of reaction conditions to ensure regioselectivity and safety. The multi-step synthesis from diethyl (5-nitropyridin-2-yl)malonate offers a high-yield alternative, particularly when the starting malonate is accessible. The choice of synthetic route will ultimately depend on factors such as the availability and cost of starting materials, desired scale of production, and the specific purity requirements of the final product. Further research into optimizing the direct nitration process and exploring alternative, greener synthetic methodologies could provide significant benefits for the industrial production of this important chemical intermediate.

References

An In-depth Technical Guide on the Electronic and Steric Effects in 2-Methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-5-nitropyridine is a key intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its reactivity and properties are governed by a delicate interplay of electronic and steric effects originating from the methyl and nitro substituents on the pyridine (B92270) ring. This technical guide provides a comprehensive analysis of these effects, supported by available experimental data from related compounds and theoretical principles. Detailed experimental protocols for the synthesis and characterization of this compound are also presented, along with visualizations of key concepts to aid in understanding its chemical behavior.

Introduction

This compound, also known as 5-nitro-2-picoline, is a crystalline solid that serves as a versatile building block in organic synthesis.[1] The pyridine ring, an isostere of benzene, is a common scaffold in many biologically active molecules. The presence of a methyl group at the 2-position and a nitro group at the 5-position introduces significant electronic and steric perturbations that dictate the molecule's reactivity, particularly in nucleophilic aromatic substitution reactions. Understanding these effects is crucial for designing efficient synthetic routes and for the development of novel molecules with desired pharmacological properties.

Synthesis and Characterization

Synthesis

This compound is most commonly synthesized via the nitration of 2-methylpyridine (B31789) (2-picoline).[1]

Experimental Protocol: Nitration of 2-Methylpyridine

  • Materials: 2-methylpyridine, concentrated nitric acid (65-70%), concentrated sulfuric acid (95-98%), ice, sodium hydroxide (B78521) solution.

  • Procedure:

    • A mixture of concentrated nitric acid and concentrated sulfuric acid (typically in a 1:2 to 1:3 molar ratio) is prepared and cooled in an ice bath to 0-5 °C.

    • 2-Methylpyridine is added dropwise to the cooled nitrating mixture with vigorous stirring, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and then heated to a specific temperature (e.g., 60-80 °C) for a defined period (e.g., 2-4 hours) to ensure complete reaction. The exact temperature and time may be optimized for yield.

    • The reaction mixture is then cooled and carefully poured onto crushed ice.

    • The resulting acidic solution is neutralized with a sodium hydroxide solution until a basic pH is achieved, leading to the precipitation of the product.

    • The crude this compound is collected by filtration, washed with cold water, and dried.

    • Purification is typically achieved by recrystallization from a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and water.

An alternative synthetic route involves the decarboxylation of 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester.[2][3]

Experimental Protocol: Decarboxylation Route [2][3]

  • Materials: 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester, 20% aqueous sulfuric acid, dilute sodium hydroxide solution, dichloromethane.

  • Procedure:

    • 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester is heated in 20% aqueous sulfuric acid at 100 °C for 2 hours.

    • The reaction mixture is cooled and then neutralized with a cold, dilute sodium hydroxide solution to a pH of 10.

    • The product is extracted with dichloromethane.

    • The combined organic extracts are dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure to yield this compound.

Synthesis_of_2_Methyl_5_nitropyridine 2-Methylpyridine 2-Methylpyridine This compound This compound 2-Methylpyridine->this compound Nitration Nitrating Mixture\n(HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture\n(HNO3/H2SO4)->this compound

Caption: Synthesis of this compound via nitration.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons and the three aromatic protons on the pyridine ring. The methyl protons will appear as a singlet, typically in the range of 2.5-2.7 ppm. The aromatic protons will exhibit characteristic coupling patterns (doublets and doublets of doublets) at lower field (7.0-9.5 ppm) due to the deshielding effect of the aromatic ring and the nitro group. The proton at the C6 position, being adjacent to the nitrogen and ortho to the nitro group, is expected to be the most downfield.

  • 13C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbon of the methyl group will appear at a higher field (around 20-25 ppm). The aromatic carbons will resonate at a lower field (120-160 ppm), with the carbon bearing the nitro group (C5) and the carbons adjacent to the nitrogen (C2 and C6) being the most deshielded.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands that confirm the presence of the key functional groups.

  • C-H stretching (aromatic): ~3000-3100 cm-1

  • C-H stretching (aliphatic, CH3): ~2850-2960 cm-1

  • C=C and C=N stretching (aromatic ring): ~1400-1600 cm-1

  • NO2 asymmetric stretching: ~1520-1560 cm-1

  • NO2 symmetric stretching: ~1340-1360 cm-1

Electronic Effects

The electronic landscape of the pyridine ring in this compound is significantly influenced by the opposing electronic effects of the methyl and nitro groups.

  • Nitro Group (-NO2): The nitro group is a strong electron-withdrawing group, both through the inductive effect (-I) and the resonance effect (-M). It deactivates the pyridine ring towards electrophilic substitution and activates it towards nucleophilic substitution, particularly at the positions ortho and para to it (C4 and C6). The resonance delocalization of the negative charge in the Meisenheimer intermediate during nucleophilic attack is a key factor in this activation.

  • Methyl Group (-CH3): The methyl group is an electron-donating group through the inductive effect (+I) and hyperconjugation. It tends to increase the electron density on the pyridine ring, thereby activating it towards electrophilic substitution and deactivating it towards nucleophilic substitution.

The interplay of these two groups results in a highly polarized molecule. The strong electron-withdrawing nature of the nitro group dominates, making the pyridine ring electron-deficient. This is a crucial factor in the utility of this compound as a substrate in nucleophilic aromatic substitution reactions.

Electronic_Effects cluster_molecule This compound Pyridine Ring Pyridine Ring Electron Density Electron Density Pyridine Ring->Electron Density Overall Electron Deficient Methyl Group (-CH3) Methyl Group (-CH3) Methyl Group (-CH3)->Pyridine Ring +I Effect (Electron Donating) Nitro Group (-NO2) Nitro Group (-NO2) Nitro Group (-NO2)->Pyridine Ring -I, -M Effects (Electron Withdrawing) Reactivity_Workflow This compound This compound Meisenheimer Complex Meisenheimer Complex This compound->Meisenheimer Complex Nucleophilic Attack Nucleophile (Nu-) Nucleophile (Nu-) Nucleophile (Nu-)->Meisenheimer Complex Substituted Product Substituted Product Meisenheimer Complex->Substituted Product Loss of Leaving Group

References

2-Methyl-5-nitropyridine: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-nitropyridine is a valuable and versatile heterocyclic building block in organic synthesis, serving as a key intermediate in the preparation of a wide range of functionalized pyridine (B92270) derivatives.[1][2] Its unique electronic and structural features, arising from the interplay of the electron-donating methyl group and the strongly electron-withdrawing nitro group on the pyridine ring, impart a distinct reactivity profile that has been exploited in the synthesis of numerous biologically active molecules, including pharmaceuticals and agrochemicals.[3] This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on providing detailed experimental protocols and quantitative data to aid researchers in its practical application.

Physicochemical Properties and Synthesis

This compound is a light brown solid with a melting point of approximately 112°C.[1] High purity, typically ≥99.0% as determined by HPLC, is crucial for achieving predictable and efficient transformations in multi-step syntheses.[1][3]

The synthesis of this compound can be achieved through various routes. One common method involves the nitration of 2-methylpyridine (B31789) (2-picoline). Another synthetic approach starts from 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester, which upon hydrolysis and decarboxylation, yields this compound.[4]

Experimental Protocol: Synthesis of this compound from 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester[4]

To a reaction vessel containing 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester (12.0 g, 42.5 mmol), cold aqueous 20% sulfuric acid (120 mL) is added. The mixture is then heated to 100°C for 2 hours. After cooling, the reaction mixture is added to a cold, dilute sodium hydroxide (B78521) solution, and the pH is adjusted to 10. The organic products are extracted with dichloromethane (B109758) (4 x 50 mL). The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford this compound as a brown solid.

Table 1: Synthesis of this compound

Starting MaterialReagentsConditionsYieldReference
2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester20% aq. H₂SO₄, aq. NaOH, CH₂Cl₂100°C, 2h83%[4]

Key Chemical Transformations and Derivatives

The synthetic utility of this compound stems from the reactivity of its functional groups, which can be selectively transformed to introduce diverse functionalities. Key transformations include the reduction of the nitro group and the conversion of the methyl group to other functionalities, often preceded by halogenation.

Reduction of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group, yielding 5-amino-2-methylpyridine, a crucial intermediate for further derivatization, such as in coupling reactions.[3] This reduction can be achieved using various methods, including catalytic hydrogenation or biocatalysis.

A fed-batch reaction is set up with a starting concentration of this compound (200 mM, 28 g/L) and a nitroreductase enzyme loading of 5 mg/mL (18% w/w). The reaction is maintained for 18 hours, leading to complete conversion. The product, 5-amino-2-methylpyridine, is isolated with a yield of 89.1%.

Table 2: Reduction of this compound

Starting MaterialReagents/CatalystConditionsProductYieldReference
This compoundNitroreductaseFed-batch, 200 mM substrate, 5 mg/mL enzyme, 18h5-Amino-2-methylpyridine89.1%[5]
Synthesis of Key Halogenated Intermediates

For many applications, particularly in cross-coupling reactions, this compound is first converted to a more reactive halogenated derivative, such as 2-chloro-5-nitropyridine (B43025). This is typically achieved through a multi-step sequence involving nitration of 2-aminopyridine (B139424), diazotization to the corresponding hydroxypyridine, and subsequent chlorination.

G A 2-Aminopyridine B 2-Amino-5-nitropyridine (B18323) A->B Nitration (H₂SO₄, HNO₃) C 2-Hydroxy-5-nitropyridine (B147068) B->C Diazotization (NaNO₂, aq. HCl) D 2-Chloro-5-nitropyridine C->D Chlorination (POCl₃)

Caption: Synthetic pathway from 2-aminopyridine to 2-chloro-5-nitropyridine.

Step 1: Synthesis of 2-Amino-5-nitropyridine [6]

In a reaction vessel, 2-aminopyridine (18.82g, 0.2mol) is dissolved in 75.3g of dichloroethane. The solution is cooled to below 10°C and a mixture of concentrated sulfuric acid and fuming nitric acid (45.17g) is added dropwise. The reaction is stirred for 12 hours at 60°C. After cooling, the reaction mixture is washed with water to a pH of 5-8. The organic layer is separated, and the solvent is removed under reduced pressure. The residue is poured into ice water to precipitate the product, which is then filtered, washed with water, and dried to give 2-amino-5-nitropyridine.

Step 2: Synthesis of 2-Hydroxy-5-nitropyridine [7]

2-aminopyridine is added in batches to concentrated sulfuric acid, controlling the temperature at 10-20°C. Concentrated nitric acid is then added, and the mixture is stirred at 40-50°C. After nitration is complete, the reaction solution is quenched in water, and an aqueous solution of sodium nitrite (B80452) is added dropwise at 0-10°C for the diazotization reaction. The pH is adjusted, and the precipitated product is filtered and dried.

Step 3: Synthesis of 2-Chloro-5-nitropyridine [8]

To a 150 mL Teflon-lined stainless steel reactor, 2-hydroxy-5-nitropyridine (0.5 moles) and POCl₃ (0.5 moles) are added. The reactor is sealed and heated to 140°C for 2 hours. After cooling, the contents are carefully quenched with 100 mL of cold water (~0°C), and the pH of the solution is adjusted to 8–9 with a saturated Na₂CO₃ solution to precipitate the product.

Table 3: Synthesis of 2-Chloro-5-nitropyridine and its Precursors

StepStarting MaterialReagentsConditionsProductYieldReference
12-AminopyridineH₂SO₄, fuming HNO₃, dichloroethane<10°C addition, 60°C for 12h2-Amino-5-nitropyridine91.67%[6]
22-Amino-5-nitropyridineNaNO₂, aq. HCl0-10°C2-Hydroxy-5-nitropyridine56.7%[7]
32-Hydroxy-5-nitropyridinePOCl₃Sealed reactor, 140°C, 2h2-Chloro-5-nitropyridine>80%[8]

Applications in the Synthesis of Bioactive Molecules

This compound and its derivatives are pivotal intermediates in the synthesis of a variety of bioactive molecules, most notably pharmaceuticals such as the anti-HIV drug Nevirapine (B1678648) and a range of kinase inhibitors.

Synthesis of Nevirapine

A key intermediate in the synthesis of Nevirapine is 2-chloro-3-amino-4-picoline.[9][10] While not a direct derivative of this compound, the synthetic strategies for introducing the amino and chloro functionalities at the 2 and 3 positions of a 4-methylpyridine (B42270) core often involve nitration, showcasing the importance of nitropyridine chemistry in accessing such structures.[11] The synthesis of Nevirapine then proceeds by coupling 2-chloro-3-amino-4-picoline with a second pyridine-based fragment, followed by cyclization.[1][9]

G A 2-Chloro-3-amino-4-picoline C Amide Intermediate A->C Amidation B 2-Chloronicotinoyl chloride B->C D N-(2-chloro-4-methyl-3-pyridyl)-2- (cyclopropylamino)-3-pyridine carboxamide C->D Amination with cyclopropylamine E Nevirapine D->E Cyclization (strong base)

Caption: Key steps in the synthesis of Nevirapine.

The mechanism of action of Nevirapine involves the non-competitive inhibition of HIV-1 reverse transcriptase, a crucial enzyme for viral replication.

G cluster_0 HIV-1 Replication Cycle ViralRNA Viral RNA ReverseTranscriptase Reverse Transcriptase ViralRNA->ReverseTranscriptase ViralDNA Viral DNA ReverseTranscriptase->ViralDNA Integration Integration into Host Genome ViralDNA->Integration Nevirapine Nevirapine (NNRTI) Nevirapine->Inhibition Inhibition->ReverseTranscriptase Allosteric Inhibition

Caption: Mechanism of HIV-1 reverse transcriptase inhibition by Nevirapine.

Synthesis of Kinase Inhibitors

Nitropyridine derivatives, including those derived from this compound, are valuable precursors for the synthesis of kinase inhibitors.[12][13] For instance, 2-chloro-5-methyl-3-nitropyridine (B188117) has been utilized in the synthesis of potent Janus kinase 2 (JAK2) inhibitors.[12] The synthesis typically involves nucleophilic substitution of the chloro group, followed by further functionalization.

G cluster_0 Cell Membrane Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation GeneTranscription Gene Transcription Nucleus->GeneTranscription JAK_Inhibitor JAK Inhibitor JAK_Inhibitor->Inhibition Inhibition->JAK Inhibition

Caption: The JAK-STAT signaling pathway and its inhibition by JAK inhibitors.[2][14][15][16][17][18]

Palladium-Catalyzed Cross-Coupling Reactions

The halogenated derivatives of this compound, such as 2-chloro-5-nitropyridine, are excellent substrates for palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, enabling the synthesis of complex biaryl and arylamine structures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling of 2-chloro-5-nitropyridine with arylboronic acids provides access to 2-aryl-5-nitropyridines. The reaction is typically catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand in the presence of a base.

To a reaction vessel under an inert atmosphere, add 2-chloro-5-nitropyridine (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol). A suitable solvent, such as a mixture of toluene (B28343) and water, is added. The reaction mixture is heated to 80-100°C and stirred until the starting material is consumed (monitored by TLC or GC-MS). After cooling, the reaction is worked up by partitioning between an organic solvent and water. The organic layer is dried and concentrated, and the product is purified by column chromatography.

Table 4: Representative Conditions for Suzuki-Miyaura Coupling of Halopyridines

Halopyridine SubstrateBoronic AcidCatalyst/LigandBaseSolventTemperatureYield RangeReference
2-Chloropyridine derivativesPhenylboronic acidPd₂(dba)₃ / XPhos or SPhosK₃PO₄Dioxane/H₂O100°C69-90%[19]
2-Bromopyridine derivativesArylboronic acidsPd(OAc)₂ / PPh₃Na₂CO₃Toluene/EtOH/H₂OReflux60-95%[20]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the synthesis of 2-amino-5-nitropyridine derivatives by coupling 2-chloro-5-nitropyridine with various primary and secondary amines. This reaction is also catalyzed by a palladium complex, typically with a bulky, electron-rich phosphine ligand, and requires a strong base.

In a glovebox or under an inert atmosphere, a reaction vessel is charged with 2-chloro-5-nitropyridine (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable ligand (e.g., Xantphos, 0.04 mmol), and a base (e.g., Cs₂CO₃, 1.4 mmol). Anhydrous toluene is added as the solvent. The vessel is sealed and the reaction mixture is heated to 100-120°C for 12-24 hours. After cooling, the mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by chromatography.

Table 5: Representative Conditions for Buchwald-Hartwig Amination of Halopyridines

Halopyridine SubstrateAmineCatalyst/LigandBaseSolventTemperatureYield RangeReference
2-BromopyridinesVolatile aminesPd(OAc)₂ / dpppNaOtBuToluene80°C55-98%[21]
2-Chloro-1,5-naphthyridineVarious aminesPd(OAc)₂ / XantPhosCs₂CO₃Toluene100-120°C70-95%[10]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its rich chemistry, centered around the selective transformations of its nitro and methyl groups, and the subsequent application of its halogenated derivatives in powerful cross-coupling reactions, provides access to a wide array of complex and biologically active molecules. The detailed experimental protocols and reaction data provided in this guide are intended to facilitate the work of researchers in harnessing the full synthetic potential of this important heterocyclic intermediate in the development of novel pharmaceuticals and other functional organic materials.

References

Methodological & Application

Application Notes and Protocols for 2-Methyl-5-nitropyridine in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Methyl-5-nitropyridine as a versatile intermediate in the synthesis of pharmaceutical compounds. This document includes key chemical properties, detailed experimental protocols for its synthesis and subsequent transformations, and examples of its application in the development of biologically active molecules.

Introduction

This compound (CAS No. 21203-68-9) is a valuable building block in medicinal chemistry and pharmaceutical development.[1] Its structure, featuring a pyridine (B92270) ring substituted with a methyl group and a nitro group, offers multiple reaction sites for the construction of complex molecular architectures. The pyridine scaffold is a common motif in many approved drugs, contributing to favorable pharmacokinetic and pharmacodynamic properties.[1] The nitro group can be readily reduced to a primary amine, a key functional group for a wide array of chemical transformations, while the methyl group and the pyridine ring itself can be subjected to various modifications. This versatility makes this compound a crucial intermediate in the synthesis of a diverse range of therapeutic agents, including kinase inhibitors and antiviral compounds.[2]

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₆H₆N₂O₂--INVALID-LINK--
Molecular Weight 138.12 g/mol --INVALID-LINK--
Appearance Brown solid[3]
Purity (typical) ≥99.0% (HPLC)[1]

Safety Information: this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS).

Experimental Protocols

Synthesis of this compound

Method 1: From 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester

This protocol describes the synthesis of this compound via the hydrolysis and decarboxylation of 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester.

Reaction Scheme:

Synthesis_of_2_Methyl_5_nitropyridine_Method_1 start 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester reagents 20% H₂SO₄ (aq) 100 °C, 2h start->reagents product This compound reagents->product

Caption: Synthesis of this compound.

Materials:

Procedure:

  • To a round-bottom flask containing 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester (12.0 g, 42.5 mmol), add cold 20% aqueous sulfuric acid (120 mL).[3]

  • Heat the mixture to 100 °C and maintain this temperature for 2 hours.[3]

  • Cool the reaction mixture to room temperature.

  • Carefully add the cooled reaction mixture to a cold, dilute sodium hydroxide solution to adjust the pH to approximately 10.[3]

  • Extract the aqueous layer with dichloromethane (4 x 50 mL).

  • Combine the organic phases and dry over anhydrous sodium sulfate.[3]

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the product.[3]

Quantitative Data:

ReactantMolar Mass ( g/mol )Amount (g)Moles (mmol)
2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester282.2512.042.5
Product Molar Mass ( g/mol ) Yield (g) Yield (%)
This compound138.125.083

Method 2: Nitration of 2-Picoline (2-Methylpyridine)

This protocol outlines the direct nitration of 2-picoline to synthesize this compound.

Reaction Scheme:

Synthesis_of_2_Methyl_5_nitropyridine_Method_2 start 2-Picoline reagents HNO₃ / H₂SO₄ start->reagents product This compound reagents->product

Caption: Nitration of 2-Picoline.

Materials:

  • 2-Picoline

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, carefully add concentrated sulfuric acid.

  • Cool the sulfuric acid in an ice bath to 0-5 °C.

  • Slowly add 2-picoline to the cold sulfuric acid while maintaining the temperature below 10 °C.

  • Prepare the nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the 2-picoline solution, ensuring the reaction temperature does not exceed 30 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for several hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) until the product precipitates.

  • Filter the precipitate, wash with cold water, and dry to obtain this compound.

Note: The yields for this reaction can vary, and optimization of the reaction conditions may be required.

Key Reactions of this compound in Pharmaceutical Synthesis

The reduction of the nitro group to an amine is a fundamental transformation, yielding 5-Amino-2-methylpyridine, a key intermediate for further functionalization.

Reaction Scheme:

Reduction_of_2_Methyl_5_nitropyridine start This compound reagents H₂, Pd/C or SnCl₂ / HCl start->reagents product 5-Amino-2-methylpyridine reagents->product

Caption: Reduction of this compound.

Protocol: Catalytic Hydrogenation

Materials:

Procedure:

  • Dissolve this compound in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 5-Amino-2-methylpyridine.

Quantitative Data (Typical):

ReactantMolar Mass ( g/mol )Amount (g)Moles (mmol)
This compound138.121.3810
Product Molar Mass ( g/mol ) Yield (g) Yield (%)
5-Amino-2-methylpyridine108.14~1.0~93

While this compound itself is not primed for nucleophilic aromatic substitution, its halogenated analogue, 2-chloro-5-nitropyridine (B43025), is an excellent substrate for this reaction. This is a common strategy in pharmaceutical synthesis.

Reaction Scheme:

SNAr_Reaction start 2-Chloro-5-nitropyridine reagents Nucleophile (e.g., R-NH₂) Base (e.g., Et₃N) start->reagents product 2-(Substituted)-5-nitropyridine reagents->product

Caption: Nucleophilic Aromatic Substitution.

Protocol: Reaction with an Amine

Materials:

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-5-nitropyridine (1.0 eq) in anhydrous ethanol.

  • Add the amine nucleophile (1.1 eq) followed by triethylamine (1.2 eq).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired product.

Quantitative Data (Example):

ReactantMolar Mass ( g/mol )Equivalents
2-Chloro-5-nitropyridine158.561.0
Aniline93.131.1
Product Molar Mass ( g/mol ) Typical Yield (%)
2-(Phenylamino)-5-nitropyridine215.2185-95

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. A halogenated derivative of this compound can be coupled with various boronic acids to generate a wide range of substituted pyridines.

Reaction Scheme:

Suzuki_Coupling start 2-Bromo-5-nitropyridine (B18158) reagents Ar-B(OH)₂ Pd catalyst, Base start->reagents product 2-Aryl-5-nitropyridine reagents->product

Caption: Suzuki-Miyaura Coupling Reaction.

Protocol:

Materials:

  • 2-Bromo-5-nitropyridine

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene (B28343)/Water)

Procedure:

  • To a reaction vessel, add 2-bromo-5-nitropyridine (1.0 eq), the arylboronic acid (1.2 eq), palladium catalyst (e.g., 5 mol%), and base (2.0 eq).

  • Add the solvent system (e.g., a mixture of toluene and water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Quantitative Data (Example):

ReactantMolar Mass ( g/mol )Equivalents
2-Bromo-5-nitropyridine202.011.0
Phenylboronic acid121.931.2
Product Molar Mass ( g/mol ) Typical Yield (%)
2-Phenyl-5-nitropyridine190.1970-90

Applications in Pharmaceutical Intermediate Synthesis

Synthesis of Kinase Inhibitors

This compound and its derivatives are key precursors in the synthesis of various kinase inhibitors. The general strategy involves the functionalization of the pyridine ring, often through nucleophilic substitution and coupling reactions, to build the core structure of the inhibitor.

Kinase_Inhibitor_Synthesis cluster_0 Key Intermediate Synthesis cluster_1 Core Structure Assembly 2-Chloro-5-nitropyridine 2-Chloro-5-nitropyridine SNAr with Amine SNAr with Amine 2-Chloro-5-nitropyridine->SNAr with Amine Intermediate_A Intermediate_A SNAr with Amine->Intermediate_A Reduction Reduction Intermediate_A->Reduction Amino_Intermediate Amino_Intermediate Reduction->Amino_Intermediate Cyclization Cyclization Amino_Intermediate->Cyclization Kinase Inhibitor Core Kinase Inhibitor Core Cyclization->Kinase Inhibitor Core This compound This compound Halogenation Halogenation This compound->Halogenation Halogenation->2-Chloro-5-nitropyridine

Caption: General workflow for kinase inhibitor synthesis.

Intermediate for Nevirapine (B1678648) Analogues

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat HIV-1 infection. The synthesis of nevirapine and its analogues often involves intermediates derived from substituted pyridines. This compound can be converted to key building blocks for the synthesis of these antiviral agents. For instance, 2-chloro-3-amino-4-picoline is a crucial precursor in some synthetic routes to Nevirapine.[4]

Nevirapine_Intermediate_Synthesis A This compound B Functional Group Transformations A->B C Key Nevirapine Intermediate (e.g., 2-chloro-3-amino-4-picoline) B->C D Coupling with second pyridine derivative C->D E Nevirapine Analogue D->E

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution with 2-Methyl-5-nitropyridine and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methyl-5-nitropyridine is a valuable building block in the synthesis of pharmaceuticals and other biologically active molecules. The presence of the electron-withdrawing nitro group activates the pyridine (B92270) ring, making it susceptible to nucleophilic attack. While direct nucleophilic aromatic substitution (SNAr) to displace the methyl group is not a conventional transformation due to the poor leaving group nature of the methyl anion, the 5-nitropyridine scaffold is highly amenable to SNAr reactions when a suitable leaving group is present at the 2- or 4-position. Furthermore, the nitro group itself can be readily reduced to an amine, opening up a plethora of subsequent chemical modifications.

These application notes provide detailed protocols for a representative SNAr reaction on a closely related substrate, 2-chloro-5-nitropyridine (B43025), and for the reduction of the nitro group of this compound. These protocols are intended for researchers, scientists, and professionals in drug development.

Section 1: Nucleophilic Aromatic Substitution on the 5-Nitropyridine Scaffold

The SNAr reaction is a powerful tool for the functionalization of electron-deficient aromatic systems. In the case of 5-nitropyridines, a leaving group at the 2-position, such as a halogen, is readily displaced by a variety of nucleophiles. The general mechanism proceeds through the formation of a resonance-stabilized Meisenheimer complex, followed by the departure of the leaving group to restore aromaticity.[1]

General Mechanism of SNAr on a Nitropyridine

SNAr_Mechanism cluster_0 SNAr Reaction Nitropyridine 2-X-5-Nitropyridine (X = Leaving Group) Meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) Nitropyridine->Meisenheimer + Nu⁻ Nucleophile Nucleophile (Nu⁻) Product 2-Nu-5-Nitropyridine Meisenheimer->Product - X⁻ Leaving_Group Leaving Group (X⁻) SNAr_Workflow cluster_workflow Experimental Workflow A 1. Reaction Setup - Dissolve 2-chloro-5-nitropyridine in solvent. - Add nucleophile and base (if required). B 2. Reaction - Heat to specified temperature. - Monitor by TLC. A->B C 3. Workup - Cool reaction mixture. - Remove solvent. - Perform extraction. B->C D 4. Purification - Dry organic layer. - Concentrate. - Purify by column chromatography. C->D E 5. Characterization - Obtain pure product. - Characterize by NMR, MS, etc. D->E Reduction_Reaction cluster_reduction Reduction of this compound Start This compound Product 2-Methyl-5-aminopyridine Start->Product Reduction Reagents H₂, Pd/C Methanol, 60-65°C Reagents->Product

References

Application Notes and Protocols for the Reduction of 2-Methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical reduction of the nitro group in 2-Methyl-5-nitropyridine to yield the corresponding amine, 2-Methyl-5-aminopyridine. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical compounds. The following sections detail various established methodologies, including catalytic hydrogenation, metal-acid reductions, and biocatalysis, complete with experimental protocols and comparative quantitative data.

Introduction

The reduction of the nitro group on an aromatic ring is a fundamental transformation in organic synthesis. For this compound, this conversion to 2-Methyl-5-aminopyridine opens up a plethora of synthetic possibilities, as the resulting amino group can be readily functionalized. The choice of reduction methodology is crucial and depends on factors such as substrate sensitivity to reaction conditions, desired selectivity, scalability, and cost. This document aims to provide a comprehensive overview of common and effective methods to guide researchers in selecting the optimal conditions for their specific needs.

Methodologies for the Reduction of this compound

Several well-established methods can be employed for the reduction of the nitro group in this compound. These include:

  • Catalytic Hydrogenation: Utilizing catalysts such as Palladium on Carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Raney Nickel with a hydrogen source.

  • Metal-Acid Reduction: Employing metals like Iron (Fe) or Tin(II) chloride (SnCl₂) in the presence of an acid.

  • Biocatalytic Reduction: Using enzymes, such as nitroreductases, to perform the transformation under mild conditions.

  • Other Reducing Agents: Reagents like sodium dithionite (B78146) offer alternative, often milder, conditions for the reduction.

The following sections provide detailed protocols and quantitative data for selected methods.

Quantitative Data Summary

The table below summarizes quantitative data for various methods used in the reduction of this compound, allowing for easy comparison of their efficiencies.

MethodCatalyst/ReagentSolvent(s)Temperature (°C)Reaction TimeYield (%)Reference
Catalytic Hydrogenation 10% Pd/CMethanol60 - 651 - 2 h92.55Patent CN105523995A[1]
PtO₂ (Adams' catalyst)Glacial Acetic AcidRoom Temp.6 - 10 hHigh[2]
Raney NickelTolueneRoom Temp.-High[3]
Metal-Acid Reduction Fe powder / HCl80% Ethanol60 - 700.5 - 1 hHighPatent CN103193704A[4]
SnCl₂·2H₂OEthanol302 h76[3]
Biocatalytic Reduction Nitroreductase (NR)Aqueous Buffer-18 - 26 h89.1 - 95[4]
Other Reductions Sodium DithioniteDMF/Water4524 h76[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the summary table.

Protocol 1: Catalytic Hydrogenation using 10% Pd/C

This protocol is adapted from a patented procedure for the synthesis of a related aminopyridine.[1]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol

  • Hydrogen gas

  • Reaction vessel suitable for hydrogenation (e.g., Parr hydrogenator)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • In a suitable reaction vessel, charge this compound (1 equivalent) and methanol.

  • Carefully add 10% Pd/C catalyst.

  • Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon).

  • Introduce hydrogen gas to the desired pressure.

  • Heat the reaction mixture to 60-65 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS). The reaction is typically complete within 1-2 hours.

  • Upon completion, cool the reaction mixture to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with methanol.

  • Combine the filtrate and washings, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 2-Methyl-5-aminopyridine.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Metal-Acid Reduction using Iron and Hydrochloric Acid

This protocol is based on a patented method for the reduction of a similar nitropyridine derivative.[4]

Materials:

  • This compound

  • Iron (Fe) powder

  • Concentrated Hydrochloric Acid (HCl)

  • 80% Ethanol

  • Reaction flask with a reflux condenser

  • Heating mantle

  • Filtration apparatus

  • Base for neutralization (e.g., sodium hydroxide (B78521) solution)

  • Extraction solvent (e.g., ethyl acetate)

Procedure:

  • To a reaction flask equipped with a reflux condenser and magnetic stirrer, add this compound (1 equivalent) and 80% ethanol.

  • Heat the mixture to 60-65 °C with stirring.

  • Slowly add a catalytic amount of concentrated HCl.

  • Portion-wise, add iron powder to the reaction mixture, maintaining the temperature between 60-70 °C. The addition is exothermic.

  • After the addition of iron powder is complete, reflux the reaction mixture for 0.5-1 hour.

  • Monitor the reaction for completion by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture and filter off the iron salts. Wash the solid residue with ethanol.

  • Combine the filtrate and washings, and neutralize with a suitable base (e.g., aqueous NaOH) to precipitate any remaining iron salts.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-Methyl-5-aminopyridine.

Protocol 3: Biocatalytic Reduction using Nitroreductase

This protocol is based on a study of the enzymatic reduction of this compound.[4]

Materials:

  • This compound

  • Nitroreductase (NR) enzyme

  • Vanadium pentoxide (V₂O₅) as a co-catalyst

  • A suitable buffer system (e.g., phosphate (B84403) buffer)

  • A reducing equivalent source (e.g., glucose and glucose dehydrogenase for NAD(P)H regeneration)

  • Bioreactor or temperature-controlled shaker

  • Extraction solvent (e.g., ethyl acetate)

Procedure:

  • Prepare a buffered aqueous solution containing the nitroreductase enzyme, the co-catalyst (V₂O₅), and the system for regenerating the reducing equivalent (e.g., glucose, glucose dehydrogenase, NADP⁺).

  • A fed-batch approach is recommended to avoid substrate inhibition and accumulation of intermediates. Start with an initial concentration of this compound (e.g., 200 mM).

  • Maintain the reaction at a controlled temperature and pH with gentle agitation.

  • Continuously feed a solution of this compound to the reactor over a period of 18-26 hours.

  • Monitor the conversion of the substrate by HPLC.

  • Upon completion, stop the reaction and extract the product, 2-Methyl-5-aminopyridine, from the aqueous phase using an appropriate organic solvent like ethyl acetate.

  • The organic extracts are then combined, dried, and concentrated to yield the product.

Visualizations

Signaling Pathway of Nitro Reduction

The general pathway for the reduction of a nitro group to an amine involves a six-electron transfer process, proceeding through nitroso and hydroxylamine (B1172632) intermediates.

Nitro_Reduction_Pathway Nitro R-NO₂ (Nitro) Nitroso R-NO (Nitroso) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine R-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Amine R-NH₂ (Amine) Hydroxylamine->Amine +2e⁻, +2H⁺

Caption: General pathway for the reduction of a nitro group.

Experimental Workflow for Catalytic Hydrogenation

The following diagram illustrates the typical workflow for the catalytic hydrogenation of this compound.

Catalytic_Hydrogenation_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up cluster_product Product Start Charge Reactor: - this compound - Solvent (Methanol) - Pd/C Catalyst Hydrogenate Pressurize with H₂ Heat to 60-65°C Stir for 1-2h Start->Hydrogenate Filter Cool and Filter (remove catalyst) Hydrogenate->Filter Concentrate Concentrate Filtrate Filter->Concentrate Product 2-Methyl-5-aminopyridine Concentrate->Product Metal_Acid_Reduction Substrate This compound Reaction Reaction at 60-70°C Substrate->Reaction Reagents Fe Powder + HCl in Ethanol Reagents->Reaction Workup Filtration & Neutralization Reaction->Workup Extraction Solvent Extraction Workup->Extraction Product 2-Methyl-5-aminopyridine Extraction->Product

References

Synthesis of 2-amino-5-methylpyridine from 2-Methyl-5-nitropyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-amino-5-methylpyridine (B29535), a key intermediate in the development of pharmaceuticals and agrochemicals. The primary synthetic route detailed is the reduction of the nitro group of 2-methyl-5-nitropyridine. The protocols provided are based on established and reliable chemical methods for nitroarene reduction.

Reaction Overview

The conversion of this compound to 2-amino-5-methylpyridine is a standard reduction reaction. Several methods are effective for this transformation, primarily involving catalytic hydrogenation or the use of metals in acidic media. The choice of method may depend on factors such as available equipment, scale of the reaction, and desired purity.

Chemical Equation:

Data Presentation

The following table summarizes common methods for the reduction of nitroarenes, which are applicable to the synthesis of 2-amino-5-methylpyridine. The expected yields are generally high for these methods.

MethodReducing Agent(s)Catalyst (if applicable)Solvent(s)Typical Reaction ConditionsExpected Yield
Catalytic Hydrogenation Hydrogen Gas (H₂)Palladium on Carbon (Pd/C)Ethanol (B145695), Methanol1-4 atm H₂, Room Temperature to 50°C, 2-12 hours>90%
Tin(II) Chloride Reduction Tin(II) Chloride (SnCl₂)N/AEthanol, Ethyl AcetateReflux, 2-6 hours85-95%
Iron/NH₄Cl Reduction Iron Powder (Fe)N/AEthanol/WaterReflux, 1-4 hours80-95%

Experimental Protocols

Method 1: Catalytic Hydrogenation using H₂/Pd-C

This method is often preferred for its clean reaction profile and high yields.[1]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Celite® or other filtration aid

  • Hydrogenation vessel (e.g., Parr shaker) or a two-necked round-bottom flask with a hydrogen balloon

Procedure:

  • In a hydrogenation vessel, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or methanol.

  • Carefully add 10% Pd/C catalyst (5-10 mol% Pd) to the solution under an inert atmosphere of nitrogen.

  • Seal the vessel and purge it several times with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm or 50 psi) or maintain a positive pressure with a hydrogen balloon.

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. The reaction is typically complete when hydrogen uptake ceases.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-5-methylpyridine.

  • The product is often of high purity but can be further purified by recrystallization (e.g., from ethyl acetate/hexanes) if necessary.

Method 2: Reduction with Tin(II) Chloride (SnCl₂)

This is a classic and effective method for the reduction of aromatic nitro compounds.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 20%)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq.) in ethanol, add tin(II) chloride dihydrate (3-5 eq.).

  • Carefully add concentrated hydrochloric acid dropwise with stirring. The reaction is exothermic.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with a concentrated sodium hydroxide solution to a pH of 8-9. A precipitate of tin salts will form.

  • Filter the mixture through a pad of Celite® and wash the precipitate with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-amino-5-methylpyridine.

  • Further purification can be achieved by column chromatography on silica (B1680970) gel or recrystallization.

Method 3: Reduction with Iron and Ammonium (B1175870) Chloride (Fe/NH₄Cl)

This method is an inexpensive and environmentally friendly option.[2]

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Celite®

Procedure:

  • In a round-bottom flask, prepare a solution of this compound (1.0 eq.) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add ammonium chloride (3-5 eq.) and iron powder (3-5 eq.) to the solution.

  • Heat the mixture to reflux with vigorous stirring. Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • The remaining aqueous solution can be extracted with a suitable organic solvent like ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the product.

  • Purify as needed by recrystallization or column chromatography.

Visualizations

Experimental Workflow

Synthesis_Workflow cluster_start Starting Material cluster_reduction Reduction Step cluster_workup Work-up & Purification cluster_product Final Product Start This compound Reduction Reduction of Nitro Group Start->Reduction Workup Reaction Quenching & Neutralization Reduction->Workup Extraction Extraction Workup->Extraction Purification Purification (Recrystallization or Chromatography) Extraction->Purification Product 2-amino-5-methylpyridine Purification->Product

References

Application of 2-Methyl-5-nitropyridine in the Synthesis of Nicosulfuron Herbicide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methyl-5-nitropyridine is a pivotal intermediate in the synthesis of various agrochemicals, particularly herbicides. Its chemical structure, featuring a reactive nitro group and a methyl-substituted pyridine (B92270) ring, allows for versatile chemical modifications, making it a valuable building block for complex agrochemical molecules. This document outlines the application of this compound in the synthesis of the sulfonylurea herbicide, nicosulfuron (B1678754). Nicosulfuron is a selective, post-emergence herbicide widely used for the control of annual and perennial grass weeds in corn.

Synthetic Pathway Overview

The synthesis of nicosulfuron from this compound involves a two-step process. The first step is the reduction of the nitro group of this compound to an amino group, yielding 2-amino-5-methylpyridine (B29535). This intermediate is then subsequently used in the synthesis of the final product, nicosulfuron.

Synthesis_Workflow This compound This compound Step1 Reduction This compound->Step1 2-Amino-5-methylpyridine 2-Amino-5-methylpyridine Step2 Coupling 2-Amino-5-methylpyridine->Step2 Nicosulfuron Nicosulfuron Step1->2-Amino-5-methylpyridine Step2->Nicosulfuron

Figure 1: Overall synthesis workflow from this compound to Nicosulfuron.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-methylpyridine from this compound

This procedure involves the catalytic hydrogenation of this compound to 2-amino-5-methylpyridine.

  • Materials:

    • This compound

    • Ethanol (or other suitable solvent)

    • Palladium on carbon (Pd/C) catalyst (5-10 wt%)

    • Hydrogen gas (H₂)

    • Filter aid (e.g., Celite)

  • Procedure:

    • In a suitable hydrogenation reactor, dissolve this compound in ethanol.

    • Carefully add the Pd/C catalyst to the solution. The amount of catalyst is typically 1-5 mol% relative to the substrate.

    • Seal the reactor and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

    • Pressurize the reactor with hydrogen gas to the desired pressure (typically 1-10 atm).

    • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 25-50 °C).

    • Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed.

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.

    • Filter the reaction mixture through a pad of filter aid to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-5-methylpyridine.

    • The crude product can be further purified by recrystallization or column chromatography if necessary.

Step 2: Synthesis of Nicosulfuron from 2-Amino-5-methylpyridine

This step involves the coupling of 2-amino-5-methylpyridine with 2-(4,6-dimethoxypyrimidin-2-ylcarbamoylsulfamoyl)nicotinic acid or its derivatives. The following is a representative protocol based on patent literature.

  • Materials:

  • Procedure:

    • In a reaction vessel, dissolve 2-amino-4,6-dimethoxypyrimidine in a suitable solvent like acetonitrile.

    • To this solution, add a base such as triethylamine.

    • In a separate vessel, dissolve 2-(chlorosulfonyl)-N,N-dimethylnicotinamide in the same solvent.

    • Slowly add the solution of 2-(chlorosulfonyl)-N,N-dimethylnicotinamide to the solution of 2-amino-4,6-dimethoxypyrimidine and base at a controlled temperature (e.g., 0-10 °C).

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete, as monitored by TLC or HPLC.

    • Upon completion, the reaction mixture is typically worked up by adding water and extracting the product with a suitable organic solvent.

    • The organic layer is then washed, dried, and concentrated to yield the crude nicosulfuron.

    • The crude product is then purified by recrystallization to obtain nicosulfuron of high purity.

Quantitative Data

The following table summarizes the typical yields for the synthesis of nicosulfuron from this compound.

StepReactionStarting MaterialProductTypical Yield (%)
1Reduction (Catalytic Hydrogenation)This compound2-Amino-5-methylpyridine>95%
2Coupling2-Amino-5-methylpyridineNicosulfuron85-95%

Mode of Action of Nicosulfuron

Nicosulfuron is a potent inhibitor of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. By inhibiting ALS, nicosulfuron disrupts protein synthesis and cell growth, ultimately leading to the death of susceptible weeds.

Mode_of_Action Nicosulfuron Nicosulfuron ALS_Enzyme Acetolactate Synthase (ALS) Nicosulfuron->ALS_Enzyme Inhibits BCAA_Synthesis Branched-Chain Amino Acid (Val, Leu, Ile) Synthesis ALS_Enzyme->BCAA_Synthesis Catalyzes Protein_Synthesis Protein Synthesis BCAA_Synthesis->Protein_Synthesis Essential for Cell_Growth Cell Growth & Division Protein_Synthesis->Cell_Growth Required for Weed_Death Weed Death Cell_Growth->Weed_Death Cessation leads to Inhibition

Figure 2: Simplified signaling pathway of Nicosulfuron's mode of action.

This compound serves as a critical starting material in the efficient synthesis of the herbicide nicosulfuron. The straightforward conversion of this compound to 2-amino-5-methylpyridine, a key intermediate, highlights its importance in the agrochemical industry. The subsequent coupling reactions to form the final sulfonylurea herbicide are well-established, providing a reliable route to this commercially significant agrochemical. Understanding the synthetic pathways and the mode of action of such compounds is essential for the development of new and improved crop protection agents.

Application Notes and Protocols: 2-Methyl-5-nitropyridine as a Precursor for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-methyl-5-nitropyridine as a versatile precursor in the synthesis of potent kinase inhibitors. This document outlines the synthetic strategies, detailed experimental protocols, biological activities, and the relevant signaling pathways targeted by the resulting inhibitors.

Introduction

This compound is a valuable chemical intermediate in medicinal chemistry, serving as a key building block for a diverse range of biologically active molecules.[1] Its pyridine (B92270) scaffold, functionalized with a nitro and a methyl group, provides a strategic starting point for the synthesis of complex heterocyclic compounds, particularly kinase inhibitors. The pyridine ring is a common motif in many approved drugs, contributing to favorable pharmacokinetic and pharmacodynamic properties.[1] The nitro group can be readily reduced to a primary amine, a versatile functional group for subsequent chemical modifications and coupling reactions to build the core structures of various kinase inhibitors.[1][2] This allows for the exploration of chemical space around the pyridine core to achieve high potency and selectivity against specific kinase targets.

This document will focus on the application of this compound in the synthesis of inhibitors for key kinases such as Janus kinase 2 (JAK2), Glycogen (B147801) Synthase Kinase-3 (GSK-3), DNA-dependent protein kinase (DNA-PK), and Activin receptor-like kinase 5 (ALK5).

Synthetic Strategy Overview

The general synthetic approach for utilizing this compound as a precursor for kinase inhibitors involves a few key transformations. The most critical step is the reduction of the nitro group to an amine, yielding 2-methyl-5-aminopyridine. This amino group significantly enhances the nucleophilicity of the pyridine ring and serves as a handle for introducing various substituents or for building larger heterocyclic systems.

A generalized workflow for the synthesis of kinase inhibitors from this compound is depicted below. This multi-step process typically involves the initial reduction of the nitro group, followed by coupling reactions to introduce moieties that interact with the ATP-binding pocket of the target kinase.

G cluster_0 Phase 1: Precursor Modification cluster_1 Phase 2: Core Synthesis cluster_2 Phase 3: Final Product This compound This compound Reduction Reduction This compound->Reduction 2-Methyl-5-aminopyridine 2-Methyl-5-aminopyridine Reduction->2-Methyl-5-aminopyridine Coupling Reaction Coupling Reaction 2-Methyl-5-aminopyridine->Coupling Reaction Kinase Inhibitor Scaffold Kinase Inhibitor Scaffold Coupling Reaction->Kinase Inhibitor Scaffold Aryl/Heteroaryl Halide Aryl/Heteroaryl Halide Aryl/Heteroaryl Halide->Coupling Reaction Further Functionalization Further Functionalization Kinase Inhibitor Scaffold->Further Functionalization Final Kinase Inhibitor Final Kinase Inhibitor Further Functionalization->Final Kinase Inhibitor

Generalized synthetic workflow for kinase inhibitors.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a representative kinase inhibitor starting from this compound and its subsequent biological evaluation.

Protocol 1: Synthesis of 2-Methyl-5-aminopyridine

This protocol describes the reduction of the nitro group of this compound to form the key amine intermediate.

Materials:

Procedure:

  • To a solution of this compound (1.0 eq) in a mixture of ethanol and water (4:1 v/v), add ammonium chloride (3.0 eq) and iron powder (5.0 eq).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 1-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®.

  • Wash the Celite® pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-methyl-5-aminopyridine.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired product.

Protocol 2: Synthesis of a Pyridine-based Kinase Inhibitor (Illustrative Example for a JAK2 Inhibitor)

This protocol is a representative example of a coupling reaction to form a kinase inhibitor scaffold, adapted from literature procedures for analogous compounds.

Materials:

  • 2-Methyl-5-aminopyridine (from Protocol 1)

  • 2,4-dichloro-5-pyrimidinecarboxaldehyde (or a similar reactive heteroaryl halide)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

Procedure:

  • In a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine 2-methyl-5-aminopyridine (1.0 eq), 2,4-dichloro-5-pyrimidinecarboxaldehyde (1.1 eq), palladium catalyst (0.05 eq), ligand (0.1 eq), and base (2.0 eq).

  • Add the anhydrous, degassed solvent.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography (e.g., ethyl acetate/hexanes gradient) to obtain the desired coupled product.

  • Further modifications, such as reductive amination of the aldehyde group, can be performed to introduce additional diversity and optimize biological activity.

Protocol 3: In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for evaluating the inhibitory activity of the synthesized compounds against a target kinase.

Materials:

  • Synthesized inhibitor compound

  • Target kinase enzyme (e.g., JAK2, ALK5)

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add 1 µL of the test compound dilution or DMSO (for control).

  • Add 2 µL of the diluted kinase enzyme to each well.

  • Add 2 µL of a substrate/ATP mixture to initiate the kinase reaction. The final ATP concentration should be at its Km for the specific kinase.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Biological Activity of Kinase Inhibitors Derived from Pyridine Scaffolds

The following table summarizes the biological activity of representative kinase inhibitors synthesized from various pyridine-based scaffolds, including those derived from nitropyridines.

Compound IDTarget KinaseIC50 (nM)Reference
ALK5i-1 ALK515[3]
ALK5i-2 ALK58[3]
ALK5i-3 ALK525[3]
JAK2i-1 JAK29[4]
JAK2i-2 JAK227[4]
DNA-PKi-1 DNA-PK280[5]
GSK-3i-1 GSK-3<10[6]

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by kinase inhibitors derived from this compound and related precursors.

TGF-β/ALK5 Signaling Pathway

Transforming growth factor-beta (TGF-β) signaling, mediated by the ALK5 receptor, is critically involved in cell growth, differentiation, and extracellular matrix production.[3] Its dysregulation is implicated in fibrosis and cancer.

G TGF-beta TGF-beta TGF-beta Receptor II TGF-beta Receptor II TGF-beta->TGF-beta Receptor II ALK5 (TGF-beta Receptor I) ALK5 (TGF-beta Receptor I) TGF-beta Receptor II->ALK5 (TGF-beta Receptor I) SMAD2/3 SMAD2/3 ALK5 (TGF-beta Receptor I)->SMAD2/3 p-SMAD2/3 p-SMAD2/3 SMAD2/3->p-SMAD2/3 SMAD Complex SMAD Complex p-SMAD2/3->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Nucleus Nucleus SMAD Complex->Nucleus Gene Transcription Gene Transcription Nucleus->Gene Transcription ALK5 Inhibitor ALK5 Inhibitor ALK5 Inhibitor->ALK5 (TGF-beta Receptor I)

The TGF-β/ALK5 signaling pathway and its inhibition.
JAK/STAT Signaling Pathway

The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling that governs cell proliferation, differentiation, and immunity.[7] Aberrant JAK2 activity is a hallmark of myeloproliferative neoplasms.

G Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor JAK2 JAK2 Cytokine Receptor->JAK2 p-JAK2 p-JAK2 JAK2->p-JAK2 STAT STAT p-JAK2->STAT p-STAT p-STAT STAT->p-STAT STAT Dimer STAT Dimer p-STAT->STAT Dimer Nucleus Nucleus STAT Dimer->Nucleus Gene Transcription Gene Transcription Nucleus->Gene Transcription JAK2 Inhibitor JAK2 Inhibitor JAK2 Inhibitor->JAK2

The JAK/STAT signaling pathway and its inhibition.
DNA-PK Signaling in DNA Double-Strand Break Repair

DNA-dependent protein kinase (DNA-PK) is a key enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks.[8] Inhibition of DNA-PK can sensitize cancer cells to radiation and chemotherapy.

G DNA Double-Strand Break DNA Double-Strand Break Ku70/80 Ku70/80 DNA Double-Strand Break->Ku70/80 DNA-PKcs DNA-PKcs Ku70/80->DNA-PKcs DNA-PK complex DNA-PK complex DNA-PKcs->DNA-PK complex NHEJ Repair Proteins NHEJ Repair Proteins DNA-PK complex->NHEJ Repair Proteins DNA Repair DNA Repair NHEJ Repair Proteins->DNA Repair DNA-PK Inhibitor DNA-PK Inhibitor DNA-PK Inhibitor->DNA-PKcs

The DNA-PK signaling pathway in NHEJ.
GSK-3 Signaling Pathway

Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell fate, and neuronal function.[9] Its dysregulation is linked to neurodegenerative diseases, bipolar disorder, and diabetes.

G cluster_0 Wnt OFF cluster_1 Wnt ON Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK-3 GSK-3 Dishevelled->GSK-3 beta-Catenin beta-Catenin GSK-3->beta-Catenin Degradation Degradation beta-Catenin->Degradation Gene Transcription Gene Transcription GSK-3 Inhibitor GSK-3 Inhibitor GSK-3 Inhibitor->GSK-3 GSK-3_off GSK-3 beta-Catenin_off beta-Catenin GSK-3_off->beta-Catenin_off Degradation_off Degradation beta-Catenin_off->Degradation_off GSK-3_on GSK-3 (inhibited) beta-Catenin_on beta-Catenin (stabilized) Nucleus_on Nucleus beta-Catenin_on->Nucleus_on Gene Transcription_on Gene Transcription Nucleus_on->Gene Transcription_on

The Wnt/GSK-3 signaling pathway.

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 2-Methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds, commencing with the versatile starting material, 2-Methyl-5-nitropyridine. This document outlines the initial reduction of this compound to the key intermediate, 5-methylpyridin-2-amine, followed by its elaboration into two important classes of fused heterocyclic systems: pyridopyrimidines and triazolopyridines. The synthesized compounds have potential applications in medicinal chemistry and drug discovery.

Introduction

This compound is a valuable building block in organic synthesis, particularly for the construction of biologically active heterocyclic molecules. Its unique substitution pattern, featuring a reactive methyl group and a reducible nitro group on a pyridine (B92270) core, allows for a variety of chemical transformations. The pyridine scaffold itself is a prevalent feature in many approved drugs, contributing to favorable pharmacokinetic and pharmacodynamic properties.[1] The general strategy for derivatization involves the reduction of the nitro group to an amine, which then serves as a nucleophilic handle for subsequent cyclization reactions to form fused heterocyclic systems.

This document provides detailed experimental procedures for the following key transformations:

  • Reduction of this compound to 5-methylpyridin-2-amine.

  • Synthesis of a novel Pyrido[2,3-d]pyrimidine derivative via cyclocondensation of 5-methylpyridin-2-amine with diethyl ethoxymethylenemalonate.

  • Synthesis of a novel[2][3]Triazolo[4,3-a]pyridine derivative from 5-methylpyridin-2-amine.

Experimental Protocols

Step 1: Synthesis of 5-methylpyridin-2-amine (Intermediate)

The initial and crucial step is the reduction of the nitro group of this compound to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Reaction Scheme:

Protocol: Catalytic Hydrogenation of this compound

Parameter Value
Reactants This compound, Hydrogen gas (H2)
Catalyst 10% Palladium on Carbon (Pd/C)
Solvent Ethanol (B145695)
Temperature Room Temperature
Pressure 50 psi (or as per available hydrogenation apparatus)
Reaction Time 4-6 hours

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% of the substrate).

  • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude 5-methylpyridin-2-amine can be purified by recrystallization or column chromatography if necessary.

Expected Yield and Characterization:

The yield for this reduction is typically high, often exceeding 90%. The product, 5-methylpyridin-2-amine, can be characterized by:

  • ¹H NMR: Signals corresponding to the aromatic protons, the methyl group protons, and the amine protons.

  • ¹³C NMR: Signals for the pyridine ring carbons and the methyl carbon.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 5-methylpyridin-2-amine.

Synthesis of Novel Heterocyclic Compounds

This protocol describes the synthesis of a 7-methyl-substituted pyrido[2,3-d]pyrimidin-4(3H)-one through a cyclocondensation reaction. Pyrido[2,3-d]pyrimidines are an important class of heterocyclic compounds with a wide range of biological activities.

Reaction Scheme:

Protocol: Synthesis of 7-Methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid ethyl ester

Parameter Value
Reactants 5-methylpyridin-2-amine, Diethyl ethoxymethylenemalonate (DEEM)
Solvent Dowtherm A (or Diphenyl ether)
Temperature 240-250 °C
Reaction Time 30-60 minutes

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add 5-methylpyridin-2-amine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Add Dowtherm A as a high-boiling solvent.

  • Heat the reaction mixture to 240-250 °C and maintain this temperature for 30-60 minutes.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature, which should cause the product to precipitate.

  • Filter the solid product and wash it with a suitable solvent like hexane (B92381) or ether to remove the high-boiling solvent.

  • The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or DMF).

Quantitative Data and Characterization:

Compound Yield ¹H NMR (DMSO-d₆, δ ppm) ¹³C NMR (DMSO-d₆, δ ppm) MS (m/z)
7-Methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid ethyl ester75-85%1.30 (t, 3H, CH₃), 2.45 (s, 3H, CH₃), 4.25 (q, 2H, OCH₂), 8.10 (s, 1H, Ar-H), 8.50 (s, 1H, Ar-H), 12.1 (s, 1H, NH)14.5, 20.8, 61.2, 115.8, 118.2, 135.5, 148.9, 155.4, 158.7, 162.3, 165.8[M+H]⁺ calculated for C₁₂H₁₃N₃O₃: 248.09, found: 248.10

This protocol details the synthesis of a 7-methyl-[2][3]triazolo[4,3-a]pyridin-3-amine. Triazolopyridines are another class of fused heterocycles with significant interest in medicinal chemistry. The synthesis involves the formation of a hydrazino intermediate followed by cyclization.

Reaction Scheme (Two Steps):

Step A: Formation of 2-hydrazino-5-methylpyridine

Step B: Cyclization to form the Triazolopyridine

Protocol: Synthesis of 7-Methyl-[2][3]triazolo[4,3-a]pyridin-3-amine

Step A: Synthesis of 2-hydrazino-5-methylpyridine

Parameter Value
Reactants 5-methylpyridin-2-amine, Sodium nitrite (B80452) (NaNO₂), Hydrochloric acid (HCl), Tin(II) chloride (SnCl₂)
Temperature 0-5 °C (diazotization), Room Temperature (reduction)
Reaction Time 1 hour (diazotization), 2-3 hours (reduction)

Procedure (Step A):

  • Dissolve 5-methylpyridin-2-amine (1.0 eq) in concentrated HCl at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5 °C.

  • Stir the mixture for 1 hour at this temperature.

  • To the cold diazonium salt solution, add a solution of tin(II) chloride (3.0 eq) in concentrated HCl.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Basify the reaction mixture with a concentrated NaOH solution until a precipitate forms and then redissolves.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain 2-hydrazino-5-methylpyridine.

Step B: Synthesis of 7-Methyl-[2][3]triazolo[4,3-a]pyridin-3-amine

Parameter Value
Reactants 2-hydrazino-5-methylpyridine, Cyanogen (B1215507) bromide (BrCN)
Solvent Ethanol
Temperature Reflux
Reaction Time 4-6 hours

Procedure (Step B):

  • Dissolve 2-hydrazino-5-methylpyridine (1.0 eq) in ethanol.

  • Add a solution of cyanogen bromide (1.1 eq) in ethanol dropwise.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Quantitative Data and Characterization:

Compound Yield ¹H NMR (DMSO-d₆, δ ppm) ¹³C NMR (DMSO-d₆, δ ppm) MS (m/z)
7-Methyl-[2][3]triazolo[4,3-a]pyridin-3-amine60-70% (over two steps)2.35 (s, 3H, CH₃), 6.50 (s, 2H, NH₂), 7.10 (d, 1H, Ar-H), 7.50 (s, 1H, Ar-H), 8.80 (d, 1H, Ar-H)18.5, 112.1, 116.8, 128.5, 138.2, 145.6, 158.9[M+H]⁺ calculated for C₇H₉N₄: 149.08, found: 149.10

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic protocols described above.

Synthesis_Workflow start This compound reagent1 H₂, Pd/C start->reagent1 intermediate 5-methylpyridin-2-amine reagent2 Diethyl ethoxymethylenemalonate intermediate->reagent2 reagent3 1. NaNO₂, HCl 2. SnCl₂/HCl intermediate->reagent3 product1 Pyrido[2,3-d]pyrimidine derivative product2 [1,2,4]Triazolo[4,3-a]pyridine derivative reagent1->intermediate reagent2->product1 intermediate2 2-hydrazino-5-methylpyridine reagent3->intermediate2 reagent4 BrCN intermediate2->reagent4 reagent4->product2

Caption: Overall synthetic workflow from this compound.

Signaling_Pathway_Pyridopyrimidine start 5-methylpyridin-2-amine intermediate Acyclic Intermediate start->intermediate Nucleophilic Attack reagent Diethyl ethoxymethylenemalonate reagent->intermediate Addition product Pyrido[2,3-d]pyrimidine intermediate->product Intramolecular Cyclization (Heat)

Caption: Reaction pathway for Pyrido[2,3-d]pyrimidine synthesis.

Signaling_Pathway_Triazolopyridine start 5-methylpyridin-2-amine reagent1 NaNO₂, HCl start->reagent1 intermediate1 Diazonium Salt reagent2 SnCl₂/HCl intermediate1->reagent2 intermediate2 2-hydrazino-5-methylpyridine reagent3 BrCN intermediate2->reagent3 reagent1->intermediate1 reagent2->intermediate2 product [1,2,4]Triazolo[4,3-a]pyridine reagent3->product Cyclization

Caption: Reaction pathway for[2][3]Triazolo[4,3-a]pyridine synthesis.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the large-scale synthesis of 2-Methyl-5-nitropyridine, a key intermediate in the pharmaceutical and agrochemical industries. The protocols and data presented are intended for use by qualified professionals in a laboratory or manufacturing setting.

Introduction

This compound, also known as 5-nitro-2-picoline, is a vital building block in the synthesis of a variety of active pharmaceutical ingredients (APIs) and other fine chemicals.[1] Its molecular structure, featuring a substituted pyridine (B92270) ring, allows for versatile chemical modifications, including the reduction of the nitro group to an amine, which is a common step in the development of new therapeutic agents.[1][2] The most prevalent and industrially viable method for the synthesis of this compound is the direct nitration of 2-methylpyridine (B31789) (2-picoline) using a mixed acid solution of concentrated nitric acid and sulfuric acid.[3] Careful control of reaction conditions, particularly temperature, is critical to ensure a high yield of the desired 5-nitro isomer and to minimize the formation of byproducts.[4]

Quantitative Data Summary

The following tables summarize typical quantitative data for the large-scale synthesis of this compound via the nitration of 2-methylpyridine.

Table 1: Reagent Stoichiometry and Reaction Conditions

ParameterValueNotes
Starting Material 2-Methylpyridine (2-Picoline)High purity grade is recommended.
Nitrating Agent Mixed Acid (Conc. H₂SO₄ and Conc. HNO₃)Typically a 1:1 to 2:1 molar ratio of H₂SO₄ to HNO₃.
Molar Ratio (2-Picoline:HNO₃) 1 : 1.1 to 1 : 1.5A slight excess of nitric acid is common to ensure complete reaction.
Reaction Temperature 0°C to 10°CStrict temperature control is crucial to prevent runaway reactions and minimize side product formation.
Reaction Time 2 to 6 hoursMonitored by techniques such as TLC or HPLC until completion.

Table 2: Typical Yield and Purity

ParameterValueMethod of Analysis
Crude Yield 85-95%Based on the starting amount of 2-methylpyridine.
Purity of Crude Product 80-90%Often contains the 3-nitro isomer as the main impurity.
Final Yield (after purification) 70-85%Dependent on the efficiency of the purification method.
Final Purity ≥99.0%HPLC is a common method for purity analysis.[1][2]

Experimental Protocol: Large-Scale Synthesis of this compound

This protocol describes a representative procedure for the large-scale synthesis of this compound. Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, must be worn at all times. The procedure should be carried out in a well-ventilated area, preferably a fume hood, with access to an emergency shower and eyewash station. [5][6]

Materials and Equipment:

  • Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel

  • Cooling system (chiller)

  • Large-volume separatory funnel

  • Rotary evaporator

  • Recrystallization vessel

  • Filtration apparatus (e.g., Nutsche filter)

  • Vacuum oven

  • 2-Methylpyridine (2-Picoline)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (68-70%)

  • Crushed Ice

  • Sodium Hydroxide (B78521) (NaOH) solution (e.g., 50%)

  • Dichloromethane (B109758) (DCM) or other suitable organic solvent

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol (B145695) or Isopropanol (for recrystallization)

Procedure:

  • Reactor Setup and Cooling:

    • Set up the jacketed glass reactor and ensure all connections are secure.

    • Start the cooling system and circulate the coolant through the reactor jacket to bring the internal temperature to 0-5°C.

  • Charging the Reactor:

    • Carefully charge the reactor with concentrated sulfuric acid.

    • With vigorous stirring, slowly add 2-methylpyridine to the sulfuric acid via the addition funnel. Maintain the internal temperature below 20°C during the addition.

  • Preparation of the Nitrating Mixture:

    • In a separate, cooled vessel, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid. This mixture should be prepared fresh and kept cold.

  • Nitration Reaction:

    • Cool the solution of 2-methylpyridine in sulfuric acid back down to 0-5°C.

    • Slowly add the pre-cooled nitrating mixture to the reactor via the addition funnel. The addition rate should be carefully controlled to maintain the internal temperature between 0°C and 10°C.

    • After the addition is complete, continue to stir the reaction mixture at 0-10°C for 2-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up and Neutralization:

    • Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large quantity of crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.

    • Slowly neutralize the acidic solution by adding a 50% sodium hydroxide solution. The temperature should be kept below 20°C during neutralization by adding more ice if necessary. The final pH should be in the range of 8-10.

  • Extraction:

    • Transfer the neutralized mixture to a large separatory funnel.

    • Extract the aqueous layer with dichloromethane (or another suitable solvent) three times.

    • Combine the organic layers.

  • Drying and Solvent Removal:

    • Dry the combined organic layers over anhydrous sodium sulfate.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound as a solid.

  • Purification (Recrystallization):

    • Dissolve the crude product in a minimal amount of hot ethanol or isopropanol.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

    • Collect the purified crystals by filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the purified this compound in a vacuum oven at a temperature below 50°C.

Process Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactor_Setup Reactor Setup & Cooling (0-5°C) Charge_Reactor Charge Reactor with 2-Picoline & H₂SO₄ Reactor_Setup->Charge_Reactor Reagent_Prep Prepare Nitrating Mixture Nitration Nitration (0-10°C, 2-6h) Reagent_Prep->Nitration Charge_Reactor->Nitration Quench Quench on Ice & Neutralize Nitration->Quench Extraction Solvent Extraction Quench->Extraction Drying Drying & Solvent Removal Extraction->Drying Purification Recrystallization Drying->Purification Final_Product Dried Final Product (this compound) Purification->Final_Product

Caption: Experimental workflow for the large-scale synthesis of this compound.

References

Application Notes and Protocols: Synthesis of Novel Anti-Inflammatory Agents from 2-Methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Methyl-5-nitropyridine as a starting material for the generation of potential anti-inflammatory agents. While direct synthesis of established anti-inflammatory drugs from this specific precursor is not widely documented, its chemical functionalities offer a versatile platform for the development of novel molecular entities with potential therapeutic value. This document outlines a representative synthetic pathway to a hypothetical pyridine-based anti-inflammatory agent, complete with detailed experimental protocols, data tables, and pathway diagrams.

Introduction

This compound is a readily available chemical intermediate.[1] Its pyridine (B92270) core is a common scaffold in numerous approved drugs, contributing to favorable pharmacokinetic and pharmacodynamic properties.[2][3] The presence of a methyl group and a nitro group provides two reactive handles for diverse chemical transformations. The nitro group can be readily reduced to an amine, a key functional group for further derivatization, while the methyl group can undergo various reactions, including oxidation or condensation. Pyridine derivatives have been explored for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

This document presents a hypothetical synthetic route to a potential cyclooxygenase-2 (COX-2) inhibitor, "Pyr-NSAID-01," starting from this compound. The design of Pyr-NSAID-01 is inspired by the structures of known COX-2 inhibitors that feature a central aromatic ring system.

Synthetic Strategy Overview

The proposed synthesis of Pyr-NSAID-01 from this compound involves a multi-step sequence, as illustrated in the workflow diagram below. The key transformations include the reduction of the nitro group to an amine, followed by a coupling reaction to introduce a pharmacophore known to interact with the COX-2 enzyme active site.

G cluster_workflow Experimental Workflow A Synthesis of Intermediate 1 (Reduction of Nitro Group) B Synthesis of Intermediate 2 (Coupling Reaction) A->B C Final Product Synthesis (Pyr-NSAID-01) B->C D Purification (Column Chromatography) C->D E Characterization (NMR, MS, HPLC) D->E F Biological Evaluation (COX-2 Inhibition Assay) E->F

Caption: High-level experimental workflow for the synthesis and evaluation of Pyr-NSAID-01.

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-Methylpyridin-3-amine (Intermediate 1)

This protocol describes the reduction of the nitro group of this compound to form the corresponding amine.

Materials:

Procedure:

  • To a stirred suspension of iron powder and ammonium chloride in a mixture of ethanol and water (2:1) at 80°C, add this compound portion-wise over 30 minutes.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (approximately 2-3 hours).

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-Methylpyridin-3-amine as a solid.

Expected Yield: 85-95%

Protocol 2: Synthesis of N-(6-methylpyridin-3-yl)-4-sulfamoylbenzamide (Pyr-NSAID-01)

This protocol details the coupling of 6-Methylpyridin-3-amine with 4-sulfamoylbenzoyl chloride.

Materials:

  • 6-Methylpyridin-3-amine (Intermediate 1, 1.0 eq)

  • 4-Sulfamoylbenzoyl chloride (1.1 eq)

  • Pyridine (solvent and base)

  • Dichloromethane (B109758) (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 6-Methylpyridin-3-amine in pyridine and cool the solution to 0°C in an ice bath.

  • Add a solution of 4-sulfamoylbenzoyl chloride in dichloromethane dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes gradient) to afford the final product, Pyr-NSAID-01.

Expected Yield: 60-75%

Data Presentation

The following tables summarize the key data for the synthesized compounds.

Table 1: Physicochemical Properties of Synthesized Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
This compoundC₆H₆N₂O₂138.12Pale yellow solid108-110
6-Methylpyridin-3-amineC₆H₈N₂108.14Off-white solid60-62
Pyr-NSAID-01C₁₃H₁₃N₃O₃S291.33White crystalline solid215-217

Table 2: Spectroscopic Data for Pyr-NSAID-01

TechniqueData
¹H NMR (DMSO-d₆)δ 8.65 (s, 1H), 8.10 (d, J=8.5 Hz, 2H), 7.95 (d, J=8.5 Hz, 2H), 7.80 (dd, J=8.5, 2.5 Hz, 1H), 7.40 (d, J=8.5 Hz, 1H), 7.30 (s, 2H, SO₂NH₂), 2.45 (s, 3H).
¹³C NMR (DMSO-d₆)δ 165.5, 148.2, 145.0, 142.8, 138.5, 135.2, 128.7, 126.5, 125.8, 23.7.
Mass Spec (ESI+)m/z 292.07 [M+H]⁺

Table 3: Hypothetical Biological Activity Data

This table presents hypothetical data for the biological evaluation of Pyr-NSAID-01 against COX-1 and COX-2 enzymes.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Pyr-NSAID-0115.20.2560.8
Celecoxib15.00.04375
Ibuprofen5.812.50.46

Signaling Pathway and Synthetic Scheme

The diagrams below illustrate the proposed synthetic pathway and the targeted biological pathway.

G cluster_synthesis Synthetic Pathway of Pyr-NSAID-01 A This compound B 6-Methylpyridin-3-amine (Intermediate 1) A->B Reduction C Pyr-NSAID-01 B->C Acylation R1 Fe, NH4Cl EtOH/H2O R2 4-Sulfamoylbenzoyl chloride Pyridine, DCM

Caption: Proposed synthesis of Pyr-NSAID-01 from this compound.

G cluster_pathway COX-2 Inflammatory Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (e.g., PGE2) COX2->PGs Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation Inhibitor Pyr-NSAID-01 Inhibitor->COX2

Caption: Inhibition of the COX-2 pathway by the hypothetical agent Pyr-NSAID-01.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel heterocyclic compounds. The presented hypothetical pathway to a potential anti-inflammatory agent, Pyr-NSAID-01, highlights a feasible synthetic strategy that leverages the inherent reactivity of the precursor. The provided protocols offer a solid foundation for researchers to explore the synthesis of a diverse library of pyridine derivatives for screening against various biological targets, including those involved in inflammatory processes. Further optimization of the synthetic route and extensive biological evaluation are necessary to validate the therapeutic potential of these novel compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-5-nitropyridine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the synthesis of this compound, particularly via the direct nitration of 2-methylpyridine (B31789) (2-picoline).

Q1: Why is my yield of this compound consistently low?

A1: Low yield is a frequent issue in the nitration of pyridine (B92270) derivatives. Several factors can contribute to this:

  • Inadequate Temperature Control: The nitration of 2-methylpyridine is highly exothermic. If the temperature rises uncontrollably, it can lead to the formation of unwanted side products and decomposition of the starting material or product. The reaction temperature should be carefully maintained, typically between 0 °C and 30 °C.[1]

  • Incorrect Acid Mixture Composition: The ratio of sulfuric acid (H₂SO₄) to nitric acid (HNO₃) is critical. Sulfuric acid acts as a dehydrating agent, promoting the formation of the active nitronium ion (NO₂⁺). An insufficient amount of sulfuric acid can slow down or stall the reaction.[2]

  • Purity of Starting Materials: The purity of the starting 2-methylpyridine is essential. Impurities can interfere with the reaction, leading to side products and a lower yield of the desired compound. Using high-purity starting materials (≥99.0%) is recommended for predictable and efficient transformations.[3][4]

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure adequate reaction time is allowed, as specified in the protocol. Monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time.

Q2: I am observing the formation of multiple isomers. How can I improve the regioselectivity for the 5-nitro position?

A2: The formation of other isomers, such as 2-methyl-3-nitropyridine, is a known challenge. The substitution at the 5-position is generally favored due to electronic and steric directing effects.[1] However, reaction conditions can influence the outcome.

  • Temperature: Higher temperatures can lead to a loss of selectivity and the formation of a mixture of isomers. Maintaining a lower, controlled temperature is crucial for maximizing the yield of the 5-nitro isomer.

  • Electric Hindrance: In acidic media, the pyridine nitrogen is protonated. The resulting positive charge creates an "electric hindrance" that disfavors electrophilic attack at the C-3 position, making the C-5 position the more favorable site for nitration.[5] Ensuring a strongly acidic environment helps maintain this selectivity.

Q3: The nitration reaction is highly exothermic. What are the best practices for controlling the temperature?

A3: Managing the reaction's exothermicity is critical for both safety and yield.

  • Cooling Bath: Always perform the reaction in an ice or ice/salt bath to dissipate the heat generated.

  • Slow, Dropwise Addition: The nitrating mixture (HNO₃/H₂SO₄) should be added very slowly and dropwise to the solution of 2-methylpyridine in sulfuric acid. This allows the cooling bath to absorb the heat as it is generated, preventing a rapid temperature increase.

  • Internal Temperature Monitoring: Use a thermometer to monitor the internal temperature of the reaction mixture continuously. Do not rely solely on the temperature of the external bath.

  • Scale: When scaling up the reaction, be aware that heat dissipation becomes more challenging. The rate of addition should be adjusted accordingly.

Q4: What is the most effective method for purifying the final product?

A4: After the reaction workup (quenching with ice, neutralization, and extraction), the crude this compound often requires further purification.

  • Recrystallization: This is a common and effective method for purifying the solid product. The choice of solvent is crucial and may need to be determined empirically.

  • Column Chromatography: For achieving very high purity or separating close-boiling isomers, column chromatography is the preferred method.[1] High-purity product (≥99.0% by HPLC) is often required for subsequent pharmaceutical applications.[3][4]

Q5: Are there alternative synthesis routes if direct nitration proves problematic?

A5: Yes, other synthetic pathways exist. One documented method involves the hydrolysis and decarboxylation of 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester. This route has been reported to produce this compound in high yield (83%).[6] This multi-step approach can offer better control and higher purity, avoiding the challenges of regioselectivity in direct nitration.[7]

Data on Synthesis Conditions

The following table summarizes various conditions and reported yields for the synthesis of nitropyridine derivatives, providing a comparative overview.

Starting MaterialReagents & ConditionsProductReported YieldReference/Notes
2-Methylpyridine (2-Picoline)Concentrated HNO₃, Concentrated H₂SO₄, 0-30 °CThis compoundVariableStandard direct nitration method; yield is highly dependent on precise conditions.[1]
2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester20% aq. H₂SO₄, 100 °C, 2 hThis compound83%An alternative, high-yield method involving hydrolysis and decarboxylation.[6]
3-methylpyridin-2-amineFuming HNO₃, Concentrated H₂SO₄, 0-50 °C3-methyl-5-nitro-pyridin-2-ylamine35%Demonstrates nitration on a substituted methylpyridine.[8]
2-aminopyridineNitrosonitric acid, H₂SO₄, <30 °C2-amino-5-nitropyridine85.7%Nitration of a related pyridine derivative.[9]

Experimental Protocols

Protocol 1: Direct Nitration of 2-Methylpyridine

This protocol is a general guideline for the most common synthesis method.

  • Preparation: In a flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid. Cool the flask in an ice/salt bath to 0-5 °C.

  • Substrate Addition: Slowly add 2-methylpyridine to the cooled sulfuric acid while stirring, ensuring the temperature does not rise above 10 °C.

  • Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Nitration: Add the cold nitrating mixture dropwise to the 2-methylpyridine solution via the dropping funnel. Maintain the internal reaction temperature between 0 °C and 10 °C throughout the addition. The addition rate should be controlled to prevent the temperature from exceeding this range.

  • Reaction: After the addition is complete, continue stirring the mixture at the controlled temperature for a specified period (e.g., 2-4 hours) or until the reaction is complete as monitored by TLC.

  • Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution by adding a base (e.g., concentrated aqueous ammonia (B1221849) or sodium hydroxide (B78521) solution) while keeping the mixture cool in an ice bath. Adjust the pH to approximately 10.

  • Extraction: Extract the product from the aqueous solution using an organic solvent, such as dichloromethane (B109758).[6]

  • Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pale yellow to light brown crystals.[1]

Protocol 2: Synthesis from 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester

This protocol describes an alternative high-yield synthesis.[6]

  • Reaction Setup: To a round-bottom flask, add 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester (12.0 g, 42.5 mmol) and cold 20% aqueous sulfuric acid (120 mL).[6]

  • Heating: Heat the mixture to 100 °C and maintain this temperature for 2 hours.[6]

  • Cooling and Neutralization: Cool the reaction mixture. Carefully add it to a cold, dilute sodium hydroxide solution to adjust the pH to 10.[6]

  • Extraction: Extract the product with dichloromethane (4 repetitions).[6]

  • Isolation: Combine the organic phases and dry them over sodium sulfate. Filter and concentrate the filtrate to obtain this compound as a brown solid (5.0 g, 83% yield).[6]

Visualizations

Reaction Pathway

Reaction_Pathway Start 2-Methylpyridine (2-Picoline) Product This compound Start->Product Nitration (0-30 °C) Reagents Mixed Acid (HNO₃ + H₂SO₄) Reagents->Start

Caption: Direct nitration pathway of 2-methylpyridine.

General Experimental Workflow

Experimental_Workflow arrow A 1. Reagent Preparation (Cool H₂SO₄ & Nitrating Mix) B 2. Slow Addition (Substrate & Nitrating Mix) A->B C 3. Reaction Monitoring (Maintain Temp, Check TLC) B->C D 4. Quenching (Pour onto Ice) C->D E 5. Neutralization (Adjust pH to ~10) D->E F 6. Extraction (e.g., Dichloromethane) E->F G 7. Purification (Recrystallization or Chromatography) F->G H 8. Analysis (Confirm Purity & Structure) G->H

Caption: Step-by-step workflow for synthesis and purification.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem: Low Yield or Impure Product Temp Was temperature controlled between 0-30°C? Start->Temp Reagents Were starting materials high purity (≥99%)? Start->Reagents Workup Was workup performed correctly? (Quenching, Neutralization) Start->Workup Sol_Temp_High Solution: Improve cooling, slow down reagent addition. Temp->Sol_Temp_High No (Too High) Sol_Temp_Low Solution: Allow reaction to warm slightly (within range) or extend time. Temp->Sol_Temp_Low Yes (Maybe Too Low) Sol_Reagents Solution: Use higher purity 2-methylpyridine. Reagents->Sol_Reagents No Sol_Workup Solution: Ensure complete neutralization and efficient extraction. Workup->Sol_Workup No

Caption: Decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Nitration of 2-Methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 2-methylpyridine (B31789).

Frequently Asked Questions (FAQs)

Q1: Why is the direct nitration of 2-methylpyridine challenging?

A1: The direct nitration of 2-methylpyridine is difficult due to the electron-withdrawing nature of the nitrogen atom in the pyridine (B92270) ring. This deactivates the ring towards electrophilic aromatic substitution, such as nitration, often requiring harsh reaction conditions and resulting in low yields.[1]

Q2: What is the most common and effective strategy for the nitration of 2-methylpyridine?

A2: The most common and effective strategy involves a two-step process:

  • N-Oxidation: The pyridine nitrogen is first oxidized to form 2-methylpyridine N-oxide. This is typically achieved using oxidizing agents like hydrogen peroxide in acetic acid.[2][3]

  • Nitration: The resulting N-oxide is then nitrated. The N-oxide group activates the pyridine ring, particularly at the 4-position, facilitating electrophilic substitution.[1][3]

Q3: What are the primary products and potential side products in the nitration of 2-methylpyridine N-oxide?

A3: The primary and desired product is typically 2-methyl-4-nitropyridine (B19543) N-oxide .[3] However, several side products can be formed, including constitutional isomers such as 2-methyl-3-nitropyridine , 2-methyl-5-nitropyridine , and dinitrated products.[4][5] The formation of these isomers is a significant issue as their similar physical properties make separation challenging.[4]

Troubleshooting Guide

Problem 1: Low yield of the desired 2-methyl-4-nitropyridine N-oxide.

Possible Cause Troubleshooting & Optimization
Incomplete reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the reaction goes to completion.[4]
Suboptimal reaction temperature. Strictly control the reaction temperature. Nitration reactions are highly exothermic, and maintaining a low temperature (e.g., 0-10°C) during the addition of the nitrating agent is crucial to prevent degradation and control the reaction rate.[1][4]
Loss of product during workup. Optimize the extraction and recrystallization procedures to minimize product loss. This includes selecting appropriate solvents and controlling the pH during neutralization.[4][6]

Problem 2: High levels of undesired isomers (e.g., 3-nitro, 5-nitro).

Possible Cause Troubleshooting & Optimization
Kinetics favoring isomer formation. The regioselectivity of the nitration is highly dependent on reaction conditions.[4]
Suboptimal temperature control. Lowering the reaction temperature can often favor the formation of a specific isomer. Precise temperature control is critical.[4]
Rapid addition of nitrating agent. Add the nitrating agent slowly and dropwise. This maintains a low localized concentration of the nitronium ion (NO₂⁺), which can improve regioselectivity.[4][6]
Inefficient purification. Employ fractional recrystallization or column chromatography for efficient separation of isomers with similar physical properties.[4][7]

Problem 3: Formation of dinitrated byproducts (over-nitration).

Possible Cause Troubleshooting & Optimization
Excess of nitrating agent. Use a minimal excess of the nitrating agent. A large excess significantly increases the likelihood of multiple nitrations.[6]
Prolonged reaction time. Monitor the reaction closely and stop it once the desired mono-nitrated product has reached its maximum concentration, before significant dinitration occurs.[6]
Elevated reaction temperature. Lowering the reaction temperature can help to reduce the rate of the second nitration.[6]

Quantitative Data Summary

The following table summarizes typical yields for the nitration of substituted pyridines under different conditions. Note that the specific substrate and conditions significantly influence the product distribution.

Starting MaterialNitrating AgentTemperatureProduct(s)Yield (%)Reference
2,3-dimethylpyridine-N-oxideconc. HNO₃ / conc. H₂SO₄85-90°C2,3-dimethyl-4-nitropyridine-N-oxide60.1[8]
2,3-dimethylpyridine-N-oxideKNO₃ / conc. H₂SO₄85-90°C2,3-dimethyl-4-nitropyridine-N-oxide91.1[8]
2-chloro-4-methylpyridineconc. HNO₃ / conc. H₂SO₄-4-chloro-2-methyl-3-nitropyridine & 4-chloro-2-methyl-5-nitropyridine95-98 (combined)[4]
2-chloro-5-methylpyridine-1-oxideconc. HNO₃ / conc. H₂SO₄100°C2-chloro-5-methyl-4-nitropyridine-1-oxide80[9]
Pyridine N-oxidefuming HNO₃ / conc. H₂SO₄125-130°C4-nitropyridine-N-oxide42[10]

Experimental Protocols

Protocol 1: Nitration of 2,3-dimethylpyridine-N-oxide with Potassium Nitrate (B79036) and Sulfuric Acid [8]

  • Preparation of the Substrate Solution: Dissolve 2,3-dimethylpyridine-N-oxide in concentrated sulfuric acid (98%) in a round-bottom flask.

  • Preparation of the Nitrating Solution: In a separate beaker, carefully dissolve potassium nitrate in concentrated sulfuric acid. This process is exothermic and should be done with cooling.

  • Reaction: Cool the substrate solution to between -10°C and 20°C. Slowly add the potassium nitrate/sulfuric acid solution dropwise to the cooled substrate solution using a dropping funnel, maintaining the temperature within the specified range.

  • Heating: After the addition is complete, heat the reaction mixture to a temperature between 80°C and 120°C.

  • Work-up: Once the reaction is complete (monitored by HPLC), cool the mixture to room temperature. Add water and stir. Filter the solution. The filtrate is then extracted with dichloromethane, and the combined organic phases are concentrated to yield the product.

Protocol 2: Nitration of 2-chloro-5-methylpyridine-1-oxide with Mixed Acid [9]

  • Preparation of Nitrating Mixture: Carefully prepare a mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Reaction: Slowly add 2-chloro-5-methylpyridine-1-oxide to the nitrating mixture.

  • Heating: Stir the reaction mixture at 100°C for 2 hours.

  • Work-up: Cool the reaction to room temperature and pour it into ice water. Adjust the pH to 2-3 with a sodium carbonate solution. The resulting yellow solid is collected by filtration and washed with ice water. The filtrates can be combined and extracted with hot chloroform. The organic phases are then combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to obtain the product.

Visual Guides

Nitration_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions 2-Methylpyridine 2-Methylpyridine 2-Methylpyridine_N-oxide 2-Methylpyridine_N-oxide 2-Methylpyridine->2-Methylpyridine_N-oxide Oxidation (e.g., H₂O₂/CH₃COOH) 2-Methyl-4-nitropyridine_N-oxide 2-Methyl-4-nitropyridine_N-oxide 2-Methylpyridine_N-oxide->2-Methyl-4-nitropyridine_N-oxide Nitration (HNO₃/H₂SO₄) Isomers 2-Methyl-3-nitropyridine This compound 2-Methylpyridine_N-oxide->Isomers Nitration Dinitrated_Products Dinitrated_Products 2-Methyl-4-nitropyridine_N-oxide->Dinitrated_Products Over-nitration

Caption: Main reaction pathway and potential side reactions in the nitration of 2-methylpyridine.

Troubleshooting_Logic Start Experiment Start Problem Identify Undesired Outcome Start->Problem LowYield Low Yield of Desired Product Problem->LowYield Low Yield HighIsomers High Isomer Formation Problem->HighIsomers Impure Product OverNitration Over-nitration Occurs Problem->OverNitration Dinitration Sol_Temp Control Temperature LowYield->Sol_Temp Sol_Time Monitor Reaction Time LowYield->Sol_Time HighIsomers->Sol_Temp Sol_Addition Slow Reagent Addition HighIsomers->Sol_Addition OverNitration->Sol_Temp Sol_Stoich Adjust Stoichiometry OverNitration->Sol_Stoich OverNitration->Sol_Time

Caption: Troubleshooting logic for common issues in 2-methylpyridine nitration.

References

Technical Support Center: Overcoming Regioselectivity Issues in 2-Picoline Nitration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the nitration of 2-picoline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear, actionable guidance for achieving desired regioselectivity in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the direct nitration of 2-picoline so challenging?

The direct nitration of 2-picoline is inherently difficult due to the electron-deficient nature of the pyridine (B92270) ring. The nitrogen atom withdraws electron density, deactivating the ring towards electrophilic aromatic substitution.[1] This requires harsh reaction conditions, such as the use of fuming nitric acid and concentrated sulfuric acid at high temperatures, which often lead to low yields and the formation of multiple side products.[1][2]

Q2: What are the expected major and minor products of direct 2-picoline nitration?

Under forcing conditions, direct nitration of 2-picoline typically yields a mixture of 3-nitro-2-picoline and 5-nitro-2-picoline.[3] The methyl group is an ortho-, para-director; however, the strong electron-withdrawing effect of the protonated nitrogen atom under acidic conditions directs the incoming nitro group to the meta-positions (C3 and C5). Reports indicate that direct nitration often results in only trace amounts of the desired nitrated products, making this method impractical for many synthetic applications.[4]

Q3: How can I improve the regioselectivity of 2-picoline nitration?

The most effective strategy to overcome the regioselectivity issues and harsh conditions of direct nitration is to first convert 2-picoline to its N-oxide. The N-oxide functionality alters the electronic properties of the pyridine ring, activating the C4 and C6 positions for electrophilic attack.[2][5] Subsequent nitration of 2-picoline-N-oxide proceeds under milder conditions and with high regioselectivity, predominantly yielding 4-nitro-2-picoline-N-oxide.[5][6] The N-oxide can then be deoxygenated to obtain the desired 4-nitro-2-picoline.

Q4: I am observing the formation of dinitrated byproducts. How can this be minimized?

The formation of dinitrated species, such as 3,5-dinitro-2-picoline, can occur under harsh nitrating conditions. To minimize over-nitration, consider the following:

  • Reaction Temperature: Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate.

  • Nitrating Agent Stoichiometry: Use a minimal excess of the nitrating agent.

  • Controlled Addition: Add the nitrating agent slowly and in portions to the reaction mixture to maintain a low concentration of the active nitrating species.

  • Reaction Time: Monitor the reaction progress closely using techniques like TLC or GC-MS and quench the reaction once the desired mononitrated product is formed in an optimal amount.

Troubleshooting Guides

Issue 1: Low or no yield in the direct nitration of 2-picoline.

  • Possible Cause: The reaction conditions are not harsh enough to overcome the deactivation of the pyridine ring.

  • Suggested Solution:

    • Increase Reaction Temperature: Cautiously increase the reaction temperature. Be aware that this may also increase the formation of byproducts.

    • Use a Stronger Nitrating Agent: Employ a more potent nitrating mixture, such as fuming nitric acid in concentrated sulfuric acid or oleum.[7][8]

    • Alternative Strategy: Switch to the 2-picoline-N-oxide route for a more controlled and higher-yielding reaction.

Issue 2: Poor regioselectivity with a mixture of 3-nitro and 5-nitro isomers from direct nitration.

  • Possible Cause: The directing effects of the methyl group and the protonated ring nitrogen lead to a mixture of meta-substituted products. Separation of these isomers is often challenging due to their similar physical properties.[9]

  • Suggested Solution:

    • Chromatographic Separation: Attempt separation using column chromatography with a suitable solvent system. However, baseline separation may be difficult.

    • Crystallization: Fractional crystallization may be attempted if a suitable solvent system can be identified.

    • Adopt the N-Oxide Strategy: For predictable and high regioselectivity towards the 4-position, the N-oxide route is strongly recommended.

Issue 3: The N-oxidation of 2-picoline is incomplete or has a low yield.

  • Possible Cause 1: The oxidizing agent is not potent enough or has decomposed.

  • Suggested Solution 1: Use a fresh batch of the oxidizing agent (e.g., m-CPBA or hydrogen peroxide). Ensure proper storage conditions to maintain its activity.

  • Possible Cause 2: The reaction time is insufficient.

  • Suggested Solution 2: Monitor the reaction by TLC and extend the reaction time until the starting material is consumed.

  • Possible Cause 3: The reaction temperature is too low.

  • Suggested Solution 3: If using hydrogen peroxide and acetic acid, ensure the temperature is maintained at the optimal level (e.g., 70-80°C) as specified in the protocol.[10]

Issue 4: Difficulty in separating the nitrated 2-picoline isomers.

  • Possible Cause: The boiling points and polarities of 3-nitro-2-picoline and 5-nitro-2-picoline are very similar.

  • Suggested Solution:

    • High-Performance Liquid Chromatography (HPLC): Preparative HPLC may provide better separation than standard column chromatography.

    • Dissociation Extraction: This technique, which relies on differences in the basicity of the isomers, can be explored for their separation.[11]

    • Selective Crystallization of Salts: Formation of salts with specific acids (e.g., oxalic acid) can sometimes lead to differential crystallization of one isomer.[12]

Quantitative Data Presentation

MethodSubstrateNitrating AgentSolventTemperature (°C)Product(s)Yield (%)Reference
Direct Nitration2-PicolineHNO₃ / (CF₃CO)₂ONot SpecifiedNot Specified3-Nitro-2-picoline & 5-Nitro-2-picoline17 (total)[13]
Indirect (from 2-chloro-3-nitropyridine)Diethyl 2-(3-nitro-2-pyridinyl)malonate30% H₂O₂ in AcOHAcetic AcidReflux3-Nitro-2-picoline82[4]
Indirect (from 2-chloro-3,5-dinitropyridine)Diethyl 2-(3,5-dinitro-2-pyridinyl)malonate30% H₂O₂ in AcOHAcetic AcidReflux3,5-Dinitro-2-picoline84[4]
N-Oxide RoutePyridine-N-OxideFuming HNO₃ / Conc. H₂SO₄Not Specified125-1304-Nitropyridine-N-Oxide42[14]

Experimental Protocols

Protocol 1: Synthesis of 2-Picoline-N-Oxide

This protocol is adapted from standard procedures for the N-oxidation of pyridines using hydrogen peroxide and acetic acid.[15]

Materials:

  • 2-Picoline

  • Glacial Acetic Acid

  • 30-35% Hydrogen Peroxide solution

  • Sodium Carbonate (solid)

  • Dichloromethane (B109758) (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-picoline (1.0 equiv) and glacial acetic acid (3.0-5.0 equiv).

  • Heat the mixture to 60-70°C with stirring.

  • Slowly add 30-35% hydrogen peroxide (1.1-1.5 equiv) dropwise via a dropping funnel, maintaining the reaction temperature between 70-80°C.

  • After the addition is complete, continue to stir the reaction mixture at 70-80°C for 6-24 hours. Monitor the reaction progress by TLC (e.g., using a DCM/Methanol solvent system).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the excess acetic acid by the slow addition of solid sodium carbonate until the effervescence ceases.

  • Extract the aqueous mixture with dichloromethane (3 x volume of the initial reaction mixture).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 2-picoline-N-oxide.

  • The product can be further purified by distillation under reduced pressure or by recrystallization.

Protocol 2: Nitration of 2-Picoline-N-Oxide

This protocol is adapted from the nitration of pyridine-N-oxide to yield the 4-nitro derivative with high regioselectivity.[14]

Materials:

  • 2-Picoline-N-Oxide

  • Fuming Nitric Acid (≥90%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Saturated Sodium Carbonate solution

  • Acetone (B3395972)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, internal thermometer, magnetic stirrer, heating mantle.

Procedure:

  • Preparation of the Nitrating Mixture: In a separate flask, cool concentrated sulfuric acid (approx. 2.5 parts by volume) in an ice bath. Slowly add fuming nitric acid (approx. 1 part by volume) with stirring, keeping the temperature below 20°C.

  • In a three-neck round-bottom flask equipped with a magnetic stirrer, internal thermometer, and a dropping funnel, add 2-picoline-N-oxide (1.0 equiv).

  • Heat the 2-picoline-N-oxide to 60°C.

  • Slowly add the pre-cooled nitrating mixture dropwise to the 2-picoline-N-oxide. The addition should be controlled to maintain the reaction temperature.

  • After the addition is complete, heat the reaction mixture to 90-100°C and maintain this temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow and careful addition of a saturated sodium carbonate solution until the pH is 7-8. A yellow solid should precipitate.

  • Collect the solid by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol (B145695) or acetone to yield 4-nitro-2-picoline-N-oxide.

Mandatory Visualizations

experimental_workflow cluster_n_oxidation Protocol 1: N-Oxidation cluster_nitration Protocol 2: Nitration picoline 2-Picoline reaction_n_oxidation Oxidation (H₂O₂ / AcOH) picoline->reaction_n_oxidation workup_n_oxidation Neutralization & Extraction reaction_n_oxidation->workup_n_oxidation purification_n_oxidation Purification workup_n_oxidation->purification_n_oxidation picoline_n_oxide 2-Picoline-N-Oxide purification_n_oxidation->picoline_n_oxide picoline_n_oxide_input 2-Picoline-N-Oxide reaction_nitration Nitration (Fuming HNO₃ / H₂SO₄) picoline_n_oxide_input->reaction_nitration workup_nitration Quenching & Neutralization reaction_nitration->workup_nitration purification_nitration Recrystallization workup_nitration->purification_nitration nitro_picoline_n_oxide 4-Nitro-2-picoline-N-Oxide purification_nitration->nitro_picoline_n_oxide

Caption: Experimental workflow for the synthesis of 4-nitro-2-picoline-N-oxide.

troubleshooting_logic start Start: Nitration of 2-Picoline direct_nitration Direct Nitration Chosen start->direct_nitration n_oxide_route N-Oxide Route Chosen start->n_oxide_route yield_check Check Yield & Regioselectivity direct_nitration->yield_check switch_to_n_oxide Switch to N-Oxide Route direct_nitration->switch_to_n_oxide n_oxidation_step Perform N-Oxidation n_oxide_route->n_oxidation_step low_yield Low Yield / No Reaction yield_check->low_yield Low poor_regioselectivity Poor Regioselectivity yield_check->poor_regioselectivity Poor high_yield_regioselectivity High Yield & Regioselectivity Achieved yield_check->high_yield_regioselectivity Good increase_conditions Increase Temperature / Use Stronger Nitrating Agent low_yield->increase_conditions separation_issues Separation of Isomers poor_regioselectivity->separation_issues increase_conditions->yield_check separation_issues->switch_to_n_oxide hplc_crystallization Attempt HPLC or Selective Crystallization separation_issues->hplc_crystallization nitration_of_n_oxide Nitrate the N-Oxide n_oxidation_step->nitration_of_n_oxide nitration_of_n_oxide->high_yield_regioselectivity

Caption: Troubleshooting decision tree for 2-picoline nitration.

References

Optimizing temperature control for the synthesis of 2-Methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Methyl-5-nitropyridine

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on optimizing the synthesis of this compound, with a focus on temperature control.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common industrial and laboratory-scale synthesis involves the nitration of 2-methylpyridine (B31789) (also known as 2-picoline) using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.[1]

Q2: What is the optimal temperature range for the nitration of 2-methylpyridine?

A2: The reaction is typically conducted under controlled temperature conditions, generally between 0 °C and 30 °C.[1] This temperature range is crucial for favoring the substitution at the 5-position of the pyridine (B92270) ring.[1]

Q3: Why is temperature control so critical in this synthesis?

A3: Temperature control is paramount for several reasons:

  • Selectivity: It helps to ensure the preferential formation of the desired 5-nitro isomer over other isomers.[1]

  • Safety: Nitration reactions are highly exothermic. Poor temperature control can lead to a runaway reaction, posing a significant safety hazard.

  • Minimizing Byproducts: Higher temperatures can lead to the formation of undesired byproducts and degradation of the starting material and product.

Q4: What are the potential side reactions or byproducts I should be aware of?

A4: The primary side reactions include the formation of other nitro-isomers of 2-methylpyridine and over-nitration to form dinitropyridine derivatives. At elevated temperatures, oxidative degradation of the starting material can also occur.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction.Ensure the reaction is stirred for a sufficient duration at the optimal temperature. Monitor the reaction progress using TLC or GC.
Low reaction temperature.While low temperatures are generally favored, a temperature that is too low may significantly slow down the reaction rate. Consider a controlled, slight increase in temperature within the optimal range.
Loss of product during workup.Optimize the extraction and purification steps. Ensure the pH is appropriately adjusted during neutralization to maximize product precipitation.
Low Purity of the Final Product Formation of isomeric byproducts.Maintain a lower reaction temperature (e.g., 0-10 °C) to improve regioselectivity for the 5-nitro isomer. The slow, dropwise addition of the nitrating mixture is also crucial.
Presence of dinitrated byproducts.Use a stoichiometric amount or only a slight excess of the nitrating agent. Lowering the reaction temperature and reducing the reaction time can also minimize over-nitration.
Degradation of starting material or product.Strictly maintain the recommended temperature range. Ensure that the addition of the nitrating agent is slow and controlled to avoid localized hotspots.
Reaction is Uncontrolled or Too Exothermic Rate of addition of the nitrating agent is too fast.Add the nitrating mixture dropwise with vigorous stirring and efficient external cooling (e.g., an ice-salt bath).
Inadequate cooling.Ensure the reaction vessel is adequately submerged in a cooling bath and that the cooling medium is at the appropriate temperature.

Quantitative Data Summary

The following table provides an illustrative summary of how temperature can affect the yield and purity of this compound during its synthesis via the nitration of 2-methylpyridine. Please note that these values are representative and intended for guidance, as specific experimental data correlating temperature with precise yield and purity percentages was not available in the provided search results. Actual results may vary based on specific reaction conditions, scale, and purification methods.

Reaction Temperature (°C)Expected Yield (%)Expected Purity (%)Observations and Potential Byproducts
0 - 575 - 85> 98Higher purity with a reduced likelihood of isomeric and dinitrated byproducts. The reaction rate is slower.
10 - 1580 - 9095 - 98A good balance between reaction rate and selectivity. A slight increase in isomeric byproducts may be observed.
20 - 3070 - 8090 - 95Faster reaction rate, but a noticeable increase in the formation of other nitro-isomers and potential for some over-nitration.
> 35< 70< 90Significantly lower yield and purity due to the increased formation of byproducts and potential for material degradation. Increased safety risk.[2]

Experimental Protocols

Synthesis of this compound via Nitration of 2-Methylpyridine

Materials:

  • 2-Methylpyridine (2-picoline)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (65-70%)

  • Ice

  • Sodium Hydroxide (B78521) solution (for neutralization)

  • Dichloromethane (for extraction)

  • Anhydrous Sodium Sulfate (for drying)

Procedure:

  • Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add a stoichiometric amount of concentrated nitric acid to a cooled (0-5 °C) volume of concentrated sulfuric acid with constant stirring. Allow the mixture to cool to 0-5 °C in an ice bath.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place the 2-methylpyridine.

  • Cooling: Cool the flask containing the 2-methylpyridine to 0 °C using an ice-salt bath.

  • Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid to the 2-methylpyridine while maintaining the temperature below 10 °C.

  • Nitration: Begin the dropwise addition of the pre-cooled nitrating mixture from the dropping funnel to the stirred solution of 2-methylpyridine in sulfuric acid. The rate of addition should be carefully controlled to maintain the internal reaction temperature between 0 °C and 5 °C.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralization: Slowly neutralize the acidic solution with a cold sodium hydroxide solution until the pH is approximately 7-8. This should be done in an ice bath to control the heat generated. The product will precipitate as a solid.

  • Isolation: Collect the precipitated solid by filtration and wash it with cold water.

  • Extraction and Drying: The product can be further purified by dissolving it in a suitable organic solvent like dichloromethane, washing with water, drying the organic layer over anhydrous sodium sulfate, and then removing the solvent under reduced pressure.

  • Purification: Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_nitro Prepare Nitrating Mixture (HNO3 + H2SO4) Cool to 0-5 °C nitration Dropwise Addition of Nitrating Mixture (0-5 °C) prep_nitro->nitration prep_pico Cool 2-Methylpyridine to 0 °C add_h2so4 Slowly Add H2SO4 to 2-Methylpyridine (<10 °C) prep_pico->add_h2so4 add_h2so4->nitration stir Stir for 1-2 hours at 0-5 °C nitration->stir quench Pour onto Crushed Ice stir->quench neutralize Neutralize with NaOH to pH 7-8 quench->neutralize isolate Filter Precipitate neutralize->isolate purify Recrystallize Product isolate->purify

Caption: Experimental Workflow for the Synthesis of this compound.

troubleshooting_workflow Troubleshooting Low Yield/Purity start Low Yield or Purity Observed check_temp Was Temperature Maintained between 0-10 °C? start->check_temp check_addition Was Nitrating Agent Added Slowly? check_temp->check_addition Yes sol_temp Action: Lower and strictly control temperature check_temp->sol_temp No check_time Was Reaction Time Monitored (TLC)? check_addition->check_time Yes sol_addition Action: Slow down the rate of addition check_addition->sol_addition No sol_time Action: Optimize reaction time to avoid over-nitration check_time->sol_time No outcome Improved Yield and Purity check_time->outcome Yes sol_temp->outcome sol_addition->outcome sol_time->outcome

Caption: Logical workflow for troubleshooting low yield and purity issues.

References

Byproduct formation in 2-Methyl-5-nitropyridine reactions and their removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 2-Methyl-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to byproduct formation and removal during the chemical transformation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed on this compound?

A1: this compound is a versatile intermediate. The most common reactions involve transformations of its two functional groups: the methyl group and the nitro group. These include:

  • Oxidation of the methyl group to form 5-nitropicolinaldehyde or 5-nitropicolinic acid.

  • Reduction of the nitro group to synthesize 5-amino-2-methylpyridine (B47470).

  • Halogenation of the methyl group (e.g., benzylic bromination) to produce 2-(halomethyl)-5-nitropyridine derivatives, which are themselves useful intermediates.

Q2: I am trying to reduce the nitro group of this compound. What are the potential byproducts I should be aware of?

A2: Reduction of aromatic nitro compounds can sometimes be challenging in terms of selectivity. While the desired product is 5-amino-2-methylpyridine, incomplete reduction can lead to the formation of intermediates such as 5-nitroso-2-methylpyridine and 5-hydroxylamino-2-methylpyridine . Over-reduction is also a possibility depending on the reagent and conditions used, potentially affecting the pyridine (B92270) ring. Chemical reduction methods, such as using SnCl2, can also lead to tin salt byproducts that may complicate purification.[1]

Q3: During the oxidation of the methyl group, my reaction is not clean. What are the likely side products?

A3: When oxidizing the methyl group of this compound, the primary side product is often the over-oxidation product, 5-nitropicolinic acid , especially when strong oxidizing agents or prolonged reaction times are used.[2] If harsher conditions are employed, ring-opening or degradation of the electron-deficient nitropyridine ring can occur, leading to tar formation.[2] In some cases, if the reaction involves N-oxide formation as an intermediate step to activate the methyl group, incomplete conversion back to the pyridine can leave This compound-N-oxide as an impurity.[3]

Q4: I am performing a benzylic bromination on the methyl group using N-Bromosuccinimide (NBS). What side reactions should I be concerned about?

A4: Using NBS for benzylic bromination is generally a selective method that minimizes side reactions.[4] The primary impurity is often unreacted starting material, This compound . If the reaction is not carried out correctly, for instance, with exposure to light and using Br2 instead of NBS, electrophilic addition to the pyridine ring can occur, though this is less common with NBS.[4] Dimerization of the resulting bromomethyl pyridine or reaction with itself to form a pyridinium (B92312) salt has also been suggested as a possibility, which can lower the isolated yield of the desired 2-(bromomethyl)-5-nitropyridine (B3030329).[5]

Troubleshooting Guides

Issue 1: Incomplete Reduction of the Nitro Group and/or Difficult Purification

Symptoms:

  • TLC or LC-MS analysis shows multiple spots/peaks in addition to the desired 5-amino-2-methylpyridine and starting material.

  • The isolated product is off-color (e.g., brown or black) even after initial workup.

  • During workup of SnCl2 reductions, a large amount of tin salt precipitate forms, making extraction difficult.[1][6]

Possible Causes & Solutions:

Possible CauseRecommended Solution
Incomplete Reaction Increase reaction time or the amount of reducing agent. Monitor the reaction closely by TLC until the starting material is consumed.
Formation of Intermediates (Nitroso, Hydroxylamine) Ensure sufficient reducing agent and appropriate reaction temperature. For catalytic hydrogenation, ensure the catalyst is active and the hydrogen pressure is adequate.
Difficult Removal of Tin Salts (from SnCl2 reduction) After reaction, quench by pouring into a large volume of ice water and neutralize carefully with NaHCO3 to a pH < 8 to minimize intractable emulsions.[6] Alternatively, add Celite to the reaction mixture, neutralize with concentrated ammonia (B1221849), and filter the entire suspension through a pad of Celite or silica (B1680970) gel.[6]
Product Degradation Some amino-pyridines can be sensitive to air oxidation. Perform workup and purification under an inert atmosphere (e.g., Nitrogen or Argon) if necessary.

Purification Strategy:

  • Recrystallization: 5-amino-2-methylpyridine can often be purified by recrystallization. Common solvent systems include ethanol/water mixtures or toluene. The choice of solvent will depend on the nature of the impurities.

  • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is a good option. A typical eluent system would be a gradient of ethyl acetate (B1210297) in hexanes or dichloromethane (B109758)/methanol.

Issue 2: Over-oxidation or Low Yield of Aldehyde in Methyl Group Oxidation

Symptoms:

  • The main product isolated is 5-nitropicolinic acid instead of the desired 5-nitropicolinaldehyde.

  • TLC shows a spot at the baseline, corresponding to the carboxylic acid.

  • Low overall yield and formation of tar-like substances.[2]

Possible Causes & Solutions:

Possible CauseRecommended Solution
Oxidizing Agent is too Strong Switch to a milder, more selective oxidizing agent. Selenium dioxide (SeO₂) is commonly used for the selective oxidation of methyl groups on heterocyclic rings to aldehydes.[2] Manganese dioxide (MnO₂) is another mild option for oxidizing the corresponding alcohol to the aldehyde.[7]
Prolonged Reaction Time or High Temperature Monitor the reaction closely by TLC or GC-MS and stop the reaction as soon as the aldehyde is the major product.[2] Maintain the lowest effective temperature to minimize over-oxidation and tar formation.[2]
Presence of Water For some oxidation reactions, the presence of water can promote the formation of the carboxylic acid. Ensure the reaction is carried out under anhydrous conditions if the chosen method is sensitive to water.

Purification Strategy:

  • Column Chromatography: Separation of the aldehyde from the carboxylic acid and starting material can be effectively achieved using silica gel column chromatography. An eluent system of ethyl acetate in hexanes is a good starting point.

  • Acid-Base Extraction: The carboxylic acid byproduct can be removed by washing the organic solution of the crude product with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The aldehyde will remain in the organic layer, while the carboxylic acid will be extracted into the aqueous layer as its salt.

Issue 3: Low Yield in Benzylic Bromination of the Methyl Group

Symptoms:

  • A significant amount of unreacted this compound remains after the reaction.

  • The isolated yield of 2-(bromomethyl)-5-nitropyridine is low.

  • TLC shows multiple unidentified spots.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Inactive Radical Initiator Use a fresh batch of radical initiator (e.g., AIBN or benzoyl peroxide). Ensure the reaction temperature is appropriate for the chosen initiator's decomposition rate.
Poor Quality NBS Use freshly recrystallized NBS for best results.[8] Old or impure NBS can contain HBr, which can lead to side reactions.
Inefficient Reaction Conditions Ensure the reaction is performed under anhydrous conditions and with good stirring. The reaction is typically carried out under reflux in a non-polar solvent like carbon tetrachloride or acetonitrile.[7][8]
Product Instability or Side Reactions The bromomethyl product can be reactive. It may be beneficial to use the crude product directly in the next step if possible. Dimerization or self-quenching can be minimized by using appropriate concentrations.[5]

Purification Strategy:

  • Aqueous Workup: After the reaction, the mixture is typically cooled and the succinimide (B58015) byproduct is filtered off. The filtrate is then washed with aqueous solutions of sodium thiosulfate (B1220275) (to quench any remaining bromine) and sodium bicarbonate.[8]

  • Recrystallization: The crude 2-(bromomethyl)-5-nitropyridine can often be purified by recrystallization from a suitable solvent system, such as hexanes/ethyl acetate.

  • Column Chromatography: If significant amounts of starting material or other impurities are present, purification by silica gel column chromatography using a hexanes/ethyl acetate eluent system is recommended.

Data Presentation

The following table summarizes typical yields for reactions starting from this compound. Note that byproduct yields are often not reported in the literature, and the focus is on maximizing the yield of the desired product.

Reaction TypeReagents & ConditionsMain ProductTypical Yield (%)Key Byproducts
Nitro Group Reduction Biocatalytic (Nitroreductase)5-amino-2-methylpyridineHigh (specifics vary)Unspecified side products from chemical methods
SnCl₂·2H₂O, EtOAc5-amino-2-methylpyridineModerate to GoodTin salts, incomplete reduction products
Methyl Group Oxidation SeO₂, Dioxane, Reflux5-nitropicolinaldehydeVaries, requires optimization5-nitropicolinic acid
KMnO₄, heat5-nitropicolinic acidGoodRing degradation products
Benzylic Bromination NBS, AIBN, CCl₄, Reflux2-(bromomethyl)-5-nitropyridineVaries, often used in situUnreacted starting material

Experimental Protocols

Protocol 1: General Procedure for the Reduction of this compound to 5-amino-2-methylpyridine using SnCl₂

This is a general protocol and may require optimization.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as ethyl acetate or ethanol.

  • Addition of Reducing Agent: Add stannous chloride dihydrate (SnCl₂·2H₂O, typically 3-5 eq.) to the solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture and pour it into a large volume of ice water.[6] Carefully add a saturated aqueous solution of sodium bicarbonate or concentrated ammonia until the pH is ~8.[6] This will precipitate tin salts.

  • Isolation: Add Celite to the mixture and filter the suspension through a pad of Celite.[6] Wash the filter cake with ethyl acetate. Separate the layers of the filtrate and extract the aqueous layer multiple times with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 5-amino-2-methylpyridine can be further purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel (eluent: e.g., 20-50% ethyl acetate in hexanes).

Protocol 2: General Procedure for the Oxidation of this compound to 5-nitropicolinaldehyde using SeO₂

This is a general protocol and requires optimization. Selenium compounds are toxic and should be handled with care in a fume hood.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) in a high-boiling solvent such as dioxane or toluene.[2]

  • Addition of Oxidant: Add selenium dioxide (SeO₂, 1.0-1.2 eq.) to the solution.[2]

  • Reaction: Heat the mixture to reflux (e.g., 100-140 °C) and monitor the reaction by TLC.[2]

  • Workup: Upon completion, cool the reaction mixture. The black selenium byproduct can be removed by filtration through a pad of Celite.

  • Isolation: Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product should be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the desired aldehyde from unreacted starting material and any over-oxidized carboxylic acid.

Protocol 3: General Procedure for the Benzylic Bromination of this compound using NBS

This is a general protocol and requires optimization. This reaction should be protected from light.

  • Reaction Setup: To a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (1.0 eq.), N-Bromosuccinimide (NBS, 1.1 eq., freshly recrystallized), and a radical initiator such as azobisisobutyronitrile (AIBN, 0.1 eq.).[8]

  • Solvent: Add an anhydrous non-polar solvent such as carbon tetrachloride (CCl₄) or acetonitrile.[7][8]

  • Reaction: Purge the system with an inert gas (e.g., nitrogen). Heat the mixture to reflux (e.g., ~77 °C for CCl₄) for several hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.[8]

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in a solvent like dichloromethane or ethyl acetate and wash with saturated aqueous sodium thiosulfate solution, followed by saturated aqueous sodium bicarbonate solution, and finally brine.[8]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude 2-(bromomethyl)-5-nitropyridine can be purified by recrystallization or column chromatography on silica gel (eluent: e.g., 10-20% ethyl acetate in hexanes).

Visualizations

Byproduct_Formation_in_Nitro_Group_Reduction cluster_main Reduction Pathway cluster_byproducts Byproduct Formation This compound This compound 5-Amino-2-methylpyridine 5-Amino-2-methylpyridine This compound->5-Amino-2-methylpyridine Complete Reduction (e.g., H₂, Pd/C or SnCl₂) 5-Nitroso-2-methylpyridine 5-Nitroso-2-methylpyridine This compound->5-Nitroso-2-methylpyridine Incomplete Reduction 5-Hydroxylamino-2-methylpyridine 5-Hydroxylamino-2-methylpyridine 5-Nitroso-2-methylpyridine->5-Hydroxylamino-2-methylpyridine Further Reduction 5-Hydroxylamino-2-methylpyridine->5-Amino-2-methylpyridine Final Reduction Oxidation_Troubleshooting_Workflow start Start: Oxidation of This compound check_tlc Analyze crude reaction mixture by TLC/LC-MS start->check_tlc main_product Desired Aldehyde is the major product check_tlc->main_product Clean Reaction over_oxidation Major byproduct is 5-Nitropicolinic Acid check_tlc->over_oxidation Over-oxidation tar Significant tar formation observed check_tlc->tar Decomposition purify Proceed to Purification (Chromatography) main_product->purify solution_over_oxidation Use milder oxidant (SeO₂) Reduce reaction time Lower temperature over_oxidation->solution_over_oxidation solution_tar Lower reaction temperature Ensure inert atmosphere tar->solution_tar solution_over_oxidation->start Re-run Experiment solution_tar->start Re-run Experiment Purification_Logic_Benzylic_Bromination start Crude product from Benzylic Bromination filter_succinimide Filter to remove insoluble succinimide start->filter_succinimide wash_organic Wash organic phase with: 1. aq. Na₂S₂O₃ 2. aq. NaHCO₃ 3. Brine filter_succinimide->wash_organic dry_concentrate Dry over Na₂SO₄, filter, and concentrate wash_organic->dry_concentrate analyze_purity Analyze purity (TLC, NMR) dry_concentrate->analyze_purity high_purity Product is >95% pure analyze_purity->high_purity Yes low_purity Significant starting material or impurities remain analyze_purity->low_purity No final_product Pure 2-(bromomethyl)- 5-nitropyridine high_purity->final_product recrystallize Recrystallize from Hexanes/Ethyl Acetate low_purity->recrystallize Mainly Starting Material column_chromatography Perform Silica Gel Column Chromatography low_purity->column_chromatography Multiple Impurities recrystallize->final_product column_chromatography->final_product

References

Technical Support Center: Industrial Scale-Up of 2-Methyl-5-nitropyridine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial scale-up of 2-Methyl-5-nitropyridine production. The content is designed to directly address specific challenges encountered during synthesis, purification, and process optimization.

Troubleshooting Guide

This guide addresses common issues that arise when transitioning the synthesis of this compound from a laboratory setting to pilot or industrial-scale production.

Issue 1: Decreased Yield and Purity Upon Scale-Up

  • Question: We are observing a significant drop in yield and an increase in impurities, such as dinitrated isomers, when scaling our synthesis from the lab (gram-scale) to a pilot plant (kilogram-scale). What are the primary causes and mitigation strategies?

  • Answer: This is a frequent challenge in scaling up potent exothermic nitration reactions. The core issues are typically insufficient heat and mass transfer, which become more pronounced in larger reactors.[1]

    • Heat Transfer Limitations: The surface-area-to-volume ratio of a reactor decreases as its size increases, hampering the dissipation of heat generated during the exothermic nitration.[1] This can create localized "hot spots," leading to elevated temperatures that promote side reactions and impurity formation.[1]

    • Mass Transfer Limitations: Inefficient mixing can result in localized high concentrations of the nitrating agent (mixed acid), which also contributes to the formation of over-nitrated byproducts.[1]

    Solutions:

    • Improve Agitation: Ensure the reactor is equipped with an appropriately designed impeller and that the agitation speed is sufficient to maintain a homogenous mixture and uniform temperature.

    • Controlled Reagent Addition: Implement a slow, controlled addition of the nitrating agent. This is critical for managing the rate of heat generation.[1] The addition should occur below the surface of the reaction mixture near the agitator for rapid dispersion.[1]

    • Enhanced Cooling: Utilize a reactor with an efficient cooling jacket. For larger scales, internal cooling coils may be necessary to maintain the strict temperature control required, typically between 0°C and 30°C.[2]

Issue 2: Product Discoloration and Difficulty in Purification

  • Question: Our isolated this compound product is a dark brown solid instead of the expected pale yellow, and it is difficult to purify to the required ≥99% purity.[3][4] What could be the cause?

  • Answer: Product discoloration often points to the presence of oxidative byproducts or residual impurities from the reaction.

    • Oxidative Side Reactions: Poor temperature control can lead to oxidative side reactions, which generate colored impurities.[1]

    • Incomplete Reaction: The presence of unreacted 2-methylpyridine (B31789) or intermediate species can complicate purification.

    • Residual Acids: Insufficient quenching or neutralization can leave residual acids that may degrade the product during isolation or drying.

    Solutions:

    • Strict Temperature Control: Maintain the reaction temperature within the optimal range to minimize side reactions.

    • In-Process Monitoring: Use techniques like HPLC to monitor the reaction's progress and ensure it has gone to completion before quenching.

    • Thorough Washing: After filtration, wash the crude product cake thoroughly with cold water until the washings are neutral to remove any trapped acids.

    • Recrystallization: Employ a robust recrystallization protocol to remove colored impurities and achieve high chemical purity.[2]

Frequently Asked Questions (FAQs)

  • Question 1: What are the primary safety hazards associated with the industrial production of this compound?

  • Answer: The nitration process is inherently hazardous. Key concerns include:

    • Thermal Runaway: The reaction is highly exothermic and can lead to a rapid, uncontrolled increase in temperature and pressure, posing an explosion risk if not managed properly.[5][6]

    • Corrosive Materials: Concentrated nitric and sulfuric acids are highly corrosive and can cause severe burns upon contact.[7] Acid-resistant equipment is mandatory.[7]

    • Toxic Fumes: The reaction can release toxic fumes, including nitric acid vapors and nitrogen dioxide, which are harmful if inhaled.[7][8] All operations must be conducted in a well-ventilated area, typically within a chemical fume hood or a closed-system reactor with appropriate off-gas treatment.[7][9]

  • Question 2: What are the critical process parameters that must be monitored and controlled?

  • Answer: For a successful and safe scale-up, the following parameters are critical:

    • Temperature: This is the most crucial parameter to prevent side reactions and ensure safety.

    • Reagent Addition Rate: Controls the rate of the exothermic reaction.[1]

    • Agitation Speed: Ensures homogeneity of temperature and reagent concentration.

    • pH: Critical during the work-up phase (quenching and neutralization) to ensure complete product precipitation and removal of acidic impurities.[2]

  • Question 3: How can the environmental impact of the process be minimized?

  • Answer: Environmental concerns stem from the use of strong acids and the generation of hazardous byproducts.[8] Mitigation strategies include:

    • Waste Neutralization: All acidic waste streams must be carefully neutralized before disposal.

    • Vapor Scrubbing: Off-gases from the reactor should be passed through a scrubber to remove acidic vapors and toxic fumes.

    • Waste Treatment: The aqueous waste streams may contain organic byproducts and nitrates, which are pollutants.[8] These streams require appropriate treatment to reduce their toxicity and biodegradability before discharge.[8]

Data Presentation

Table 1: Key Reaction Parameters & Their Impact on Scale-Up

ParameterLaboratory-Scale ObservationIndustrial-Scale ChallengeRecommended Action
Temperature Easily controlled with an ice bath.Reduced surface-area-to-volume ratio makes heat removal difficult.[1]Use a jacketed reactor with efficient cooling, control addition rate, consider internal cooling coils.[1]
Agitation Magnetic stirring is often sufficient.Inefficient mixing leads to "hot spots" and localized high reagent concentrations.[1]Employ mechanical overhead stirrers with optimized impeller design for vigorous mixing.
Reagent Addition Manual addition via dropping funnel.Manual addition is impractical and unsafe; rate control is crucial for managing exotherm.Use a calibrated pump for slow, continuous, and controlled subsurface addition.[1]
Quenching Pouring reaction mixture onto ice.Difficult and hazardous at large scale.Add the reaction mixture to a pre-chilled quenching vessel with controlled temperature and agitation.

Table 2: Common Impurities and Mitigation Strategies

ImpurityProbable CauseMitigation Strategy
2-Methyl-3-nitropyridine Isomeric byproduct of nitration.Maintain strict temperature control (0-30°C) to favor 5-position substitution.[2]
Dinitrated Byproducts Excessive nitrating agent or "hot spots" in the reactor.Use precise stoichiometry, ensure efficient mixing, and control the addition rate of mixed acid.[1]
Oxidation Products High reaction temperatures.Adhere to strict temperature control throughout the reaction.[1]
Unreacted 2-Methylpyridine Incomplete reaction.Ensure sufficient reaction time; monitor reaction progress with in-process controls (e.g., HPLC).

Experimental Protocols

Protocol: Industrial-Scale Production of this compound

This protocol outlines a general procedure for a pilot-scale batch production. Warning: This process is extremely hazardous and should only be performed by trained professionals in an appropriate industrial setting with all necessary safety measures in place.

  • Reactor Preparation:

    • Ensure a clean, dry, glass-lined or other acid-resistant reactor equipped with an overhead mechanical stirrer, a cooling jacket, a temperature probe, and a port for reagent addition is ready.

    • Start the agitator at a moderate speed and begin circulating coolant through the jacket to pre-cool the reactor to 0°C.

  • Charge of 2-Methylpyridine and Sulfuric Acid:

    • Charge the reactor with concentrated sulfuric acid (approx. 3-4 molar equivalents).

    • Slowly add 2-methylpyridine (1 molar equivalent) to the sulfuric acid. The addition rate must be controlled to maintain the internal temperature below 25°C.

  • Nitration:

    • In a separate, suitable vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid (approx. 1.1 molar equivalents) to concentrated sulfuric acid (approx. 1.1 molar equivalents) while cooling.

    • Cool the reactor containing the 2-methylpyridine/sulfuric acid mixture to 0-5°C.

    • Slowly add the pre-cooled nitrating mixture to the reactor over several hours. The addition rate must be carefully controlled to maintain the internal temperature between 5°C and 15°C.

    • After the addition is complete, allow the reaction to stir at the same temperature for an additional 1-2 hours, or until in-process controls confirm the reaction is complete.

  • Quenching and Isolation:

    • In a separate quenching vessel, prepare a mixture of ice and water.

    • Slowly transfer the reaction mixture into the quenching vessel with vigorous stirring, ensuring the temperature of the quench mixture does not exceed 20°C. The product will precipitate as a solid.

  • Neutralization and Filtration:

    • Carefully neutralize the acidic slurry by adding a base (e.g., aqueous sodium hydroxide) while monitoring the pH and temperature. Adjust the pH to approximately 7-8 to ensure complete precipitation.

    • Filter the solid product using a suitable industrial filter (e.g., a Nutsche filter).

    • Wash the filter cake extensively with cold water until the filtrate is neutral.

  • Purification and Drying:

    • The wet cake can be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or an ethanol/water mixture).

    • Dry the purified product under vacuum at a temperature not exceeding 50°C until a constant weight is achieved.

Visualizations

G cluster_input Raw Materials A 2-Methylpyridine C Nitration Reaction (0-30°C, Controlled Addition) A->C B Mixed Acid (HNO3 + H2SO4) B->C D Quenching (Ice/Water) C->D Exothermic Reaction E Neutralization & Isolation (Filtration) D->E F Purification (Recrystallization) E->F Crude Product G High-Purity This compound F->G

Caption: Experimental workflow for this compound production.

G Start Low Yield or Purity Observed Temp Was Temperature Maintained between 0-30°C? Start->Temp TempHigh High Temp: Increased Byproducts (Oxidation, Di-nitration) Temp->TempHigh No Mixing Was Agitation Efficient? Temp->Mixing Yes End Review & Optimize Process Parameters TempHigh->End MixingPoor Poor Mixing: Localized Hot Spots & High Reagent Concentration Mixing->MixingPoor No Addition Was Addition Rate Slow & Controlled? Mixing->Addition Yes MixingPoor->End AdditionFast Fast Addition: Uncontrolled Exotherm, Reduced Selectivity Addition->AdditionFast No Workup Was Neutralization Complete? Addition->Workup Yes AdditionFast->End WorkupPoor Incomplete Neutralization: Product Loss in Aqueous Phase Workup->WorkupPoor No Workup->End Yes WorkupPoor->End

Caption: Troubleshooting decision tree for low yield and purity issues.

G cluster_hazards Primary Hazards cluster_controls Control Measures H1 Thermal Runaway (Exothermic Reaction) C1 Engineering Controls (Jacketed Reactor, Scrubbers) H1->C1 Mitigated by C2 Procedural Controls (SOPs, Controlled Addition) H1->C2 Mitigated by H2 Corrosive Materials (H2SO4, HNO3) H2->C1 C3 Personal Protective Equipment (Acid Suit, Respirator, Goggles) H2->C3 Protected by H3 Toxic Fumes (NOx, Acid Vapors) H3->C1 H3->C3 S Safe Operation C1->S C2->S C3->S

Caption: Key safety considerations and control measures for nitration.

References

Stability and storage conditions for 2-Methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Methyl-5-nitropyridine. This resource provides essential information on the stability and storage of this compound, along with troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound?

A1: this compound should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[1][2] It is typically stable when stored at room temperature.[3] To prevent degradation, it should be kept away from strong oxidizing agents, strong acids, strong bases, and reactive metals.[1]

Q2: What are the physical properties of this compound?

A2: this compound is a solid crystalline material at room temperature, usually appearing as pale yellow to light brown crystals.[1] It is characterized by a faint, distinctive odor.[1]

Q3: Is this compound sensitive to light?

Q4: How does temperature affect the stability of this compound?

A4: this compound is generally stable at room temperature.[3] However, exposure to high temperatures should be avoided. Thermal degradation studies on similar pyridine (B92270) derivatives indicate that decomposition can occur at elevated temperatures. It is crucial to avoid heating the compound unless required for a specific experimental procedure, in which case, the thermal stability should be assessed.

Q5: Is this compound hygroscopic?

A5: The hygroscopicity of this compound is not extensively documented. However, it is recommended to store it in a dry environment and to handle it in a controlled atmosphere if possible, especially if the compound is intended for use in moisture-sensitive applications. To quantitatively assess its hygroscopicity, a gravimetric sorption analysis can be performed.

Stability and Storage Data Summary

ParameterRecommended ConditionIncompatible Materials
Storage Temperature Room TemperatureN/A
Atmosphere Inert atmosphere (e.g., Nitrogen, Argon) is recommended for long-term storage to prevent potential degradation from air and moisture.Oxygen, Moisture
Light Exposure Store in a dark place or use amber-colored, light-resistant containers.UV and visible light
pH Avoid contact with strong acids and strong bases.Strong acids, Strong bases
Other N/AStrong oxidizing agents, Reactive metals

Troubleshooting Guides

Problem: The appearance of the this compound has changed (e.g., color darkening).

  • Possible Cause: This could indicate degradation due to improper storage conditions such as exposure to light, air (oxidation), or high temperatures.

  • Solution:

    • Review the storage conditions to ensure they align with the recommendations (cool, dry, dark, and preferably under an inert atmosphere).

    • Check for potential contamination.

    • It is advisable to re-analyze the material to confirm its purity before use.

Problem: Inconsistent experimental results using this compound from the same batch.

  • Possible Cause: This may be due to partial degradation of the compound, especially if it has been handled multiple times, potentially exposing it to air and moisture. Hygroscopicity could also lead to variations in the actual amount of compound being used.

  • Solution:

    • Aliquot the compound into smaller, single-use vials upon receipt to minimize repeated exposure of the bulk material to the atmosphere.

    • Handle the compound in a glovebox or under a stream of inert gas, especially when weighing and preparing solutions.

    • If hygroscopicity is suspected, dry the compound in a desiccator before use, provided it is thermally stable at the drying temperature.

Experimental Protocols

Protocol 1: General Procedure for Handling and Dispensing this compound

This protocol outlines the general steps for safely handling this compound to maintain its integrity.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage prep_env Prepare Inert Atmosphere (Glovebox or Schlenk Line) dry_glass Oven-Dry All Glassware equilibrate Equilibrate Compound to Room Temperature dry_glass->equilibrate transfer Transfer Compound under Inert Atmosphere equilibrate->transfer weigh Weigh the Required Amount transfer->weigh dissolve Dissolve in Appropriate Anhydrous Solvent weigh->dissolve seal Tightly Seal Container under Inert Atmosphere dissolve->seal store Store in a Cool, Dry, and Dark Place seal->store

Caption: General workflow for handling this compound.

Protocol 2: Forced Degradation Study Workflow

This workflow provides a general methodology for conducting forced degradation studies to assess the stability of this compound under various stress conditions.

G Forced Degradation Study Workflow cluster_stress Stress Conditions start Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 0.1M HCl) start->acid base Base Hydrolysis (e.g., 0.1M NaOH) start->base oxidation Oxidative Stress (e.g., 3% H2O2) start->oxidation thermal Thermal Stress (e.g., 60°C) start->thermal photo Photolytic Stress (ICH Q1B) start->photo analysis Analyze Samples at Different Time Points (e.g., HPLC, LC-MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis pathway Identify Degradation Products and Determine Degradation Pathway analysis->pathway

Caption: Workflow for a forced degradation study.

Potential Degradation Signaling Pathway

While specific degradation pathways for this compound are not well-documented, a plausible pathway based on the degradation of similar nitroaromatic compounds could involve the reduction of the nitro group and/or oxidation of the methyl group.

G Potential Degradation Pathway of this compound cluster_reduction Reduction Pathway cluster_oxidation Oxidation Pathway parent This compound nitroso 2-Methyl-5-nitrosopyridine parent->nitroso Reduction alcohol (5-Nitro-pyridin-2-yl)methanol parent->alcohol Oxidation hydroxylamine 2-Methyl-5-hydroxylaminopyridine nitroso->hydroxylamine amino 5-Amino-2-methylpyridine hydroxylamine->amino aldehyde 5-Nitro-pyridine-2-carbaldehyde alcohol->aldehyde acid 5-Nitro-pyridine-2-carboxylic acid aldehyde->acid

References

Technical Support Center: Purification of 2-Methyl-5-nitropyridine for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the purity of 2-Methyl-5-nitropyridine for pharmaceutical use. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity requirement for this compound in pharmaceutical applications?

For pharmaceutical synthesis, a high purity of ≥99.0% as determined by High-Performance Liquid Chromatography (HPLC) is typically required.[1] Sourcing high-purity starting materials is crucial for ensuring predictable and efficient reactions, minimizing side reactions, and improving the yield of the final active pharmaceutical ingredient (API).[1]

Q2: What are the common impurities in crude this compound?

Common impurities in crude this compound often originate from the synthesis process, which typically involves the nitration of 2-methylpyridine (B31789) (2-picoline).[2] Potential impurities include:

  • Positional Isomers: The most common impurity is the constitutional isomer, 2-methyl-3-nitropyridine. The formation of different isomers can occur during the nitration of substituted pyridines.

  • Unreacted Starting Materials: Residual 2-methylpyridine may be present.

  • Over-nitrated Byproducts: Dinitro derivatives could be formed under certain reaction conditions.

  • Other Synthesis-related Impurities: Depending on the specific synthetic route, other byproducts may be present.

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

The most common and effective analytical techniques for purity assessment are:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used method for quantifying the purity of this compound and separating it from its isomers and other impurities.[1]

  • Gas Chromatography (GC): GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is well-suited for analyzing volatile and thermally stable compounds, including potential impurities in this compound.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Issues
ProblemPossible Cause(s)Suggested Solution(s)
Product does not crystallize upon cooling. - The solution is not sufficiently saturated (too much solvent was used).- The chosen solvent is too good a solvent for the compound even at low temperatures.- Evaporate some of the solvent to increase the concentration of the product.- Add an anti-solvent (a solvent in which this compound is insoluble but is miscible with the crystallization solvent) dropwise to the solution until it becomes cloudy, then gently heat until clear before cooling again.- Try a different solvent or a solvent pair (e.g., ethanol/water, isopropanol).[4]
Oily product forms instead of crystals. - The melting point of the compound is lower than the boiling point of the solvent.- The presence of significant impurities is depressing the melting point.- Use a lower-boiling point solvent.- Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface.- Add a seed crystal of pure this compound to the cooled solution.
Low recovery of purified product. - Too much solvent was used, leading to significant product loss in the mother liquor.- The product is significantly soluble in the cold solvent.- Premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the solution is cooled thoroughly in an ice bath to maximize crystal formation.- When performing hot filtration, use a pre-heated funnel and a slight excess of hot solvent to prevent the product from crystallizing on the filter paper.
Colored impurities remain in the crystals. - The colored impurities have similar solubility to the product in the chosen solvent.- The impurities are adsorbed onto the surface of the crystals.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use with caution as it can also adsorb the desired product.- A second recrystallization may be necessary.
Chromatographic Separation Issues
ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of this compound from its isomers (e.g., 2-methyl-3-nitropyridine) in column chromatography. - The polarity of the eluent is not optimal for separating the isomers.- The column is overloaded with the sample.- The column was not packed properly, leading to channeling.- Optimize the solvent system. A gradient elution, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective.- Reduce the amount of crude product loaded onto the column. A general guideline is a sample-to-silica ratio of 1:50 to 1:100 by weight.- Ensure the silica (B1680970) gel is packed uniformly without air bubbles or cracks.
Peak tailing in HPLC analysis. - Strong interactions between the basic pyridine (B92270) nitrogen and acidic silanol (B1196071) groups on the silica-based column.- Adjust the mobile phase pH to be either low (e.g., <4) to ensure the pyridine is protonated, or use a column stable at higher pH where the pyridine is neutral.- Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase to block the active silanol sites.- Use a specialized column, such as a polar-endcapped or a phenyl-hexyl column, which can offer different selectivity.[5]
Irreproducible retention times in HPLC. - Inconsistent mobile phase composition.- The column is not properly equilibrated.- Fluctuations in column temperature.- Prepare mobile phases accurately, preferably by weight, and ensure they are well-mixed and degassed.- Equilibrate the column with the mobile phase for a sufficient time until a stable baseline is achieved.- Use a column oven to maintain a constant temperature.[5]

Experimental Protocols

Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the impurity profile of the crude material.

  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol (B130326), ethyl acetate (B1210297), toluene) at room and elevated temperatures to find a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold. Ethanol or isopropanol are often good starting points for nitropyridine derivatives.[4][6]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring (e.g., on a hot plate) until the solid dissolves completely. Add more solvent in small portions if necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated charcoal or insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Column Chromatography for Isomer Separation

This protocol describes a general method for separating this compound from its isomers using flash column chromatography.

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a commonly used stationary phase.

  • Mobile Phase (Eluent) Selection: Use thin-layer chromatography (TLC) to determine an optimal solvent system. A mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is a good starting point. The goal is to find a solvent system where the desired product and its isomers have different Rf values, ideally with the desired product having an Rf of around 0.2-0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into a vertical chromatography column with a cotton or glass wool plug at the bottom.

    • Allow the silica gel to settle, tapping the column gently to ensure even packing without air bubbles.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance when adding the eluent.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a volatile solvent like dichloromethane (B109758).

    • Carefully apply the sample solution to the top of the silica gel bed.

  • Elution:

    • Add the eluent to the top of the column and begin collecting fractions.

    • A gradient elution is often effective for separating isomers. Start with a low polarity eluent (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity (e.g., to 90:10, 85:15, etc.).

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure this compound.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Analytical Methods

HPLC Method for Purity Assessment

This is a model method and will likely require optimization.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm) or a specialized column for pyridine derivatives.
Mobile Phase A gradient of Mobile Phase A (e.g., water with 0.1% formic acid) and Mobile Phase B (e.g., acetonitrile (B52724) with 0.1% formic acid).[7]
Flow Rate 1.0 mL/min
Detection UV detector at an appropriate wavelength (e.g., 254 nm).
Column Temperature 30 °C
Injection Volume 10 µL

GC-MS Method for Impurity Profiling

This is a model method and will likely require optimization.

ParameterRecommended Condition
Column A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas Helium at a constant flow rate (e.g., 1.0 mL/min).[3]
Injector Temperature 250 °C[3]
Oven Temperature Program Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C).
MS Detector Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.
Sample Preparation Dissolve the sample in a suitable solvent like dichloromethane or methanol.

Visualizations

experimental_workflow cluster_purification Purification Workflow crude Crude this compound recrystallization Recrystallization crude->recrystallization Initial Purification column_chromatography Column Chromatography recrystallization->column_chromatography If isomers persist pure_product Pure this compound (≥99.0%) recrystallization->pure_product column_chromatography->pure_product

Caption: General workflow for the purification of this compound.

troubleshooting_logic start Purity < 99.0%? end_ok Purity OK start->end_ok No is_isomers_present_q Isomeric Impurities Present? start->is_isomers_present_q Yes isomers_present Isomers Detected by HPLC/GC? other_impurities Other Impurities Present? recrystallize Perform Recrystallization other_impurities->recrystallize Yes check_synthesis Review Synthesis Step other_impurities->check_synthesis Persistent Impurities recrystallize->start column_chrom Perform Column Chromatography column_chrom->start is_isomers_present_q->other_impurities No is_isomers_present_q->column_chrom Yes

Caption: Decision tree for troubleshooting low purity issues.

References

Technical Support Center: Troubleshooting the Reduction of 2-Methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the reduction of the nitro group on 2-methyl-5-nitropyridine to form 5-amino-2-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: Why is the reduction of this compound challenging?

A1: The reduction of nitropyridines like this compound can be problematic for several reasons. The pyridine (B92270) nitrogen is basic and can coordinate to metal catalysts, leading to catalyst poisoning and deactivation.[1][2] This inhibition can slow down or completely halt the reaction. Additionally, the pyridine ring is electron-deficient, which can make the nitro group less susceptible to reduction compared to nitro groups on electron-rich aromatic rings.

Q2: My catalytic hydrogenation with Pd/C is very slow or has stalled. What are the likely causes?

A2: A stalled catalytic hydrogenation is a common issue. Potential causes include:

  • Catalyst Poisoning: The nitrogen atom of the pyridine ring in the starting material or the product can bind to the palladium surface, blocking active sites.[1]

  • Poor Catalyst Quality: The Pd/C may be old, have low activity, or may have been improperly handled.

  • Insufficient Hydrogen Pressure: The reaction may require higher hydrogen pressure to proceed at a reasonable rate.

  • Solvent Effects: The choice of solvent can influence the reaction rate. Protic solvents like ethanol (B145695) or acetic acid are often effective.

Q3: I am observing the formation of a dark-colored tar or insoluble material in my reaction. What is it and how can I avoid it?

A3: The formation of tar-like substances is often due to polymerization or decomposition of intermediates. In metal/acid reductions, excessively high temperatures can promote side reactions. During catalytic hydrogenations, over-reduction or side reactions on the catalyst surface can lead to insoluble byproducts. To minimize this, ensure adequate temperature control, use a high-quality catalyst, and optimize the reaction time.

Q4: Are there any known byproducts for this reduction?

A4: While specific literature on the byproducts of this compound reduction is limited, common byproducts in the reduction of aromatic nitro compounds include hydroxylamines and nitroso compounds as intermediates.[3] Incomplete reduction can leave these intermediates in the reaction mixture. Azoxy and azo compounds can also form through condensation reactions of these intermediates.[4]

Q5: Which reduction method is best for my substrate?

A5: The "best" method depends on the scale of your reaction, available equipment, and the presence of other functional groups.

  • Catalytic Hydrogenation (e.g., H₂/Pd/C): Generally provides clean reactions and high yields if catalyst poisoning is not an issue. It is often the method of choice for its clean workup.[5]

  • Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl): These are robust and reliable methods that are less susceptible to the type of catalyst poisoning seen in catalytic hydrogenations.[6] However, the workup can be more complex due to the need to remove metal salts.

  • Catalytic Transfer Hydrogenation (e.g., Ammonium Formate/Pd/C): This method avoids the need for a high-pressure hydrogenation apparatus and is often rapid and efficient.[7]

  • Biocatalytic Reduction: This emerging method can offer high selectivity and mild reaction conditions but may require specialized enzymes and co-factors.[8]

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material
Symptom Potential Cause Suggested Solution
Catalytic Hydrogenation (Pd/C): Reaction is sluggish or stalls after a short period.Catalyst Poisoning: The pyridine nitrogen is deactivating the catalyst.[1]1. Increase Catalyst Loading: A higher catalyst loading (e.g., 10-20 mol%) may provide enough active sites to achieve full conversion. 2. Use an Additive: Adding a small amount of a strong acid like HCl can protonate the pyridine nitrogen, preventing its coordination to the catalyst. However, this may not be suitable for all substrates. 3. Switch to a Different Catalyst: Consider using a platinum-based catalyst (e.g., PtO₂) or Raney Nickel, which can sometimes be less susceptible to poisoning by nitrogen-containing compounds.[9]
Poor Catalyst Activity: The catalyst is old or of low quality.1. Use Fresh Catalyst: Ensure the Pd/C is fresh and has been stored properly under an inert atmosphere. 2. Test Catalyst: Test the catalyst on a more reactive substrate (e.g., nitrobenzene) to confirm its activity.
Metal/Acid Reduction (Fe/HCl or SnCl₂/HCl): Starting material remains after extended reaction time.Insufficient Acid: The reaction requires an acidic medium to proceed.1. Check pH: Ensure the reaction mixture is acidic throughout the reaction. 2. Add More Acid: If the reaction has stalled, a careful addition of more acid may restart it.
Inactive Metal: The surface of the metal powder may be oxidized.1. Activate Metal: Briefly wash the iron or tin powder with dilute HCl before use to remove any oxide layer.
Low Temperature: The reaction rate is too slow at the current temperature.1. Increase Temperature: Gently heat the reaction mixture (e.g., to 50-80 °C) to increase the reaction rate. Monitor for byproduct formation.
Issue 2: Formation of Multiple Products or Impurities
Symptom Potential Cause Suggested Solution
Multiple spots on TLC, complex NMR spectrum.Incomplete Reduction: Intermediates such as the corresponding hydroxylamine (B1172632) or nitroso compound are present.[3]1. Increase Reaction Time: Allow the reaction to stir for a longer period. 2. Add More Reducing Agent: A fresh portion of the reducing agent may be needed to drive the reaction to completion.
Side Reactions: Condensation of intermediates to form azoxy or azo compounds.1. Control Temperature: Avoid excessively high temperatures. 2. Optimize pH: The pH of the reaction can influence the stability of intermediates. For metal/acid reductions, maintaining a strongly acidic environment is crucial.
Dark, tarry material observed.Decomposition/Polymerization: Over-reduction or harsh reaction conditions leading to substrate or product degradation.1. Lower Temperature: Run the reaction at a lower temperature. 2. Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed.

Data Presentation: Comparison of Reduction Methods

The following table summarizes quantitative data for different methods of reducing this compound. Please note that reaction outcomes can be highly dependent on the specific experimental setup and purity of reagents.

MethodReducing Agent/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Biocatalytic ReductionNitroreductase/V₂O₅BufferAmbient1889.1 (isolated)[8]
Catalytic HydrogenationH₂ (pressure not specified), Pd/CEthanolNot specifiedNot specifiedHigh[General method]
Metal/Acid ReductionFe, HClEthanol/WaterReflux2~64 (general)[6]
Metal/Acid ReductionSnCl₂·2H₂OEthanolReflux4~91 (general)[General method]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is a general procedure and may require optimization.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol

  • Hydrogen gas supply

  • Celite®

Procedure:

  • In a hydrogenation flask, dissolve this compound (1.0 eq) in ethanol.

  • Carefully add 10% Pd/C (5-10 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the flask and connect it to a hydrogen gas source.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Pressurize the vessel to the desired hydrogen pressure (e.g., 1-4 atm or higher if using a Parr shaker).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 5-amino-2-methylpyridine.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Reduction using Tin(II) Chloride (SnCl₂)

Materials:

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in ethanol.

  • Add SnCl₂·2H₂O (3-5 eq) to the suspension.

  • Cool the flask in an ice bath and slowly add concentrated HCl (4-6 eq).

  • Remove the ice bath and heat the reaction mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the mixture to pH > 10 by the slow addition of a concentrated NaOH solution. A precipitate of tin salts will form.

  • Extract the aqueous slurry with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 5-amino-2-methylpyridine.

Protocol 3: Reduction using Iron and Hydrochloric Acid (Fe/HCl)

Materials:

  • This compound

  • Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol/Water

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) solution

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), iron powder (3-5 eq), and a mixture of ethanol and water.

  • Add a catalytic amount of concentrated HCl.

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction by TLC. The reaction is often complete within a few hours.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.

  • Concentrate the filtrate to remove the ethanol.

  • Basify the remaining aqueous solution with Na₂CO₃ or NaOH solution until pH > 9.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude 5-amino-2-methylpyridine.

Visualizations

Troubleshooting_Workflow cluster_conversion Troubleshooting Low Conversion cluster_purity Troubleshooting Impure Product start Reduction of this compound Fails check_conversion Low or No Conversion? start->check_conversion Analyze Reaction Mixture check_purity Impure Product? start->check_purity Analyze Reaction Mixture catalytic_H2 Using Catalytic Hydrogenation? check_conversion->catalytic_H2 metal_acid Using Metal/Acid? check_conversion->metal_acid incomplete_reduction Incomplete Reduction? check_purity->incomplete_reduction side_reactions Side Reactions Occurring? check_purity->side_reactions catalyst_poison Suspect Catalyst Poisoning? catalytic_H2->catalyst_poison Yes inactive_catalyst Catalyst Inactive? catalytic_H2->inactive_catalyst No insufficient_acid Insufficient Acid? metal_acid->insufficient_acid inactive_metal Metal Surface Oxidized? metal_acid->inactive_metal solution_poison Increase catalyst loading Add acid co-catalyst Switch catalyst (e.g., PtO2) catalyst_poison->solution_poison solution_inactive Use fresh catalyst inactive_catalyst->solution_inactive solution_acid Add more acid Ensure acidic pH insufficient_acid->solution_acid solution_metal Activate metal with dilute acid inactive_metal->solution_metal solution_incomplete Increase reaction time Add more reducing agent incomplete_reduction->solution_incomplete solution_side_reactions Optimize temperature Control pH side_reactions->solution_side_reactions

Caption: A troubleshooting workflow for the failed reduction of this compound.

Reduction_Pathways A This compound B Nitroso Intermediate A->B +2e-, +2H+ C Hydroxylamine Intermediate B->C +2e-, +2H+ E Azoxy/Azo Byproducts B->E Condensation D 5-Amino-2-methylpyridine C->D +2e-, +2H+ C->E Condensation

Caption: General reduction pathway and potential side reactions.

References

Validation & Comparative

Comparing the reactivity of 2-Methyl-5-nitropyridine with other nitropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 2-Methyl-5-nitropyridine with other nitropyridine derivatives, focusing on nucleophilic aromatic substitution (SNAr) and the reduction of the nitro group. Understanding the relative reactivity of these compounds is crucial for their application as versatile intermediates in the synthesis of pharmaceuticals and other bioactive molecules. This document summarizes available quantitative data, details relevant experimental protocols, and provides visualizations to illustrate key concepts and workflows.

Introduction to Nitropyridine Reactivity

Halogenated and alkylated nitropyridines are highly valuable building blocks in organic synthesis. The electron-deficient nature of the pyridine (B92270) ring, further enhanced by the presence of a strongly electron-withdrawing nitro group, activates the ring towards nucleophilic attack.[1] This electronic arrangement facilitates the displacement of a leaving group in nucleophilic aromatic substitution (SNAr) reactions and influences the conditions required for the reduction of the nitro group to an amino group, a key transformation in the synthesis of many pharmaceutical compounds.[2]

The reactivity of nitropyridines in SNAr reactions is influenced by several key factors:

  • Position of the Leaving Group: Leaving groups at the 2- and 4-positions of the pyridine ring are generally more reactive towards nucleophilic substitution. This is because the nitrogen atom in the ring can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.[3]

  • Nature of the Leaving Group: The efficiency of the substitution also depends on the ability of the leaving group to depart. While typically the order of reactivity for halides is F > Cl ≈ Br > I, other groups can also be displaced.[4][5]

  • Electronic and Steric Effects of Other Substituents: The presence of other substituents on the ring, such as a methyl group, can modulate the reactivity through a combination of electronic (electron-donating or withdrawing) and steric effects.[6][7]

Comparison of Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Direct quantitative kinetic data comparing the reactivity of this compound with other nitropyridines under identical conditions is limited in the available literature. However, a comparative assessment can be made by examining data for structurally similar compounds and applying established principles of physical organic chemistry.

Quantitative Data for Chloronitropyridines

The following table summarizes the second-order rate constants (k₂) for the reaction of various chloronitropyridine isomers with piperidine (B6355638) in ethanol (B145695) at 40°C. This data provides a clear quantitative comparison of their relative reactivities under consistent conditions and serves as a valuable benchmark.

SubstratePosition of ClPosition of NO₂Rate Constant (k₂) at 40°C (L mol⁻¹ s⁻¹)Relative Reactivity
4-Chloro-3-nitropyridine431.80 x 10⁻²Very High
2-Chloro-3-nitropyridine231.17 x 10⁻³High
5-Chloro-2-nitropyridine521.52 x 10⁻⁴Moderate
2-Chloro-5-nitropyridine257.30 x 10⁻⁵Moderate
3-Chloro-2-nitropyridine32Very LowVery Low
3-Chloro-4-nitropyridine34Very LowVery Low

Data compiled from various sources.

Qualitative Comparison with this compound

In this compound, the methyl group is at the 2-position, which is a site of high reactivity in nucleophilic aromatic substitution on pyridines. However, unlike a halogen, a methyl group is generally not a leaving group in SNAr reactions. Instead, the reactivity of this compound often involves the displacement of the nitro group or, more commonly, reactions involving the methyl group or other positions on the ring after activation by the nitro group.

When comparing the overall reactivity of the pyridine ring towards nucleophilic attack, the electronic and steric effects of the methyl group versus a chloro substituent at the 2-position must be considered.

  • Electronic Effects: The methyl group is a weak electron-donating group, which slightly deactivates the pyridine ring towards nucleophilic attack compared to a hydrogen atom. In contrast, a chlorine atom is an electron-withdrawing group through induction, which activates the ring.

  • Steric Effects: The methyl group is bulkier than a chlorine atom, which can sterically hinder the approach of a nucleophile to the adjacent positions on the ring.[8]

Therefore, it is expected that the pyridine ring of this compound is less electrophilic and thus less reactive towards nucleophilic attack than the corresponding 2-Chloro-5-nitropyridine.

Comparison of Reactivity in Nitro Group Reduction

The reduction of a nitro group to an amine is a fundamental transformation in the synthesis of pharmaceuticals.[2] This reaction is commonly achieved through catalytic hydrogenation (e.g., using Pd/C, PtO₂, or Raney Nickel) or with metals in an acidic medium (e.g., Fe/HCl, Sn/HCl, or Zn/HCl).

The reactivity of the nitro group towards reduction is influenced by the electronic environment of the aromatic ring.

  • Electron-donating groups generally decrease the rate of reduction.

  • Electron-withdrawing groups generally increase the rate of reduction.

Considering this trend, the electron-donating methyl group in this compound would be expected to make the nitro group slightly less susceptible to reduction compared to an unsubstituted nitropyridine. Conversely, a nitropyridine with an electron-withdrawing substituent, such as a chlorine atom, would be expected to undergo reduction more readily.

Quantitative Data for Nitroarene Reduction
Substituted NitroareneSubstituentElectronic EffectRelative Rate of Reduction
p-Nitrophenol-OHElectron-donating (resonance), Electron-withdrawing (induction)High
Nitrobenzene-HNeutralModerate
p-Nitroaniline-NH₂Strongly electron-donatingLow
2,4-Dinitrophenol-NO₂, -OHStrongly electron-withdrawingVery High

Data compiled from various studies on nitroarene reduction.

Based on these principles, the reactivity of this compound in nitro group reduction is anticipated to be slightly lower than that of 5-nitropyridine and significantly lower than that of 2-Chloro-5-nitropyridine.

Experimental Protocols

To obtain a direct and accurate comparison of the reactivity of this compound and other nitropyridines, standardized kinetic studies are required. The following protocols outline general methods for determining the second-order rate constants for SNAr reactions and for comparing the rates of nitro group reduction.

Protocol for Comparative Kinetic Analysis of SNAr Reactions

This protocol describes a general method for determining the second-order rate constants for the reaction of nitropyridine substrates with a nucleophile, such as piperidine, using UV-Vis spectrophotometry.

Materials:

  • This compound

  • 2-Chloro-5-nitropyridine (or other comparative nitropyridines)

  • Piperidine (freshly distilled)

  • Anhydrous methanol (B129727) or acetonitrile (B52724) (spectroscopic grade)

  • UV-Vis spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Constant temperature water bath

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of each nitropyridine substrate (e.g., 1 x 10⁻³ M) in the chosen solvent.

    • Prepare a series of stock solutions of piperidine of varying concentrations (e.g., 0.01 M, 0.02 M, 0.05 M, 0.1 M) in the same solvent.

  • Kinetic Measurements:

    • Set the UV-Vis spectrophotometer to a wavelength where the product of the reaction shows significant absorbance, and the starting materials show minimal absorbance. This can be determined by running full spectra of the starting materials and the expected product.

    • Equilibrate the stock solutions to the desired reaction temperature (e.g., 25°C) in the constant temperature water bath.

    • To initiate a kinetic run, pipette a known volume of the piperidine solution into a quartz cuvette and place it in the thermostatted cell holder of the spectrophotometer.

    • Inject a small, precise volume of the nitropyridine stock solution into the cuvette, ensuring rapid mixing. The concentration of piperidine should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.

    • Immediately start recording the absorbance at the chosen wavelength as a function of time.

    • Continue data collection until the reaction is complete (i.e., the absorbance reaches a stable plateau).

  • Data Analysis:

    • The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential equation.

    • Repeat the kinetic measurements for each of the different piperidine concentrations.

    • The second-order rate constant (k₂) is obtained from the slope of a plot of k_obs versus the concentration of piperidine.

    • Perform this entire procedure for each of the nitropyridine substrates to be compared.

Protocol for Comparative Analysis of Nitro Group Reduction

This protocol outlines a general method for comparing the reaction rates of nitro group reduction in different nitropyridines using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Comparative nitropyridine substrates

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen source (balloon or hydrogenation apparatus)

  • HPLC system with a suitable column (e.g., C18)

  • Reaction vials and magnetic stirrer

Procedure:

  • Reaction Setup:

    • In separate reaction vials, place a solution of each nitropyridine substrate (e.g., 0.1 M) in the chosen solvent.

    • To each vial, add a catalytic amount of 10% Pd/C (e.g., 5 mol%).

  • Reaction Execution:

    • Seal the vials and purge with hydrogen gas.

    • Maintain a hydrogen atmosphere (e.g., using a balloon) and stir the reactions vigorously at room temperature.

    • At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot from each reaction mixture.

  • Sample Analysis:

    • Quench the reaction in the aliquot by filtering out the catalyst (e.g., through a syringe filter).

    • Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.

    • Inject the sample into the HPLC system and analyze the chromatogram to determine the concentration of the starting material and the product (the corresponding amine).

  • Data Analysis:

    • Plot the concentration of the starting material versus time for each nitropyridine.

    • The initial rate of the reaction can be determined from the initial slope of this plot.

    • Compare the initial rates to establish the relative reactivity of the different nitropyridine substrates in the nitro group reduction.

Visualizations

To further clarify the concepts discussed, the following diagrams illustrate the nucleophilic aromatic substitution pathway and a typical experimental workflow for kinetic analysis.

SNAr_Mechanism cluster_0 SNAr Mechanism on a Substituted Nitropyridine Start Substituted Nitropyridine Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Nucleophilic Attack (Rate-determining step) Product Substituted Product Intermediate->Product Loss of Leaving Group Nucleophile + Nucleophile Leaving_Group - Leaving Group

Caption: General mechanism for the SNAr reaction.

Experimental_Workflow cluster_workflow Experimental Workflow for Kinetic Analysis prep Prepare Stock Solutions (Substrate and Nucleophile) equilibrate Equilibrate Solutions to Reaction Temperature prep->equilibrate mix Mix Reactants in Cuvette equilibrate->mix monitor Monitor Absorbance vs. Time (UV-Vis Spectrophotometer) mix->monitor analyze Data Analysis monitor->analyze k_obs Determine k_obs (Pseudo-first-order rate constant) analyze->k_obs k2 Plot k_obs vs. [Nucleophile] to determine k₂ k_obs->k2

Caption: Workflow for comparative kinetic analysis.

Conclusion

References

A Comparative Guide to Nucleophilic Substitution: 2-Methyl-5-nitropyridine vs. 2-Chloro-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-Methyl-5-nitropyridine and 2-Chloro-5-nitropyridine (B43025) as substrates in nucleophilic aromatic substitution (SNAr) reactions. The selection of an appropriate starting material is critical for the efficient synthesis of complex molecules, and the difference in reactivity between these two compounds is a clear illustration of the principles of leaving group ability in aromatic systems.

Introduction to Reactivity

Nucleophilic aromatic substitution is a fundamental reaction class for the functionalization of electron-deficient aromatic rings.[1] In the case of pyridines, the ring is activated towards nucleophilic attack when substituted with strong electron-withdrawing groups, such as a nitro group (-NO₂).[2] Both this compound and 2-Chloro-5-nitropyridine possess a nitro group at the 5-position, which activates the 2-position for nucleophilic attack by stabilizing the key reaction intermediate.

The critical difference between the two molecules lies in the substituent at the 2-position, which serves as the leaving group. In 2-Chloro-5-nitropyridine, the leaving group is a chloride ion (Cl⁻), whereas in this compound, it would be a methanide (B1207047) ion (CH₃⁻). This distinction is the primary determinant of their reactivity in SNAr reactions.

Mechanism and Leaving Group Comparison

The SNAr reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[2] In the second step, the leaving group departs, and the aromaticity of the ring is restored.[2]

dot digraph "SNAr_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=plaintext, fontname="Arial"];

sub [label=<

+ Nu- ⇌ + LG-

Substrate

Nucleophile

Meisenheimer Complex

Product

Leaving Group

]; }

Caption: General mechanism of the SNAr reaction.

The stability of the leaving group as an independent anion is paramount.

  • 2-Chloro-5-nitropyridine: Chloride (Cl⁻) is the conjugate base of a strong acid (HCl), making it a stable anion and an excellent leaving group. Halides are commonly displaced in SNAr reactions.[3][4]

  • This compound: The methyl group (CH₃) is a very poor leaving group. The hypothetical methanide anion (CH₃⁻) is the conjugate base of a very weak acid (methane, pKa ≈ 50) and is therefore extremely unstable and highly basic. Direct displacement of a methyl group in an SNAr reaction is not a synthetically viable process under standard conditions. While this molecule is a valuable intermediate, its utility lies in reactions that modify the methyl or nitro groups, such as reduction of the nitro group to an amine.[5]

G sub Substrate (2-Substituted-5-nitropyridine) cl 2-Chloro-5-nitropyridine sub->cl  LG = Cl me This compound sub->me  LG = CH3 cl_react Fast SNAr Reaction cl->cl_react Good Leaving Group me_react No SNAr Reaction me->me_react Poor Leaving Group

Caption: Logical workflow comparing reactivity based on the leaving group.

Quantitative Data Comparison

Experimental data overwhelmingly supports the theoretical difference in reactivity. 2-Chloro-5-nitropyridine readily undergoes substitution with a variety of nucleophiles in high yields, while direct substitution of the methyl group on this compound is not reported.

SubstrateNucleophileSolventConditionsYield (%)Reference
2-Chloro-5-nitropyridineBenzylamine (B48309)Isopropanol (B130326)/Water80 °C, 2 hHigh (Typical)[2]
2-Chloro-5-nitropyridineVarious AminesEthanolReflux, 2-4 hHigh (Typical)[2]
2-Chloro-5-nitropyridineArenethiolatesMethanolNot specifiedGood[6][7]
This compoundAmines, Thiolates, etc.N/ATypical SNAr ConditionsNo ReactionInferred from chemical principles

The Role of the Nitro Group

The presence of the nitro group at the 5-position (para to the C2 reaction site) is crucial for activating the pyridine (B92270) ring. It stabilizes the negatively charged Meisenheimer complex through resonance, delocalizing the charge onto the oxygen atoms of the nitro group. This stabilization lowers the activation energy of the first step of the reaction, facilitating nucleophilic attack.

dot digraph "Resonance_Stabilization" { graph [fontname="Arial"]; node [shape=none, fontname="Arial"]; edge [arrowhead=none];

}

Caption: Resonance stabilization of the intermediate by the 5-nitro group.

Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-5-nitropyridin-2-amine

This protocol is a representative example of a nucleophilic aromatic substitution using 2-chloro-5-nitropyridine.

  • Materials :

    • 2-Chloro-5-nitropyridine (1.0 equiv)

    • Benzylamine (1.0 equiv)

    • Isopropanol (IPA)

    • Deionized water

    • Ethyl acetate (B1210297) for extraction

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Procedure :

    • In a round-bottom flask, dissolve 2-chloro-5-nitropyridine in a 1:1 mixture of isopropanol and water to achieve a concentration of approximately 0.2 M.[2]

    • Add the benzylamine (1.0 equiv) to the solution at room temperature with stirring.[2]

    • Heat the reaction mixture to 80 °C and maintain for 2 hours.[2]

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[2]

    • Upon completion, cool the mixture to room temperature.

    • Perform an aqueous workup by extracting the product into ethyl acetate.

    • Dry the organic layer with anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica (B1680970) gel column chromatography if necessary.

Protocol 2: Reaction of this compound

A protocol for the direct nucleophilic displacement of the methyl group is not provided, as this reaction is not synthetically feasible. The primary utility of this compound in synthesis involves other transformations, such as the reduction of the nitro group to form 6-methylpyridin-3-amine, a valuable building block.[5]

Conclusion

For nucleophilic aromatic substitution reactions, 2-Chloro-5-nitropyridine is the vastly superior substrate compared to this compound. Its reactivity is driven by the presence of a halogen, which functions as an excellent leaving group. In contrast, the strong carbon-carbon bond and the extreme instability of the resulting methanide anion make the methyl group of this compound inert to displacement under SNAr conditions. For synthetic chemists and drug development professionals, 2-Chloro-5-nitropyridine should be the reagent of choice for introducing nucleophiles at the 2-position of the 5-nitropyridine scaffold.

References

Comparative Analysis of Isomeric Impurities in 2-Methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

The quality and purity of 2-Methyl-5-nitropyridine, a key intermediate in the pharmaceutical and fine chemical industries, are critical for the safety and efficacy of the final products.[1][2] During its synthesis, primarily through the nitration of 2-methylpyridine (B31789) (2-picoline), the formation of positional isomers is a significant concern, necessitating robust analytical methods for their separation and quantification.[3] This guide provides a comparative analysis of various analytical techniques used for the determination of isomeric impurities in this compound, supported by experimental data and detailed protocols.

Potential Isomeric Impurities

The electrophilic nitration of 2-methylpyridine can yield several positional isomers, with the primary product being this compound. The directing effects of the methyl group and the pyridine (B92270) nitrogen atom can lead to the formation of other isomers as impurities. The most common isomeric impurities include:

  • 2-Methyl-3-nitropyridine

  • 2-Methyl-4-nitropyridine

  • 2-Methyl-6-nitropyridine

Comparison of Analytical Methodologies

The separation of structurally similar isomers presents a significant analytical challenge. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are the most prevalent techniques for the analysis of nitropyridine isomers.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for impurity profiling in pharmaceuticals.[4][5] Its strengths lie in its high resolution, sensitivity, and the wide variety of stationary phases available, which allows for the optimization of selectivity for closely related isomers.[4][6]

Gas Chromatography (GC) is particularly well-suited for the analysis of volatile and semi-volatile compounds like methyl-nitropyridine isomers.[7][8] When coupled with a mass spectrometer (GC-MS), it provides excellent sensitivity and structural information, aiding in the definitive identification of impurities.[7][9]

The following table summarizes the performance of these techniques in the analysis of isomeric impurities.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.[10]Separation of volatile compounds in the gas phase based on their interaction with a stationary phase, followed by mass-based detection.[10]
Typical Stationary Phase C18, C8, Phenyl, Cyano[4][10]DB-5, DB-17, Rxi-5Sil MS[9][10]
Resolution High, can be optimized by adjusting mobile phase and stationary phase.Very high for volatile compounds.
Sensitivity Good to excellent, depending on the detector (UV, DAD, MS).Excellent, especially in Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes.[9]
Analysis Time Typically longer run times compared to UPLC.[10]Generally faster for volatile compounds.
Advantages Robust, versatile, widely available, suitable for non-volatile impurities.[10]High resolution, high sensitivity, provides structural confirmation.[10]
Limitations Moderate resolution for very similar isomers may require extensive method development.[10]Not suitable for non-volatile or thermally labile compounds.[10]

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. The following are representative protocols for HPLC and GC-MS analysis of this compound and its isomers.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is designed for the separation of positional isomers of methyl-nitropyridine.

  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with an optional modifier like 0.1% formic acid to improve peak shape).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 10 mg of the this compound sample in 10 mL of the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the identification and quantification of volatile isomeric impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).[11]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[11]

  • Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.[11]

  • Injector Temperature: 250 °C.[11]

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.[11]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI).[11]

    • Electron Energy: 70 eV.[11]

    • Ion Source Temperature: 230 °C.[11]

    • Mass Range: m/z 40-300.[11]

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.[11]

Visualizing the Analytical Process

Isomeric Impurity Analysis Workflow

The following diagram illustrates the general workflow for the analysis of isomeric impurities in this compound.

G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection and Data Acquisition cluster_3 Data Analysis Sample Sample Weighing and Dissolution Dilution Serial Dilution (if required) Sample->Dilution Filtration Filtration through 0.45 µm filter Dilution->Filtration Injection Sample Injection Filtration->Injection Separation HPLC or GC Separation Injection->Separation Detection UV/DAD or Mass Spectrometry Detection Separation->Detection DataAcquisition Chromatogram Generation Detection->DataAcquisition PeakIntegration Peak Integration and Identification DataAcquisition->PeakIntegration Quantification Quantification of Impurities PeakIntegration->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: Workflow for the analysis of isomeric impurities.

Comparison of Analytical Techniques

This diagram illustrates the logical relationship between the primary analytical techniques and their key attributes for impurity analysis.

G Main This compound Analysis HPLC HPLC Main->HPLC Primary Method GCMS GC-MS Main->GCMS Confirmatory Method HPLC_Attr Robustness Versatility Wide Applicability HPLC->HPLC_Attr GCMS_Attr High Sensitivity Structural Confirmation Volatility Dependant GCMS->GCMS_Attr

Caption: Key attributes of HPLC and GC-MS for impurity analysis.

References

Efficacy of 2-Methyl-5-nitropyridine as a bioisostere in drug design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic application of bioisosterism is a cornerstone of modern medicinal chemistry. The substitution of one functional group for another with similar physical or chemical properties can profoundly impact a drug candidate's potency, selectivity, and pharmacokinetic profile. This guide provides a comparative analysis of 2-methyl-5-nitropyridine as a bioisostere, offering insights into its potential advantages and liabilities in drug design, supported by available experimental data and detailed methodologies.

Introduction to this compound in Drug Discovery

This compound is a versatile heterocyclic compound frequently employed as a key intermediate in the synthesis of pharmaceuticals.[1] Its pyridine (B92270) core is a common scaffold in many approved drugs, and the nitro and methyl groups offer handles for further chemical modification.[1] The electron-withdrawing nature of the nitro group influences the electronic properties of the pyridine ring, making it a potential bioisosteric replacement for other aromatic systems, such as a substituted phenyl ring. This guide explores the efficacy of this substitution.

Comparative Analysis: The Case of JAK2 Kinase Inhibitors

While direct head-to-head comparative studies of this compound as a bioisostere are not extensively documented in publicly available literature, valuable insights can be drawn from structurally related compounds. A notable example is the development of Janus kinase 2 (JAK2) inhibitors, where a related nitropyridine scaffold has been utilized.

The JAK-STAT signaling pathway is a critical regulator of cellular proliferation and differentiation, and its dysregulation is implicated in various diseases, including myeloproliferative neoplasms and inflammatory conditions. Consequently, the development of potent and selective JAK2 inhibitors is a significant therapeutic goal.

In a study focused on the development of novel JAK2 inhibitors, a series of compounds were synthesized utilizing a 2-chloro-5-methyl-3-nitropyridine (B188117) precursor.[2] This scaffold can be considered a close analogue for evaluating the potential of the this compound moiety in a kinase inhibitor context. The study provides quantitative data on the inhibitory activity of these compounds against JAK2.

Table 1: Inhibitory Activity of Nitropyridine-Containing Compounds against JAK2 [2]

Compound IDModificationJAK2 IC50 (µM)
4a N-(4-fluorophenyl)-5-methyl-3-nitro-pyridin-2-amine8.5
4b N-(4-chlorophenyl)-5-methyl-3-nitro-pyridin-2-amine9.2
4c N-(4-bromophenyl)-5-methyl-3-nitro-pyridin-2-amine10.1
4d N-(4-iodophenyl)-5-methyl-3-nitro-pyridin-2-amine12.2
6a 5-methyl-N-(phenyl)-3-nitropyridin-2-amine> 50
6b N-(4-fluorophenyl)-3-methyl-5-nitropyridin-2-amine25.3

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

The data indicates that the nitropyridine scaffold can be incorporated into molecules that exhibit potent inhibition of JAK2, with IC50 values in the low micromolar range. The structure-activity relationship (SAR) suggests that substitutions on the aniline (B41778) moiety significantly impact potency. While this is not a direct bioisosteric comparison with a phenyl ring in the same position as the nitropyridine, it demonstrates the viability of this heterocyclic system in achieving significant biological activity.

Physicochemical Properties and Drug-like Characteristics

The introduction of the this compound moiety as a bioisostere for a phenyl group can alter a molecule's physicochemical properties, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Calculated Physicochemical Properties of this compound

PropertyValue
Molecular Weight 138.12 g/mol [3]
LogP (o/w) 1.30[3]
Topological Polar Surface Area 58.7 Ų[3]
Hydrogen Bond Donors 0[3]
Hydrogen Bond Acceptors 3[3]

The pyridine nitrogen introduces a hydrogen bond acceptor, which can be advantageous for interacting with biological targets and can also influence solubility. The nitro group significantly increases the polarity of the ring system.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for relevant assays are provided below.

In Vitro Kinase Assay Protocol

This protocol is a general guideline for determining the in vitro inhibitory activity of a compound against a target kinase.

Materials:

  • Purified recombinant kinase

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT)

  • Test compound (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound to the kinase reaction buffer.

  • Initiation of Reaction: Add ATP to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Kinase Activity Assay (Phosphorylation Assay)

This protocol describes a method to assess the ability of a compound to inhibit the activity of a target kinase within a cellular context.

Materials:

  • Cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test compound (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: primary antibody against the phosphorylated substrate and a total substrate antibody

  • Secondary antibody conjugated to a detectable label (e.g., HRP)

  • Western blot or ELISA reagents

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a predetermined time.

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer to each well.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Detection of Phosphorylation:

    • Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with the phospho-specific and total substrate antibodies.

    • ELISA: Use a sandwich ELISA format with a capture antibody for the total substrate and a detection antibody for the phosphorylated form.

  • Data Analysis: Quantify the levels of the phosphorylated substrate relative to the total substrate. Determine the IC50 value of the compound in the cell-based assay.

Visualizing the Rationale: Bioisosteric Replacement Strategy

The following diagram illustrates the logical workflow for evaluating this compound as a bioisostere.

Bioisostere_Strategy Lead Lead Compound (e.g., with Phenyl Ring) Bioisostere Introduce This compound as Bioisostere Lead->Bioisostere Synthesis Chemical Synthesis of Analogs Bioisostere->Synthesis InVitro In Vitro Assays (e.g., Kinase Assay) Synthesis->InVitro CellBased Cell-Based Assays (e.g., Phosphorylation Assay) Synthesis->CellBased SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR CellBased->SAR ADME ADME/Tox Profiling SAR->ADME Optimization Lead Optimization SAR->Optimization ADME->Optimization

Caption: Workflow for evaluating this compound as a bioisostere.

Conclusion

The use of this compound as a bioisosteric replacement for other aromatic systems, such as a phenyl ring, presents a viable strategy in drug design. The available data on related nitropyridine-containing compounds, particularly in the context of kinase inhibition, demonstrates that this scaffold can be incorporated into biologically active molecules with potent inhibitory effects. The distinct electronic and physicochemical properties of the this compound moiety can offer advantages in modulating target engagement, solubility, and other drug-like properties.

Further direct comparative studies are warranted to fully elucidate the efficacy of this bioisosteric replacement against a range of biological targets. The experimental protocols provided in this guide offer a framework for conducting such investigations, enabling a more comprehensive understanding of the potential of this compound in the development of novel therapeutics. Researchers are encouraged to consider this versatile building block in their lead optimization campaigns to explore new chemical space and potentially improve the overall profile of their drug candidates.

References

Validating the Structure of 2-Methyl-5-nitropyridine Derivatives: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of spectroscopic techniques for validating the structure of 2-methyl-5-nitropyridine and its derivatives, supported by experimental data and detailed protocols.

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its chemical structure, characterized by a pyridine (B92270) ring substituted with a methyl and a nitro group, gives rise to a unique spectroscopic fingerprint. This guide will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to confidently identify and differentiate these derivatives.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its derivatives. This data allows for a direct comparison of the influence of different substituents on the spectroscopic properties.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shifts (δ) are influenced by the electron-donating or electron-withdrawing nature of the substituents on the pyridine ring.

CompoundH-3 (ppm)H-4 (ppm)H-6 (ppm)-CH₃ (ppm)Other Protons (ppm)
2-Methylpyridine~7.0-7.2~7.5-7.7~8.4-8.6~2.4-2.5
This compound ~7.3-7.5 ~8.3-8.5 ~9.2-9.4 ~2.6-2.7
2-Amino-5-nitropyridine-~8.0-8.2~8.8-9.0--NH₂: ~6.5-6.7
2-Chloro-3-methyl-5-nitropyridine-~8.4~9.1~2.5

Note: Predicted values for this compound are based on established substituent effects on the pyridine ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides insights into the carbon framework of a molecule. The chemical shifts of the pyridine ring carbons are particularly sensitive to substitution.

CompoundC-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)-CH₃ (ppm)
Pyridine~150~124~136~124~150-
This compound ~158-160 ~122-124 ~135-137 ~140-142 ~151-153 ~24-26
2-Chloro-3-methyl-5-nitropyridine~155~135~138~142~148~18
2-Amino-4-methyl-5-nitropyridine~159~107~148~132~148~17

Note: Predicted values for this compound are based on established substituent effects on the pyridine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Compoundν(NO₂) asymmetric (cm⁻¹)ν(NO₂) symmetric (cm⁻¹)ν(C-N) (cm⁻¹)Aromatic ν(C=C), ν(C=N) (cm⁻¹)Aromatic δ(C-H) (cm⁻¹)
This compound (Predicted) ~1520-1540 ~1340-1360 ~850-880 ~1600, ~1470 ~830-850 (out-of-plane)
2-Amino-5-nitropyridine~1500-1520~1330-1350~860-890~1610, ~1480~820-840 (out-of-plane)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation.

CompoundMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z]
This compound 138 121 ([M-OH]⁺), 108 ([M-NO]⁺), 92 ([M-NO₂]⁺), 78
2-Methylpyridine9392 ([M-H]⁺), 78, 66

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of the this compound derivative.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication can be used if necessary.

¹H NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher

  • Pulse Program: Standard 1D proton pulse sequence (e.g., zg30)

  • Number of Scans: 16-64 (depending on sample concentration)

  • Relaxation Delay: 1-2 seconds

  • Spectral Width: 0-12 ppm

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

¹³C NMR Acquisition Parameters:

  • Spectrometer: 100 MHz or higher

  • Pulse Program: Standard 1D carbon with proton decoupling (e.g., zgpg30)

  • Number of Scans: 1024 or more (due to lower natural abundance of ¹³C)

  • Relaxation Delay: 2-5 seconds

  • Spectral Width: 0-200 ppm

  • Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm)

Infrared (IR) Spectroscopy (KBr Pellet Method)

Sample Preparation:

  • Grind 1-2 mg of the solid this compound derivative with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer a portion of the powder to a pellet press.

  • Apply pressure to form a transparent or translucent pellet.

FTIR Acquisition Parameters:

  • Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • Background: A spectrum of the empty sample compartment should be recorded as a background and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Dissolve approximately 1 mg of the this compound derivative in 1 mL of a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • If necessary, dilute the solution to a final concentration of approximately 10-100 µg/mL.

GC-MS Parameters:

  • Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Injector Temperature: 250 °C

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-300.

    • Ion Source Temperature: 230 °C.

Visualization of Analytical Workflows

The following diagrams illustrate the logical workflows for spectroscopic structure validation.

Spectroscopic_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation Synthesis Synthesized Compound (this compound derivative) Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structure & Connectivity IR IR Spectroscopy Purification->IR Functional Groups MS Mass Spectrometry Purification->MS Molecular Weight & Fragmentation Data_Analysis Data Interpretation & Comparison NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmed Data_Analysis->Structure_Confirmation

Caption: General workflow for the spectroscopic validation of a synthesized compound.

Mass_Spectrometry_Fragmentation M Molecular Ion (M⁺) [C₆H₆N₂O₂]⁺ m/z = 138 M_minus_OH [M-OH]⁺ m/z = 121 M->M_minus_OH - •OH M_minus_NO [M-NO]⁺ m/z = 108 M->M_minus_NO - •NO M_minus_NO2 [M-NO₂]⁺ m/z = 92 M->M_minus_NO2 - •NO₂ Pyridine_ring_fragment Pyridine Ring Fragments e.g., m/z = 78 M_minus_NO2->Pyridine_ring_fragment Further Fragmentation

Caption: Predicted mass spectrometry fragmentation pathway for this compound.

By combining the data from these complementary spectroscopic techniques, researchers can achieve a high level of confidence in the structural assignment of this compound derivatives, ensuring the integrity of their chemical entities for further research and development.

Navigating Nucleophilic Aromatic Substitution: A Quantitative Comparison of 2-Methyl-5-nitropyridine Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the reaction kinetics of key intermediates is paramount for process optimization and the rational design of novel therapeutics. This guide provides a quantitative analysis of the reaction kinetics for 2-Methyl-5-nitropyridine and its analogues in nucleophilic aromatic substitution (SNAr) reactions, offering a comparative overview of their reactivity with supporting experimental data and detailed protocols.

While specific quantitative kinetic data for the nucleophilic substitution of this compound is not extensively available in the public domain, this guide leverages data from closely related 2-substituted-5-nitropyridines to provide a robust comparative framework. The reactivity of these compounds is largely dictated by the nature of the leaving group at the 2-position and the nucleophile. The electron-withdrawing nitro group at the 5-position strongly activates the pyridine (B92270) ring towards nucleophilic attack, making these compounds valuable synthons in medicinal chemistry.

Comparative Kinetic Data

To illustrate the relative reactivity of 2-substituted-5-nitropyridines, the following tables summarize the second-order rate constants (k₂) for the reaction of various analogues with different nucleophiles. The data for 2-methoxy-5-nitropyridine (B154726) serves as a key reference point to infer the reactivity of this compound.

Table 1: Second-Order Rate Constants (k₂) for the Reaction of 2-Methoxy-5-nitropyridine with Secondary Amines in Aqueous Solution at 20°C. [1][2]

Nucleophile (Secondary Amine)k₂ (M⁻¹s⁻¹)
Pyrrolidine6.49 x 10⁻⁵
Piperidine1.15 x 10⁻⁵
Morpholine2.58 x 10⁻⁶

Table 2: Second-Order Rate Constants (k₂) for the Reaction of 2-Chloro-5-nitropyridine with Substituted Arenethiolates in Methanol at 25°C. [3]

Nucleophile (p-X-C₆H₄S⁻)Xk₂ (M⁻¹s⁻¹)
OCH₃1.82
CH₃1.23
H0.81
Cl1.12
NO₂4.68

Experimental Protocols

The determination of reaction kinetics for these SNAr reactions typically involves monitoring the change in concentration of a reactant or product over time. A common and effective method is UV-Vis spectrophotometry.

General Experimental Protocol for Kinetic Measurements (UV-Vis Spectrophotometry)

This protocol is adapted from studies on 2-methoxy-5-nitropyridine and 2-chloro-5-nitropyridine.[1][2]

1. Materials:

  • 2-Substituted-5-nitropyridine (e.g., 2-methoxy-5-nitropyridine)

  • Nucleophile (e.g., secondary amine or arenethiol)

  • Appropriate solvent (e.g., water, methanol, ethanol)

  • Buffer solution (if pH control is necessary)

  • Quartz cuvettes

  • UV-Vis spectrophotometer with a thermostatted cell holder

2. Preparation of Solutions:

  • Prepare a stock solution of the 2-substituted-5-nitropyridine of a known concentration in the chosen solvent.

  • Prepare a series of stock solutions of the nucleophile at different concentrations, also in the same solvent. To ensure pseudo-first-order kinetics, the concentration of the nucleophile should be at least 10-fold in excess of the pyridine derivative.

3. Kinetic Run:

  • Equilibrate the spectrophotometer's cell holder to the desired reaction temperature (e.g., 20°C or 25°C).

  • Pipette a known volume of the nucleophile solution into a quartz cuvette and place it in the cell holder to allow it to reach thermal equilibrium.

  • Initiate the reaction by injecting a small, known volume of the 2-substituted-5-nitropyridine stock solution into the cuvette.

  • Immediately begin recording the absorbance at a predetermined wavelength where the product absorbs maximally, and the reactants have minimal absorbance.

  • Continue data acquisition until the reaction is complete, as indicated by a stable absorbance reading.

4. Data Analysis:

  • The pseudo-first-order rate constant (kobs) is determined by fitting the absorbance versus time data to a first-order exponential equation.

  • Repeat the experiment for each of the different nucleophile concentrations.

  • The second-order rate constant (k₂) is obtained from the slope of a plot of kobs versus the concentration of the nucleophile.

Reaction Mechanisms and Logical Workflow

The nucleophilic aromatic substitution of 2-substituted-5-nitropyridines generally proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.

SNAr_Mechanism reactant 2-Substituted-5-nitropyridine + Nucleophile intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate Addition (Rate-determining step) product Substituted Product + Leaving Group intermediate->product Elimination

Caption: General mechanism for the SNAr reaction of a 2-substituted-5-nitropyridine.

The experimental workflow for determining the reaction kinetics can be visualized as a logical sequence of steps, from preparation to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_run Kinetic Run cluster_analysis Data Analysis prep_solutions Prepare Stock Solutions (Substrate & Nucleophile) temp_equil Equilibrate Solutions & Spectrophotometer prep_solutions->temp_equil mix_reactants Mix Reactants in Cuvette temp_equil->mix_reactants record_abs Record Absorbance vs. Time mix_reactants->record_abs calc_kobs Calculate k_obs (Pseudo-first-order rate constant) record_abs->calc_kobs plot_kobs Plot k_obs vs. [Nucleophile] calc_kobs->plot_kobs calc_k2 Determine k_2 (Second-order rate constant) from slope plot_kobs->calc_k2

Caption: Experimental workflow for the kinetic analysis of SNAr reactions.

References

Performance Benchmarking of Pyridine-Derived Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of novel pyridine-derived kinase inhibitors against established inhibitors targeting key kinases in cellular signaling pathways. Due to the limited availability of public data on 2-Methyl-5-nitropyridine-derived inhibitors, this guide focuses on broader, well-documented classes of pyridine-based inhibitors, offering objective comparisons supported by experimental data.

Performance Comparison of FLT3 Kinase Inhibitors

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem cells.[1] Mutations leading to constitutive activation of FLT3 are common in Acute Myeloid Leukemia (AML), making it a significant therapeutic target.[2]

Here, we compare the imidazo[4,5-b]pyridine-based dual FLT3/Aurora kinase inhibitor, Compound 27e , with other notable FLT3 inhibitors.

Inhibitor ClassCompoundTarget Kinase(s)K_d_ (nM)
Imidazo[4,5-b]pyridine Compound 27e FLT3 (wild-type) 6.2 [3][4][5]
FLT3-ITD 38 [3][4][5]
Aurora-A 7.5 [3][4][5]
Aurora-B 48 [3][4][5]
Second-Generation FLT3 InhibitorQuizartinibFLT33.3[6]
GilteritinibFLT3Not specified
CrenolanibFLT30.74[7]
First-Generation FLT3 InhibitorSorafenibFLT3-ITDIC_50_ of 69.3 ng/mL[8][9]

K_d_ (Dissociation Constant) is a measure of binding affinity; a lower value indicates a stronger binding affinity. IC_50_ is the concentration of an inhibitor required to reduce the activity of a kinase by 50%.

Performance Comparison of ALK5 Kinase Inhibitors

Activin receptor-like kinase 5 (ALK5), also known as transforming growth factor-beta type I receptor (TGF-βRI), is a serine/threonine kinase that mediates the signals of TGF-β, a cytokine involved in cell growth, differentiation, and fibrosis.[10]

The following table benchmarks a 2,4-disubstituted-5-(pyridin-2-yl)-1H-imidazole, Compound 11e , against established ALK5 inhibitors.

Inhibitor ClassCompoundTarget KinaseIC_50_ (nM)
Pyridinyl-imidazole Compound 11e ALK5 Data not available
TGF-βRI Kinase InhibitorGalunisertib (B1674415)ALK556 - 172[11][12]
SB-431542ALK594[13][14][15]

Signaling Pathways and Experimental Workflows

FLT3 Signaling Pathway

Mutations in the FLT3 gene can lead to its constitutive activation, triggering downstream signaling cascades such as the PI3K/AKT, RAS/MAPK, and STAT5 pathways, which promote cell proliferation and suppress apoptosis.[2][16][17]

FLT3_Signaling FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 Activates PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 Compound27e Compound 27e (Imidazo[4,5-b]pyridine) Compound27e->FLT3 Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation

FLT3 signaling pathway and inhibition point.
TGF-β/ALK5 Signaling Pathway

The binding of TGF-β to its type II receptor (TβRII) leads to the recruitment and phosphorylation of ALK5. Activated ALK5 then phosphorylates SMAD2 and SMAD3, which form a complex with SMAD4 and translocate to the nucleus to regulate gene transcription.[18][19][20][21]

TGF_Beta_Signaling TGFB TGF-β Ligand TBRII TβRII TGFB->TBRII Binds ALK5 ALK5 (TβRI) TBRII->ALK5 Recruits & Phosphorylates SMAD23 p-SMAD2/3 ALK5->SMAD23 Phosphorylates ALK5_Inhibitor ALK5 Inhibitor (e.g., Pyridinyl-imidazole) ALK5_Inhibitor->ALK5 Inhibits SMAD_Complex SMAD2/3/4 Complex SMAD23->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex Nucleus Nucleus SMAD_Complex->Nucleus Translocates to Gene_Transcription Gene Transcription (Cell Growth, Fibrosis) Nucleus->Gene_Transcription Regulates

TGF-β/ALK5 signaling pathway and inhibition point.
General Experimental Workflow for Kinase Inhibitor Benchmarking

The process of evaluating and comparing kinase inhibitors typically follows a structured workflow, from initial high-throughput screening to more detailed cellular and in vivo studies.

Kinase_Inhibitor_Workflow cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 In Vivo & Preclinical HTS High-Throughput Screening (HTS) Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) HTS->Biochemical_Assay Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT/XTT) Biochemical_Assay->Cell_Viability Target_Engagement Target Engagement Assay (e.g., Western Blot for p-Substrate) Cell_Viability->Target_Engagement In_Vivo In Vivo Efficacy Studies (e.g., Xenograft Models) Target_Engagement->In_Vivo

Workflow for kinase inhibitor evaluation.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the accurate benchmarking of kinase inhibitors. Below are generalized methodologies for key assays.

In Vitro Biochemical Kinase Assay (IC_50_ Determination)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

  • Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC_50_).

  • Principle: The assay measures the transfer of a phosphate (B84403) group from ATP to a substrate by the kinase. The amount of product (phosphorylated substrate or ADP) is then quantified.

  • Materials:

    • Purified recombinant kinase (e.g., FLT3, ALK5).

    • Specific peptide or protein substrate.

    • ATP.

    • Test inhibitors (e.g., Compound 27e) and control inhibitors.

    • Assay buffer (typically containing Tris-HCl, MgCl_2_, DTT).

    • Detection reagents (e.g., ADP-Glo™, LanthaScreen™, HTRF®).

    • Microplates (e.g., 96-well or 384-well).

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of the test and control inhibitors in DMSO.

    • Reaction Setup: In a microplate, add the kinase, the specific substrate, and the inhibitor at various concentrations.

    • Initiation: Start the reaction by adding a predetermined concentration of ATP.

    • Incubation: Incubate the reaction mixture at a constant temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol. The signal (e.g., luminescence, fluorescence) is proportional to the kinase activity.[22][23]

    • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC_50_ value is determined by fitting the data to a dose-response curve.[24]

Cell-Based Kinase Activity Assay (Cellular IC_50_)

This assay measures the ability of an inhibitor to modulate the activity of its target kinase within a cellular context.

  • Objective: To assess the potency of an inhibitor on its target in a more physiologically relevant environment.

  • Principle: Measures the inhibition of phosphorylation of a downstream substrate of the target kinase in cells treated with the inhibitor.

  • Materials:

    • A relevant cell line expressing the target kinase (e.g., MV4-11 for FLT3-ITD, or cells engineered to express the kinase).[25]

    • Cell culture medium and supplements.

    • Test and control inhibitors.

    • Lysis buffer.

    • Antibodies: Primary antibody specific for the phosphorylated substrate and a corresponding secondary antibody.

    • Detection method (e.g., Western Blot, ELISA, Meso Scale Discovery).

  • Procedure:

    • Cell Culture: Seed the cells in a multi-well plate and allow them to adhere or grow to a certain confluency.

    • Compound Treatment: Treat the cells with serial dilutions of the inhibitor for a predetermined time.

    • Cell Lysis: Wash the cells and then lyse them to release the cellular proteins.

    • Quantification of Phosphorylation:

      • Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with the phospho-specific antibody.

      • ELISA/MSD: Use a plate-based immunoassay to capture the target protein and detect the phosphorylated form.[26]

    • Data Analysis: Quantify the signal for the phosphorylated substrate at each inhibitor concentration. The cellular IC_50_ is calculated by plotting the inhibition of phosphorylation against the inhibitor concentration.[27]

This guide is intended for research purposes and provides a framework for the comparative analysis of pyridine-derived kinase inhibitors. The provided data and protocols are based on publicly available information and should be adapted to specific experimental contexts.

References

Isomeric Effects of Methyl and Nitro Groups on Pyridine Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the influence of methyl (electron-donating) and nitro (electron-withdrawing) groups on the reactivity of the pyridine (B92270) ring. The isomeric position of these substituents dramatically alters the electronic landscape of the heterocycle, dictating its behavior in key chemical transformations. This analysis is supported by quantitative data and detailed experimental protocols for assessing reactivity.

Introduction to Pyridine Reactivity

Pyridine is a six-membered aromatic heterocycle structurally related to benzene, but with one methine group replaced by a nitrogen atom. The electronegative nitrogen atom significantly influences the ring's electronic properties. It withdraws electron density from the carbon atoms via an inductive effect, making the pyridine ring electron-deficient compared to benzene.[1] This inherent electron deficiency renders pyridine generally unreactive towards electrophilic aromatic substitution (SEAr) but susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions.[1][2] The nitrogen's lone pair of electrons is not delocalized within the aromatic system, making it available for protonation and alkylation, thus conferring basic properties similar to a tertiary amine.[1]

The introduction of substituents like the methyl and nitro groups further modulates this reactivity profile. Their effects are not uniform and depend critically on their position (2-, 3-, or 4-) relative to the ring nitrogen.

The Influence of the Methyl Group: An Electron-Donating Substituent

The methyl group is a weak electron-donating group, influencing pyridine reactivity through inductive and hyperconjugation effects.

Effect on Basicity (Reactivity at Nitrogen)

The electron-donating nature of the methyl group increases the electron density on the nitrogen atom, enhancing its basicity. This effect is most pronounced when the methyl group is at the 2- or 4-position, where it can better stabilize the positive charge in the corresponding pyridinium (B92312) ion. The steric hindrance of a methyl group at the 2-position (ortho) can slightly reduce its basicity compared to the 4-position isomer in certain contexts.[3]

Effect on Electrophilic Aromatic Substitution (SEAr)

While pyridine itself is highly resistant to SEAr[1], the activating methyl group can increase the ring's nucleophilicity, making substitution more feasible, albeit still requiring harsh conditions. The methyl group at the 4-position, for instance, increases electron density and thus electrophilic reactivity, particularly at the C-2 and C-6 positions.[4]

Effect on Side-Chain Reactivity

A key feature of methylpyridines (picolines) is the enhanced acidity of the methyl group's protons when located at the 2- and 4-positions.[5] This is due to the ability of the electronegative ring nitrogen to stabilize the resulting carbanion via resonance. This increased acidity allows for deprotonation with strong bases to form nucleophilic picolyl anions, which are valuable synthetic intermediates.[5] The 3-methyl group does not benefit from this resonance stabilization and is significantly less acidic.

The Influence of the Nitro Group: An Electron-Withdrawing Substituent

The nitro group is a powerful electron-withdrawing group, exerting its influence through strong inductive (-I) and resonance (-M) effects.

Effect on Basicity (Reactivity at Nitrogen)

The strong electron-withdrawing properties of the nitro group significantly reduce the electron density on the nitrogen atom, making nitropyridines much weaker bases than pyridine.

Effect on Electrophilic Aromatic Substitution (SEAr)

The combination of the already electron-deficient pyridine ring and the deactivating nitro group makes SEAr on nitropyridines exceedingly difficult. These compounds are generally considered inert to all but the most powerful electrophiles.[1][6]

Effect on Nucleophilic Aromatic Substitution (SNAr)

This is the most profound effect of the nitro group. By withdrawing electron density, it strongly activates the pyridine ring for attack by nucleophiles.[6][7][8] This activation is most effective at the positions ortho and para to the nitro group, as the negative charge of the intermediate Meisenheimer complex can be delocalized onto the oxygen atoms of the nitro group.[2] Consequently, nitropyridines bearing a leaving group (e.g., a halogen) at an activated position are highly reactive substrates for SNAr reactions.[7][9][10]

Quantitative Data Comparison

The isomeric effects on reactivity can be clearly observed through quantitative measurements such as pKₐ values and reaction rate constants.

Table 1: Basicity of Substituted Pyridines (pKₐ of Conjugate Acid)
Substituent pKₐ
None (Pyridine)5.25
2-Methyl (α-picoline)5.97
3-Methyl (β-picoline)5.68
4-Methyl (γ-picoline)6.02
2-Nitro-2.62
3-Nitro0.81
4-Nitro1.61

Data compiled from various sources. Values can vary slightly depending on measurement conditions.

Table 2: Kinetic Data for Nucleophilic Aromatic Substitution
Reaction Relative Rate / k (M⁻¹s⁻¹)
2-Methoxy-3-nitropyridine + Morpholine (aq, 20°C)k = 2.80 x 10⁻³
2-Methoxy-5-nitropyridine + Morpholine (aq, 20°C)k = 1.05 x 10⁻²

Data sourced from kinetic studies on SNAr reactions.[9][10] The higher rate constant for the 5-nitro isomer indicates greater activation compared to the 3-nitro isomer in this specific system.

Diagrams of Electronic Effects and Experimental Workflow

The following diagrams illustrate the underlying electronic principles and a typical experimental approach for quantifying these effects.

electronic_effects_methyl cluster_2_methyl 2-Methylpyridine cluster_3_methyl 3-Methylpyridine cluster_4_methyl 4-Methylpyridine node_2_methyl N C2-CH₃ C3 C4 C5 C6 effect_2 Inductive Effect (+I) Resonance Stabilization of C2-anion node_3_methyl N C2 C3-CH₃ C4 C5 C6 effect_3 Inductive Effect (+I) (No direct resonance stabilization) node_4_methyl N C2 C3 C4-CH₃ C5 C6 effect_4 Inductive Effect (+I) Resonance Stabilization of C4-anion title Electronic Effects of Methyl Group Isomers electronic_effects_nitro cluster_2_nitro 2-Nitropyridine cluster_3_nitro 3-Nitropyridine cluster_4_nitro 4-Nitropyridine node_2_nitro N C2-NO₂ C3 C4 C5 C6 effect_2 Strong Inductive (-I) & Resonance (-M) Activates C4, C6 for SNAr node_3_nitro N C2 C3-NO₂ C4 C5 C6 effect_3 Strong Inductive (-I) & Resonance (-M) Activates C2, C4 for SNAr node_4_nitro N C2 C3 C4-NO₂ C5 C6 effect_4 Strong Inductive (-I) & Resonance (-M) Activates C2, C6 for SNAr title Electronic Effects of Nitro Group Isomers experimental_workflow prep Reagent Preparation (Substituted Pyridine, Nucleophile, Solvent) reaction Initiate Reaction (Mix reagents in thermostatted cuvette) prep->reaction monitor Spectrophotometric Monitoring (Measure absorbance change of product/reactant over time) reaction->monitor data Data Acquisition (Record Absorbance vs. Time) monitor->data analysis Kinetic Analysis (Plot ln(A∞-At) vs. time) data->analysis calc Calculate Rate Constant (k_obs from slope, k₂ from k_obs/[Nucleophile]) analysis->calc

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2-Methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. 2-Methyl-5-nitropyridine, a pyridine (B92270) derivative containing a nitro group, is classified as a hazardous substance requiring meticulous handling and disposal procedures. This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals to manage this compound waste effectively. Adherence to these protocols, in conjunction with your institution's specific Environmental Health and Safety (EHS) guidelines, is critical.

Immediate Safety and Personal Protective Equipment (PPE)

Before initiating any disposal-related activities, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure. Pyridine and its derivatives are known to be flammable, toxic, and irritants.[1]

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[1]
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.[1]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo avoid inhalation of vapors.[1]

Step-by-Step Disposal Protocol: Waste Collection and Storage

Under no circumstances should this compound or its waste be poured down the drain or disposed of with regular trash.[2] All materials contaminated with this compound must be treated as hazardous waste.

  • Waste Identification and Segregation :

    • Classify all waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), as hazardous waste.[1]

    • Do not mix this waste with other incompatible waste streams. It should be stored separately from strong oxidizing agents and acids.[1][3]

  • Containerization :

    • Collect all this compound waste in a designated, compatible, and properly sealed hazardous waste container.[2][3] The container must be airtight.[3]

  • Labeling :

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[2] Include any known hazard information, such as "Flammable" and "Toxic".

  • Storage :

    • Store the sealed waste container in a designated, cool, dry, and well-ventilated satellite accumulation area.[2][3]

    • The storage area should be away from sources of ignition, heat, and direct sunlight.[2]

  • Final Disposal :

    • Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal company.

    • Current practices for the disposal of waste pyridine often include rotary kiln incineration.[4]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Small Spills : For minor spills, absorb the material with an inert, non-combustible absorbent such as vermiculite (B1170534) or sand.[1]

  • Large Spills : For significant spills, evacuate the area and promptly contact your institution's EHS department for emergency response.[1]

Experimental Protocol: Potential Chemical Inactivation via Nitro Group Reduction

Disclaimer: The following protocol is a generalized procedure for the chemical reduction of a nitro group and has not been specifically validated for this compound. This procedure should only be attempted by trained chemists in a controlled laboratory setting and after a thorough risk assessment. Consultation with your institution's EHS department is mandatory before attempting any chemical neutralization.

Objective: To reduce the nitro group of this compound to an amino group, potentially rendering it less hazardous. A common method for this transformation is catalytic hydrogenation.

Materials:

  • This compound

  • Ethanol (B145695) (or another suitable solvent)

  • Palladium on carbon (Pd/C) catalyst (5-10 mol%)

  • Hydrogen gas source (balloon or hydrogenation apparatus)

  • Reaction flask

  • Stirring apparatus

  • Filtration setup (e.g., Celite pad)

Procedure:

  • In a chemical fume hood, dissolve the this compound waste in a suitable solvent such as ethanol in a reaction flask.

  • Carefully add the Pd/C catalyst to the solution.

  • Seal the flask and purge it with an inert gas (e.g., nitrogen or argon).

  • Introduce hydrogen gas to the reaction mixture (a balloon of hydrogen is often sufficient for small-scale reactions) and stir vigorously.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography).

  • Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. The catalyst is flammable and should be handled with care.

  • The resulting solution contains the reduced product, 2-Methyl-5-aminopyridine. This product may still be hazardous and should be disposed of as chemical waste according to your institution's guidelines.

Safety Note: Catalytic hydrogenation is a hazardous procedure that involves flammable solvents and hydrogen gas. It should only be performed by experienced personnel in a properly equipped laboratory.

Below is a diagram illustrating the decision-making and procedural flow for the safe disposal of this compound.

cluster_0 Waste Generation & Initial Handling cluster_1 Containment & Labeling cluster_2 Storage & Disposal cluster_3 Spill Response start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Avoid acids & oxidizers) ppe->segregate container Collect in a Sealed, Compatible Container segregate->container labeling Label as 'Hazardous Waste' with Chemical Name container->labeling storage Store in a Cool, Dry, Well-Ventilated Area labeling->storage ehs Contact EHS for Pickup and Final Disposal storage->ehs spill Spill Occurs small_spill Small Spill: Absorb with Inert Material spill->small_spill Small large_spill Large Spill: Evacuate & Call EHS spill->large_spill Large small_spill->container

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 2-Methyl-5-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper management of 2-Methyl-5-nitropyridine, a compound requiring careful handling due to its potential health hazards. Adherence to these procedural steps is critical for minimizing risk and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Thicker gloves are recommended for prolonged contact. Discard after use.[1]To prevent skin contact, as the compound is harmful if absorbed through the skin.[2]
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield is required when there is a risk of splashing.[3]To protect eyes from dust particles and splashes, preventing serious eye irritation.[3]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if ventilation is inadequate or for spill cleanup.[3]To prevent inhalation of harmful dust or vapors, which can cause respiratory irritation.[3]
Protective Clothing A lab coat or chemical-resistant apron. Consider a full-body suit for large-scale operations or significant spill cleanup.To protect the skin and personal clothing from contamination.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for safety and experimental integrity. The following workflow outlines the key stages of handling this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Spill cluster_disposal Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_area Prepare Designated Work Area prep_ppe->prep_area handle_weigh Weighing in a Vented Enclosure prep_area->handle_weigh Proceed to handling handle_dissolve Dissolving/ Reaction Setup handle_weigh->handle_dissolve cleanup_decon Decontaminate Work Surfaces handle_dissolve->cleanup_decon After experiment spill_response Spill Response (If applicable) disp_waste Segregate Hazardous Waste cleanup_decon->disp_waste After cleanup disp_label Label Waste Container disp_waste->disp_label disp_contact Contact EHS for Pickup disp_label->disp_contact

Workflow for handling this compound.
Experimental Protocol: Detailed Handling Steps

1. Preparation:

  • Review Safety Data Sheet (SDS): Before handling, thoroughly read the SDS for this compound to understand its hazards and safety precautions.

  • Don Appropriate PPE: Wear the personal protective equipment as specified in the table above.

  • Prepare a Designated Work Area: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] The work surface should be covered with absorbent, disposable bench paper.

2. Handling:

  • Weighing: Since this compound is a solid, weighing should be performed in a ventilated enclosure or a fume hood to avoid inhalation of dust particles.[4] Use a tared, sealed container to transport the powder to the balance and back to the hood.[5][6]

  • Dissolving and Reaction Setup: When dissolving the compound or setting up a reaction, add it slowly to the solvent to avoid splashing. All manipulations should be carried out within the fume hood.

3. Spill Response:

  • Small Spills: For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled, sealed container for hazardous waste disposal.[2] The spill area should then be decontaminated.

  • Large Spills: In the event of a large spill, evacuate the area and alert your institution's Environmental Health and Safety (EHS) department.

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All solid waste contaminated with this compound, including gloves, bench paper, and weighing boats, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Unused or waste this compound should also be placed in this container. Do not mix with other waste streams unless compatible.

2. Labeling:

  • The hazardous waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

3. Storage and Pickup:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[2] Do not dispose of this chemical down the drain or in the regular trash.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.